Betaxolol Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved indications.
See also: Betaxolol (has active moiety); this compound; pilocarpine hydrochloride (component of).
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPSNLJFOQTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-18-7 (Parent) | |
| Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30979876 | |
| Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-19-8, 72424-72-7 | |
| Record name | Betaxolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betaxolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAXOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X97D2XT0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Betaxolol Hydrochloride for Hypertension Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of betaxolol hydrochloride, a cardioselective beta-1 adrenergic receptor antagonist, for hypertension research. It delves into its mechanism of action, experimental protocols for its evaluation, and key quantitative data from clinical studies.
Core Concepts: Mechanism of Action and Pharmacokinetics
Betaxolol is a competitive and selective beta-1 adrenergic receptor blocker with no partial agonist (intrinsic sympathomimetic) activity and minimal membrane-stabilizing (local anesthetic) activity.[1][2] Its primary mechanism of action in hypertension involves the blockade of beta-1 receptors in the heart and kidneys.[3]
In the heart , this blockade leads to:
-
Reduced Heart Rate (Negative Chronotropy): By blocking the effects of catecholamines (norepinephrine and epinephrine) on the sinoatrial node.
-
Decreased Myocardial Contractility (Negative Inotropy): Resulting in reduced cardiac output.
-
Lowered Blood Pressure: The combination of reduced heart rate and cardiac output contributes to its antihypertensive effect.[3]
In the kidneys , betaxolol's blockade of beta-1 receptors in the juxtaglomerular apparatus inhibits the release of renin.[3] This, in turn, suppresses the renin-angiotensin-aldosterone system (RAAS), leading to decreased angiotensin II production and subsequent vasodilation and reduced aldosterone secretion.
Betaxolol is well-absorbed orally with high bioavailability (approximately 89%) and a long elimination half-life of 14-22 hours, which allows for once-daily dosing.[1]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from various clinical trials investigating the efficacy of this compound in the management of hypertension.
Table 1: Dose-Dependent Effects of Betaxolol on Blood Pressure and Heart Rate
| Dose | Change in Supine Systolic BP (mmHg) | Change in Supine Diastolic BP (mmHg) | Change in Heart Rate (beats/min) | Reference |
| 5 mg/day | - | Significant decrease | Significant decrease | [4] |
| 10 mg/day | - | Significant decrease | Significant decrease | [4] |
| 20 mg/day | Decrease significantly greater than 5mg dose | Decrease significantly greater than 5mg dose | Significant decrease | [4] |
Table 2: Comparative Efficacy of Betaxolol
| Treatment | Change in Supine Systolic BP (mmHg) | Change in Supine Diastolic BP (mmHg) | Notes | Reference |
| Betaxolol (20 mg/day) | -10 | -11 | As effective as chlorthalidone. | [5] |
| Chlorthalidone (25 mg/day) | -16 | -12 | - | [5] |
| Betaxolol + Chlorthalidone | Further decrease of -14 (betaxolol first) / -13 (chlorthalidone first) | Further decrease of -7 (betaxolol first) / -8 (chlorthalidone first) | Additive antihypertensive effect. | [5] |
| Betaxolol (20 mg/day) | ~15 | ~15 | As effective as atenolol and moderate doses of propranolol. | [1] |
Table 3: Pharmacokinetic Properties of Betaxolol
| Parameter | Value | Reference |
| Bioavailability | 89% | [1] |
| Elimination Half-Life | 14-22 hours | [1] |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound.
Determination of Beta-1 Adrenergic Receptor Selectivity: Radioligand Binding Assay
This protocol describes a competitive receptor binding assay to determine the selectivity of betaxolol for beta-1 versus beta-2 adrenergic receptors.[6]
Materials:
-
Test compound (this compound)
-
Radiolabeled beta-adrenergic antagonist (e.g., [3H]dihydroalprenolol - DHA)
-
Beta-1 receptor membranes (e.g., from turkey erythrocytes)
-
Beta-2 receptor membranes (e.g., from rat erythrocytes)
-
Incubation buffer
-
Whatman GF/B filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Isolate membranes rich in beta-1 and beta-2 adrenergic receptors from appropriate tissues.
-
Incubation: In a series of tubes, incubate serial dilutions of betaxolol with either beta-1 or beta-2 receptor membranes and a fixed concentration of [3H]DHA for 1 hour at room temperature to reach equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through Whatman GF/B filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [3H]DHA is inversely proportional to the concentration of betaxolol. The inhibition constant (Ki) for each receptor subtype is calculated to determine the selectivity.
Assessment of Antihypertensive Efficacy: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
This protocol details the use of ABPM to assess the 24-hour efficacy of betaxolol.
Procedure:
-
Patient Selection: Recruit patients with newly diagnosed hypertension.
-
Baseline Measurement: Perform a baseline 24-hour ABPM recording before initiating treatment. The device is programmed to measure blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).
-
Treatment: Administer this compound once daily for a specified period (e.g., 3 months).
-
Follow-up Measurement: Repeat the 24-hour ABPM recording at the end of the treatment period.
-
Data Analysis: Analyze the data to determine the mean 24-hour, daytime, and nighttime blood pressure and heart rate before and after treatment. Calculate the smoothness index (SI) to quantify the homogeneity of the blood pressure reduction over the 24-hour period. The SI is the ratio of the average of the hourly blood pressure changes to its standard deviation.
Evaluation of Autonomic Function: Heart Rate Variability (HRV) Analysis
This protocol describes the assessment of HRV to evaluate the effect of betaxolol on cardiac autonomic function.
Procedure:
-
Patient Population: Hypertensive patients.
-
Baseline Testing: Perform a symptom-limited treadmill exercise test and record a continuous electrocardiogram (ECG).
-
Treatment: Administer this compound daily for a specified duration (e.g., 3 weeks).
-
Follow-up Testing: Repeat the exercise treadmill test with ECG recording.
-
HRV Analysis: Analyze the ECG recordings to determine frequency-domain HRV parameters using specialized software. The key parameters are:
-
High Frequency (HF) power (0.15-0.40 Hz): An indicator of parasympathetic (vagal) activity.
-
Low Frequency (LF) power (0.04-0.15 Hz): An indicator of both sympathetic and parasympathetic activity.
-
Measurement of Renin-Angiotensin-Aldosterone System (RAAS) Activity
3.4.1. Plasma Renin Activity (PRA) Radioimmunoassay
This protocol quantifies the rate of angiotensin I generation from endogenous substrate.[7][8]
Procedure:
-
Blood Collection: Collect blood in pre-chilled tubes containing EDTA.
-
Plasma Separation: Centrifuge the blood at low temperature to separate the plasma.
-
Incubation: Incubate the plasma at 37°C and pH 5.7 in the presence of angiotensinase and converting enzyme inhibitors (e.g., EDTA, neomycin, DFP or PMSF). This allows renin to act on angiotensinogen to produce angiotensin I. A control sample is kept at 4°C to measure endogenous angiotensin I.
-
Radioimmunoassay: Quantify the generated angiotensin I using a specific radioimmunoassay kit.
-
Calculation: Calculate the plasma renin activity as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).
3.4.2. Aldosterone Radioimmunoassay
This protocol measures the concentration of aldosterone in plasma.[9]
Procedure:
-
Plasma Extraction: Extract aldosterone from the plasma sample using an organic solvent.
-
Radioimmunoassay: Perform a radioimmunoassay using a specific anti-aldosterone antibody and a radiolabeled aldosterone tracer (e.g., [125I]-aldosterone).
-
Separation and Counting: Separate the antibody-bound aldosterone from the free fraction and measure the radioactivity.
-
Quantification: Determine the aldosterone concentration by comparing the results to a standard curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The following diagram illustrates the primary signaling pathway affected by betaxolol.
Caption: Betaxolol blocks catecholamine binding to the Beta-1 adrenergic receptor.
Experimental Workflow: Clinical Trial for Antihypertensive Efficacy
The following diagram outlines a typical workflow for a clinical trial evaluating the antihypertensive efficacy of betaxolol.
References
- 1. Betaxolol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Beta blocker - Wikipedia [en.wikipedia.org]
- 4. Dose-dependent effects of betaxolol in hypertension: a double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the antihypertensive effects of betaxolol and chlorthalidone as monotherapy and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. A simplified radioimmunoassay for plasma aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Betaxolol: A Technical Overview
Abstract
Betaxolol is a cardioselective beta-1 adrenergic receptor antagonist utilized in the management of hypertension and glaucoma. This technical guide provides a comprehensive overview of its discovery, development, and pharmacological profile. Key aspects covered include its chemical synthesis, mechanism of action, preclinical and clinical development, and key quantitative data from pivotal studies. Detailed experimental protocols and visualizations of signaling pathways and developmental workflows are also presented to offer a complete picture for researchers and drug development professionals.
Discovery and Synthesis
Betaxolol, chemically known as (RS)-1-{4-[2-(cyclopropylmethoxy)ethyl]-phenoxy}-3-(isopropylamino)propan-2-ol, was developed as part of a series of para-substituted phenoxypropanolamines with the aim of creating a cardioselective beta-blocker with a favorable pharmacokinetic profile.[1] The synthesis of betaxolol has been approached through various methods, with a common pathway involving the reaction of 4-(2-(cyclopropylmethoxy)ethyl)phenol with an epoxide, followed by amination.
General Synthesis Protocol
A common method for the synthesis of racemic betaxolol involves the following key steps:
-
Alkylation of p-hydroxyphenylethyl alcohol: The starting material, p-hydroxyphenylethyl alcohol, is reacted with a benzyl halide in the presence of a base and a phase transfer catalyst to protect the phenolic hydroxyl group.[2]
-
Allylation: The resulting 2-(4-benzyloxyphenyl)-ethanol is then condensed with an allyl halide.[2]
-
Cyclopropanation: The allyl group is converted to a cyclopropylmethyl group using a Simmons-Smith or similar reaction.[2]
-
Deprotection: The benzyl protecting group is removed via hydrogenation to yield 4-(2-cyclopropylmethoxyethyl)-phenol.[2][3]
-
Epoxidation and Amination: The phenol is then O-alkylated with epichlorohydrin, and the resulting epoxide is opened by reaction with isopropylamine to yield betaxolol.[2]
More recent and scalable industrial processes have been developed to improve yield and purity, eliminating the need for column chromatography and achieving an overall yield of 37% with a purity of 99.8%.[4] Furthermore, chemo-enzymatic methods have been developed for the synthesis of the enantiopure (S)-betaxolol, which is the more pharmacologically active isomer.[5][6]
Pharmacological Profile
Betaxolol is a competitive and selective beta-1 adrenergic receptor antagonist.[7] It exhibits no significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (local anesthetic) activity.[8][9] Its cardioselectivity results in fewer systemic side effects, particularly respiratory effects, compared to non-selective beta-blockers.[10]
Mechanism of Action
Betaxolol's therapeutic effects stem from its blockade of beta-1 adrenergic receptors in cardiac and ocular tissues.
-
In Hypertension: By blocking beta-1 receptors in the heart, betaxolol reduces heart rate, myocardial contractility, and cardiac output, leading to a decrease in blood pressure.[7][11] It also inhibits the release of renin from the kidneys, which further contributes to its antihypertensive effect.[12]
-
In Glaucoma: When administered topically to the eye, betaxolol lowers intraocular pressure (IOP) by reducing the production of aqueous humor by the ciliary body.[12] The exact mechanism is believed to involve the inhibition of beta-adrenergic receptors in the ciliary epithelium, which in turn reduces the formation of cyclic AMP (cAMP) and subsequent aqueous humor secretion.[13]
Signaling Pathway
The blockade of beta-1 adrenergic receptors by betaxolol interferes with the canonical G-protein coupled receptor signaling cascade.
Pharmacokinetics
Betaxolol is well-absorbed orally with a bioavailability of approximately 90% and a long elimination half-life of 14-22 hours, allowing for once-daily dosing for hypertension.[1][8] It is primarily metabolized in the liver and excreted by the kidneys.[10]
| Parameter | Value | Reference |
| Bioavailability | ~90% | [1] |
| Protein Binding | ~50% | [10] |
| Half-life | 14-22 hours | [8] |
| Metabolism | Hepatic | [10] |
| Excretion | Renal | [10] |
Preclinical Development
Preclinical studies for betaxolol involved a range of in vitro and in vivo models to establish its pharmacological activity, selectivity, and safety.
In Vitro Studies
-
Receptor Binding Assays: The affinity of betaxolol for beta-1 and beta-2 adrenergic receptors was determined using radioligand binding assays in various tissues, such as bovine trachea and heart, and in recombinant cell lines expressing human beta receptors.[11][14][15] These studies confirmed its selectivity for the beta-1 receptor.[14][15]
-
Sodium Channel Interaction: Studies in rat cerebrocortical synaptosomes showed that betaxolol can interact directly with voltage-sensitive sodium channels, which may contribute to its neuroprotective effects observed in some glaucoma models.[16]
In Vivo Animal Models
-
Hypertension Models: The antihypertensive effects of betaxolol were likely evaluated in standard animal models of hypertension, such as spontaneously hypertensive rats (SHR).
-
Glaucoma Models: Various animal models have been used to induce ocular hypertension to test the efficacy of IOP-lowering drugs like betaxolol. These include:
Reproduction and teratology studies in rats and rabbits indicated some evidence of postimplantation loss at high doses, but betaxolol was not found to be teratogenic.[10][12]
Clinical Development
Betaxolol underwent extensive clinical trials to establish its safety and efficacy for the treatment of both hypertension (oral formulation) and glaucoma (ophthalmic formulation).
Development for Hypertension
Clinical trials for hypertension typically involved randomized, double-blind, placebo-controlled designs.
-
Dose-Ranging Studies: Multicenter, double-blind, placebo-controlled trials were conducted to determine the optimal dose-response relationship for betaxolol in patients with mild-to-moderate hypertension. Doses of 5, 10, 20, and 40 mg once daily were evaluated.[1][18]
-
Comparative Studies: Betaxolol was compared to other beta-blockers, such as propranolol, demonstrating comparable efficacy in reducing blood pressure but with a better side-effect profile, particularly concerning CNS effects.[9]
| Study | Design | Treatment Groups | Key Findings | Reference |
| Dose-Ranging Study | Double-blind, placebo-controlled | Betaxolol 5, 10, 20 mg/day; Placebo | All doses significantly reduced supine diastolic BP vs. placebo. Dose-dependent response observed. | [18] |
| Dose-Comparison Study | Double-blind, cross-over | Betaxolol 20 mg, 40 mg; Placebo | Both 20 mg and 40 mg doses were effective in reducing DBP. 20 mg was deemed adequate for most patients. | [1] |
| Comparative Study | Double-blind, multicenter | Betaxolol 20 mg/day vs. Atenolol and Propranolol | Betaxolol was as effective as atenolol and moderate doses of propranolol in reducing blood pressure. | [9] |
Development for Glaucoma
The development of ophthalmic betaxolol focused on its ability to lower IOP in patients with chronic open-angle glaucoma and ocular hypertension.
-
Efficacy and Safety Studies: Clinical trials demonstrated that 0.5% betaxolol solution reduces mean IOP by 13% to 30% from baseline, an effect comparable to timolol.[12][19]
-
Studies in Patients with Reactive Airway Disease: To highlight its cardioselectivity, studies were conducted in glaucoma patients with coexisting reactive airway disease. These studies showed that, unlike non-selective beta-blockers like timolol, betaxolol had no significant adverse effects on pulmonary function.[12][20]
-
Pediatric Studies: The safety and efficacy of betaxolol hydrochloride ophthalmic suspension 0.25% were evaluated in children under 6 years of age, showing statistically significant mean reductions in IOP.[21][22]
| Study | Design | Treatment Groups | Key Findings | Reference |
| Pediatric Glaucoma Trial | Randomized, double-masked | Betaxolol 0.25% BID, Timolol GFS 0.25% QD, Timolol GFS 0.5% QD | Betaxolol produced statistically significant mean reductions in IOP in subjects under 6 years old. | [21] |
| Glaucoma with Reactive Airway Disease | Randomized, double-masked, crossover | Betaxolol 0.5% vs. Placebo | Betaxolol significantly reduced IOP without affecting pulmonary function (FEV1 and FVC) after histamine provocation. | [20] |
| Long-term Efficacy Study | Clinical Observation | This compound Ophthalmic Solution | The IOP lowering effect was well-maintained for up to three years. | [12] |
Experimental Protocol Example: Histamine Provocation Test
This test was crucial in demonstrating the pulmonary safety of betaxolol.
-
Patient Selection: Patients with open-angle glaucoma and coexisting obstructive airway disease were recruited. Eligibility was confirmed by demonstrating a 15-20% reduction in Forced Expiratory Volume in one second (FEV1) following a baseline histamine challenge.[20]
-
Study Design: A randomized, double-masked, crossover trial comparing 0.5% betaxolol ophthalmic solution to placebo.[20]
-
Procedure:
-
After a washout period, baseline IOP and pulmonary function (FEV1, Forced Vital Capacity - FVC) were measured.[20]
-
One drop of the test medication (betaxolol or placebo) was instilled in both eyes.[20]
-
90 minutes post-instillation, tonometry and pulmonary function tests were repeated.[20]
-
Patients then underwent a histamine provocation test, inhaling increasing concentrations of histamine vapor until FEV1 was reduced by 15-20%.[20][23]
-
-
Endpoint: The primary endpoint was the concentration of histamine required to cause the target reduction in FEV1. No statistically significant difference between the betaxolol and placebo groups demonstrated the lack of a pulmonary beta-blocking effect for betaxolol.[20]
Regulatory Approval and Post-Marketing
The development of betaxolol culminated in its approval for clinical use. The timeline of its development can be visualized as a logical progression from initial research to clinical application.
Conclusion
The development of betaxolol represents a successful example of rational drug design, resulting in a cardioselective beta-blocker with a distinct safety and efficacy profile. Its journey from chemical synthesis to widespread clinical use in both systemic and ophthalmic indications highlights a rigorous process of preclinical and clinical evaluation. The detailed understanding of its pharmacology and the data from well-controlled clinical trials have solidified its role as a valuable therapeutic agent for hypertension and glaucoma.
Visualization of a Clinical Trial Workflow
References
- 1. Comparison of two doses of betaxolol and placebo in hypertension: a randomized, double-blind cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol [mdpi.com]
- 6. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 7. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Betaxolol: a new long-acting beta 1-selective adrenergic blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betaxolol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betaxolol: Package Insert / Prescribing Information [drugs.com]
- 13. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose-dependent effects of betaxolol in hypertension: a double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ocular betaxolol. A review of its pharmacological properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Treatment with betaxolol and placebo eyedrops in patients with glaucoma and reactive airway diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound ophthalmic suspension 0.25% and timolol gel-forming solution 0.25% and 0.5% in pediatric glaucoma: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. Histamine provocation test | UZ Leuven [uzleuven.be]
The Interplay of Lipophilicity and Corneal Penetration of Betaxolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol, a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma and ocular hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to penetrate the cornea and reach its target receptors in the ciliary body, thereby reducing aqueous humor production.[3][4] A critical physicochemical property governing this penetration is lipophilicity. This technical guide provides an in-depth analysis of the relationship between betaxolol's lipophilicity and its corneal permeation, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.
The cornea presents a formidable multi-layered barrier to drug absorption. It is composed of a lipophilic epithelium, a hydrophilic stroma, and a less significant endothelial barrier.[5] For a drug to efficiently traverse the cornea, it must possess a balance of lipophilic and hydrophilic characteristics. Highly lipophilic compounds can readily pass through the epithelium but may be impeded by the aqueous stroma, while hydrophilic drugs face significant resistance at the epithelial layer.[5] Betaxolol's moderate lipophilicity is a key factor in its successful ocular bioavailability.[1][2]
Quantitative Data on Betaxolol's Physicochemical Properties and Corneal Penetration
The following tables summarize key quantitative parameters related to betaxolol's lipophilicity and its ability to penetrate the cornea.
Table 1: Physicochemical Properties of Betaxolol
| Parameter | Value | Reference(s) |
| Log P (n-octanol/water) | 2.4 - 2.81 | [6][7] |
| Log D (pH 7.4) | 1.62 | [8] |
| pKa | 9.21 - 9.4 | [7] |
| Molecular Weight | 307.43 g/mol | [6] |
Table 2: Corneal Permeability and Bioavailability of Betaxolol
| Parameter | Species | Value | Reference(s) |
| Apparent Permeability Coefficient (Papp) | Rabbit | 3.8 - 4.3% (Ocular Bioavailability) | [9] |
| Permeability Coefficient (Intact Cornea) | Rabbit | Varies with lipophilicity (sigmoidal relationship for beta-blockers) | [5][10] |
| Stromal Permeability Coefficient (for lipophilic beta-blockers) | Rabbit | ~3.4 x 10⁻⁵ cm/sec | [5] |
Experimental Protocols
The assessment of corneal penetration of drugs like betaxolol involves a variety of in vitro, ex vivo, and in vivo models.
Determination of n-Octanol/Water Partition Coefficient (Log P)
The lipophilicity of a drug is experimentally determined by measuring its partition coefficient between n-octanol and water, two immiscible liquids.
Methodology:
-
A solution of betaxolol is prepared in either n-octanol or water.
-
Equal volumes of the betaxolol solution and the other solvent (water or n-octanol, respectively) are added to a separation funnel.
-
The mixture is shaken vigorously for a set period to allow for the partitioning of betaxolol between the two phases.
-
The funnel is allowed to stand until the two phases have completely separated.
-
The concentration of betaxolol in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10]
-
The partition coefficient (P) is calculated as the ratio of the concentration of betaxolol in the n-octanol phase to its concentration in the aqueous phase.
-
Log P is the logarithm of this value.
Ex Vivo Corneal Permeability Studies using Excised Corneas
Excised animal corneas, typically from rabbits, are frequently used to study drug permeability in a controlled laboratory setting.[5][11]
Methodology:
-
Rabbit eyes are enucleated, and the corneas are carefully excised.
-
The cornea is mounted in a specialized diffusion chamber, such as a modified Ussing chamber, which separates the chamber into two compartments: a donor compartment (representing the tear film) and a receptor compartment (representing the aqueous humor).[10]
-
The donor compartment is filled with a solution containing a known concentration of betaxolol.
-
The receptor compartment is filled with a buffer solution.
-
The system is maintained at a physiological temperature (e.g., 37°C).
-
Samples are withdrawn from the receptor compartment at regular intervals and analyzed for betaxolol concentration using HPLC.[10]
-
The permeability coefficient (P) is calculated from the steady-state flux of the drug across the cornea.
To assess the resistance of individual corneal layers, this method can be adapted by removing the epithelium and/or endothelium.[5]
In Vitro Corneal Models
Cell culture models that mimic the corneal barrier are increasingly used as alternatives to animal tissues.[12][13][14] These models often utilize immortalized human corneal epithelial cells (HCE-T) grown on permeable supports.[15]
Methodology:
-
HCE-T cells are seeded onto a microporous membrane of a cell culture insert.
-
The cells are cultured until they form a confluent and differentiated multilayer, exhibiting tight junctions that create a barrier.[15]
-
The cell culture insert is placed in a well of a culture plate, separating the apical (donor) and basolateral (receptor) compartments.
-
A solution of betaxolol is added to the apical compartment.
-
Samples are taken from the basolateral compartment over time to determine the amount of betaxolol that has permeated the cell layer.
-
The apparent permeability coefficient (Papp) is calculated.
Visualizations: Diagrams and Workflows
Conceptual Model of Corneal Drug Penetration
The cornea's structure dictates the pathway for drug absorption. The following diagram illustrates the "hydrophilic-lipophilic-hydrophilic" nature of the cornea and how a drug's properties influence its passage.
Caption: The multi-layered structure of the cornea presents sequential barriers to drug penetration.
Experimental Workflow for Ex Vivo Corneal Permeability Assay
This diagram outlines the key steps involved in assessing the corneal permeability of betaxolol using an excised rabbit cornea.
Caption: Workflow for determining corneal permeability using an ex vivo model.
Mechanism of Action: Betaxolol's Effect on Aqueous Humor Production
Betaxolol exerts its therapeutic effect by blocking β1-adrenergic receptors in the ciliary epithelium, which leads to a reduction in aqueous humor production. This signaling pathway is depicted below.
Caption: Betaxolol blocks the β1-adrenergic receptor, inhibiting the cAMP pathway and reducing aqueous humor production.[3]
Conclusion
The effective corneal penetration of betaxolol is a direct consequence of its optimized lipophilicity, which allows it to navigate the complex barrier of the cornea. Understanding the quantitative relationships between its physicochemical properties and permeability is crucial for the development of new and improved ophthalmic drug delivery systems. The experimental models and conceptual frameworks presented in this guide provide a foundation for further research in this area, with the ultimate goal of enhancing therapeutic outcomes for patients with glaucoma and ocular hypertension.
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ocular betaxolol. A review of its pharmacological properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical Evaluation of Multifunctional Betaxolol Hydrochloride Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Corneal penetration behavior of beta-blocking agents II: Assessment of barrier contributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betaxolol - Wikipedia [en.wikipedia.org]
- 7. Betaxolol | C18H29NO3 | CID 2369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipophilicity influence on conjunctival drug penetration in the pigmented rabbit: a comparison with corneal penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corneal penetration behavior of beta-blocking agents I: Physiochemical factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of In Vitro Models for Development of Ophthalmic Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and ex vivo corneal penetration and absorption models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Introducing an Efficient In Vitro Cornea Mimetic Model for Testing Drug Permeability [mdpi.com]
The Role of Betaxolol in Aqueous Humor Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological role of betaxolol in the regulation of aqueous humor dynamics. Betaxolol, a cardioselective β1-adrenergic receptor antagonist, is a key therapeutic agent in the management of glaucoma and ocular hypertension. Its primary mechanism of action involves the modulation of aqueous humor production, thereby lowering intraocular pressure (IOP). This guide will detail its mechanism of action, present quantitative data from clinical studies, outline experimental protocols for assessing its effects, and provide visual representations of its signaling pathway and experimental workflows.
Mechanism of Action
Betaxolol exerts its ocular hypotensive effect primarily by reducing the rate of aqueous humor formation by the ciliary body.[1][2][3] The ciliary epithelium is responsible for secreting aqueous humor, a process influenced by adrenergic innervation. Betaxolol, as a selective β1-adrenergic antagonist, blocks the binding of catecholamines (e.g., epinephrine and norepinephrine) to β1-adrenergic receptors on the ciliary epithelium.[4][5]
This receptor blockade leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][6] The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA). PKA is involved in the phosphorylation and activation of various ion transport channels that are critical for aqueous humor secretion. By downregulating this signaling cascade, betaxolol effectively "turns down the tap," decreasing the production of aqueous humor and consequently lowering intraocular pressure.[1]
Unlike some other anti-glaucoma medications, betaxolol has not been shown to have a clinically significant direct effect on increasing the outflow of aqueous humor through the trabecular meshwork or the uveoscleral pathway.[1]
Quantitative Effects of Betaxolol on Aqueous Humor Dynamics
Numerous clinical studies have quantified the efficacy of betaxolol in lowering IOP and reducing aqueous humor flow. The following tables summarize key findings from various clinical trials.
Table 1: Effect of Betaxolol on Intraocular Pressure (IOP)
| Study | Drug/Concentration | Baseline IOP (mmHg) | IOP Reduction | Duration of Treatment |
| Feghali & Kaufman (1985) | 0.25% Betaxolol | Not specified | 3.8 ± 5 mmHg | 6 weeks |
| Feghali & Kaufman (1985) | Placebo | Not specified | -0.4 ± 2.4 mmHg (increase) | 6 weeks |
| Allen et al. (1988) | 0.5% Betaxolol | ~25 mmHg | 3.7 mmHg | 3 months |
| Brimonidine Outcomes Study Group II | 0.25% Betaxolol Suspension | Not specified | 3.8 mmHg | 4 months |
| Unnamed Clinical Trial[1] | 0.5% Betaxolol | 23.9 ± 3.8 mmHg | 8.4 ± 3.2 mmHg (max fall) | Single instillation |
| Unnamed Clinical Trial[1] | 0.5% Betaxolol | 23.9 ± 3.8 mmHg | 3.9 ± 2.6 mmHg | 12 weeks |
Table 2: Effect of Betaxolol on Aqueous Humor Flow
| Study | Drug/Concentration | Aqueous Flow Reduction |
| Unnamed Study[7] | Betaxolol | 23.8% |
| Brubaker et al. (2000)[8] | Betaxolol-Brinzolamide Combination | 39% to 44% |
Experimental Protocols
The assessment of betaxolol's impact on aqueous humor dynamics relies on specialized ophthalmological techniques. The following are detailed methodologies for two key experimental procedures.
Fluorophotometry for Aqueous Humor Flow Measurement
Fluorophotometry is a non-invasive method used to determine the rate of aqueous humor flow.
Protocol:
-
Subject Preparation: The subject is comfortably positioned, and a topical anesthetic (e.g., 0.5% proparacaine) is instilled in the eye to be measured.
-
Fluorescein Instillation: A precise micro-volume (e.g., 2 μL) of a sterile, high-purity fluorescein solution (e.g., 1%) is applied to the superior bulbar conjunctiva or cornea.
-
Dye Equilibration: The subject is instructed to blink normally for a set period (e.g., 10 minutes) to allow the fluorescein to distribute evenly within the tear film and subsequently penetrate the cornea into the anterior chamber.
-
Baseline Measurement: A scanning ocular fluorophotometer is used to measure the initial concentration of fluorescein in the anterior chamber. The instrument directs a blue excitation light into the eye and measures the emitted green fluorescent light.
-
Serial Measurements: Subsequent measurements of fluorescein concentration in the anterior chamber are taken at regular intervals (e.g., every 30-60 minutes) for several hours.
-
Data Analysis: The rate of decrease in fluorescein concentration over time is calculated. This clearance rate is directly proportional to the rate of aqueous humor flow.
Tonography for Outflow Facility Measurement
Tonography is a non-invasive clinical test that measures the facility of aqueous humor outflow through the trabecular meshwork.
Protocol:
-
Subject Preparation: The subject is placed in a supine position, and a topical anesthetic is applied to the cornea.
-
Tonometer Placement: A calibrated and weighted electronic indentation tonometer (e.g., Schiøtz) or a pneumatonometer is gently placed on the center of the cornea. The weight of the tonometer probe artificially increases the intraocular pressure.
-
Pressure Recording: The intraocular pressure is continuously recorded for a standardized duration, typically 4 minutes. The elevated pressure drives aqueous humor out of the eye at an increased rate, leading to a gradual decline in the recorded IOP.
-
Data Acquisition: The IOP readings are plotted over time, creating a tonographic tracing.
-
Calculation of Outflow Facility: The change in intraocular volume for a given change in pressure is calculated using established formulas and nomograms that account for ocular rigidity. The outflow facility (C) is expressed in microliters per minute per millimeter of mercury (μL/min/mmHg).
Visualizations
Signaling Pathway of Betaxolol in the Ciliary Epithelium
Caption: Signaling pathway of betaxolol in the ciliary epithelium.
Experimental Workflow for Assessing Betaxolol's Effect on Aqueous Humor Dynamics
Caption: Experimental workflow for assessing betaxolol's effect.
References
- 1. Betaxolol eye drops. A clinical trial of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of the betaxolol versus placebo treatment trial in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous humour concentration and the intraocular pressure-lowering effect of topical betaxolol before cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentrations and antagonist activity of topically applied betaxolol in aqueous humour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Aqueous humor flow measured by fluorophotometry. A comparative study of the effect of various beta-blocker eyedrops in patients with ocular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy of betaxolol-brinzolamide and timolol-dorzolamide as suppressors of aqueous humor flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Betaxolol Hydrochloride with Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between betaxolol hydrochloride and voltage-gated sodium channels. Betaxolol, a selective β1-adrenergic receptor antagonist, is primarily used in the management of glaucoma and hypertension.[1][2][3] However, emerging evidence reveals a direct interaction with voltage-gated sodium channels, suggesting a broader mechanism of action that may contribute to its neuroprotective effects.[1][4][5] This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Data Summary: Inhibition of Sodium Channel Activity
This compound has been shown to inhibit the function of voltage-gated sodium channels in neuronal preparations. The following table summarizes the key quantitative data from studies on rat cortical synaptosomes, providing a comparative view with other β-adrenoceptor antagonists.[4][5]
| Compound | Inhibition of [³H]-BTX-B Binding (IC50 in µM) | Inhibition of Veratridine-Stimulated Na⁺ Influx (IC50 in µM) |
| Betaxolol | 9.8 | 28.3 |
| Levobetaxolol | ~9.8 | Not Reported |
| Propranolol | Lower than Betaxolol | Not Reported |
| Levobunolol | Higher than Betaxolol | Less effective than Betaxolol |
| Carteolol | Higher than Betaxolol | Less effective than Betaxolol |
| Timolol | Higher than Betaxolol | Less effective than Betaxolol |
| Atenolol | Higher than Betaxolol | Less effective than Betaxolol |
Data sourced from Chidlow et al., 2000.[4][5]
Mechanism of Interaction: Allosteric Modulation of Neurotoxin Site 2
Betaxolol's interaction with voltage-gated sodium channels is not through direct pore blockage but via an indirect, allosteric mechanism.[4] Studies have demonstrated that betaxolol does not compete with saxitoxin for binding at neurotoxin site 1, which is located within the ion conduction pore.[4] Instead, it interacts with neurotoxin site 2, a site known to bind lipid-soluble toxins like batrachotoxin (BTX) and veratridine, which stabilize the open state of the channel.[4][6]
Betaxolol's binding to a site coupled to neurotoxin site 2 is competitive in nature, as evidenced by an increase in the dissociation constant (KD) of [³H]-BTX-B binding without affecting the maximum binding capacity (Bmax).[4][5] This suggests that betaxolol binds to a distinct, hydrophobic site that allosterically modulates the conformation of neurotoxin site 2, thereby inhibiting the channel's activity.[4] This interaction is not stereoselective, as both racemic betaxolol and its l-isomer, levobetaxolol, exhibit similar potencies.[4][5]
Experimental Protocols
The following sections detail the methodologies employed to elucidate the interaction between betaxolol and voltage-gated sodium channels.
[³H]-Batrachotoxin-A 20-α-benzoate ([³H]-BTX-B) Binding Assay
This radioligand binding assay is used to assess the affinity of compounds for neurotoxin site 2 on the voltage-gated sodium channel.
Methodology:
-
Synaptosome Preparation: Cerebral cortices from Wistar rats are homogenized in a sucrose solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals rich in ion channels.
-
Incubation: Synaptosomes are incubated in a buffer containing [³H]-BTX-B, a radioactive ligand for site 2, and varying concentrations of betaxolol or other test compounds. The incubation is typically carried out at 37°C for a specified duration (e.g., 60 minutes).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]-BTX-B, is measured using liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., veratridine). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are then determined by non-linear regression analysis of the concentration-response curves.
Veratridine-Stimulated Na⁺ Influx Assay
This functional assay measures the inhibitory effect of betaxolol on sodium ion influx through voltage-gated sodium channels.
Methodology:
-
Synaptosome Preparation: As described in the binding assay, synaptosomes are prepared from rat cerebral cortices.
-
Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of betaxolol or other test compounds.
-
Stimulation: Na⁺ influx is initiated by adding veratridine, an activator of sodium channels that binds to neurotoxin site 2, along with radioactive ²²Na⁺.
-
Termination: The influx is stopped after a short period (e.g., 5 seconds) by rapid filtration and washing with a cold stop buffer.
-
Quantification: The amount of ²²Na⁺ taken up by the synaptosomes is quantified by gamma counting.
-
Data Analysis: The inhibition of veratridine-stimulated Na⁺ influx by the test compounds is calculated, and IC50 values are determined from the concentration-response curves.
Comparative Potency of β-Adrenoceptor Antagonists
The ability to interact with voltage-gated sodium channels is not uniform across all β-blockers.[4][7][8] Betaxolol demonstrates a significantly higher potency for inhibiting sodium channels compared to other β-blockers commonly used in glaucoma treatment, such as timolol, carteolol, and levobunolol.[4][5] However, its potency is less than that of propranolol, a non-selective β-blocker known for its membrane-stabilizing activity.[4][9] This difference in potency appears to correlate with the lipophilicity of the compounds, with more lipophilic β-blockers generally exhibiting a greater affinity for the sodium channel.[4]
Conclusion and Future Directions
This compound, in addition to its primary β1-adrenergic antagonism, directly interacts with and inhibits voltage-gated sodium channels through an allosteric mechanism at a site coupled to neurotoxin site 2.[4][5] This activity is more potent than that of several other β-blockers used in glaucoma therapy.[4] This secondary mechanism may play a significant role in the observed neuroprotective effects of betaxolol in conditions like glaucoma, where neuronal excitotoxicity is a contributing factor.[4][5]
Further research is warranted to explore the interaction of betaxolol with specific subtypes of voltage-gated sodium channels, particularly those expressed in retinal ganglion cells. A deeper understanding of this interaction could pave the way for the development of novel therapeutic strategies that leverage this dual-action profile for enhanced neuroprotection in ophthalmic and neurological disorders.
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Betaxolol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betaxolol, a beta(1)-adrenoceptor antagonist, reduces Na(+) influx into cortical synaptosomes by direct interaction with Na(+) channels: comparison with other beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Beta blocker - Wikipedia [en.wikipedia.org]
Methodological & Application
In Vitro Analysis of Betaxolol Hydrochloride on Trabecular Meshwork Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol hydrochloride is a selective β1-adrenergic receptor antagonist utilized in the management of glaucoma and ocular hypertension. Its primary mechanism of action is the reduction of aqueous humor production, which in turn lowers intraocular pressure (IOP).[1][2] While its effects on aqueous humor dynamics are well-documented, its direct impact on the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance, is less characterized. The trabecular meshwork's cellularity, contractility, and extracellular matrix (ECM) composition are critical for maintaining normal aqueous outflow.[3][4] In vitro studies using cultured human trabecular meshwork (HTM) cells are pivotal in elucidating the direct pharmacological effects of ophthalmic drugs on this vital tissue.
These application notes provide detailed protocols for assessing the in vitro effects of this compound on trabecular meshwork cells, with a focus on cell viability and apoptosis. Furthermore, representative protocols for evaluating cell contractility and extracellular matrix protein expression are included to facilitate broader investigation into the cellular mechanisms of betaxolol on TM physiology.
Data Presentation
The following tables summarize the quantitative data on the pro-apoptotic effects of this compound, both with and without the preservative benzalkonium chloride (BAC), on a human trabecular meshwork cell line (HTM-5).[5]
Table 1: Effect of this compound and Benzalkonium Chloride on Apoptosis of Human Trabecular Meshwork Cells [5]
| Treatment Group | Dilution | Mean Percentage of Apoptotic Cells (Apo 2.7 Expression) | p-value vs. Control |
| Control (untreated) | - | 15.4% | - |
| Betaxolol with BAC (0.01%) | 1/10 | 36.8% | <0.005 |
| Preservative-free Betaxolol | 1/10 | 28.1% | <0.005 |
| Benzalkonium Chloride (0.01%) | 1/10 | 96.9% | <10⁻⁴ |
| Betaxolol with BAC (0.01%) | 1/100 | 24.9% | =0.04 |
| Preservative-free Betaxolol | 1/100 | No apoptotic activity | Not significant |
| Benzalkonium Chloride (0.01%) | 1/100 | 39.9% | <10⁻⁴ |
Data extracted from Hamard et al., 2002.[5]
Experimental Protocols
Protocol 1: Assessment of Apoptosis in Human Trabecular Meshwork Cells
This protocol is based on the methodology described by Hamard et al. (2002) to evaluate the pro-apoptotic effect of this compound on HTM cells.[5]
1. Cell Culture:
-
Culture a human immortalized trabecular cell line (e.g., HTM-5) in standard cell culture flasks using Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
2. Treatment Preparation:
-
Prepare dilutions of the test articles in the cell culture medium. The test articles include:
- 0.5% this compound ophthalmic solution with 0.01% benzalkonium chloride (BAC).
- 0.5% Preservative-free this compound ophthalmic solution.
- 0.01% Benzalkonium chloride solution.
-
Prepare 1/10 and 1/100 dilutions of each test article.
3. Cell Treatment:
-
Seed HTM cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to a semi-confluent monolayer.
-
Replace the culture medium with the prepared dilutions of the test articles.
-
Incubate the cells with the treatments for 15 minutes.
-
After the incubation period, remove the treatment medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, complete culture medium.
-
Return the cells to the incubator for a 24-hour recovery period.
4. Apoptosis Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization and wash with PBS.
-
Stain the cells for an apoptotic marker, such as Apo 2.7, according to the manufacturer's instructions for the specific antibody.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Include an untreated control group for comparison.
5. Confocal Microscopy (Optional):
-
For qualitative analysis, grow cells on coverslips and treat as described above.
-
After the recovery period, fix the cells, permeabilize, and stain with the apoptosis marker and a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a confocal microscope to observe morphological changes associated with apoptosis.
Protocol 2: Trabecular Meshwork Cell Contractility Assay (Representative Protocol)
This protocol provides a general method for assessing the effect of betaxolol on the contractility of HTM cells, a key function related to the regulation of aqueous humor outflow.
1. Preparation of Collagen Gels:
-
Prepare a collagen gel solution on ice by mixing type I rat tail collagen, 5x DMEM, and a neutralization solution.
-
Harvest HTM cells and resuspend them in serum-free DMEM at a concentration of 2-5 x 10^6 cells/mL.
-
Mix the cell suspension with the cold collagen gel solution.
2. Gel Polymerization and Treatment:
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
Incubate at 37°C for 1 hour to allow for collagen polymerization.
-
After polymerization, add 1.0 mL of culture medium containing various concentrations of preservative-free this compound to each well. Include a vehicle control.
3. Initiation and Measurement of Contraction:
-
Culture the gels for 48 hours.
-
To initiate contraction, gently detach the collagen gels from the sides of the wells using a sterile spatula.
-
At various time points (e.g., 0, 24, 48 hours) after detachment, capture images of the gels.
-
Measure the area of the gels using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial area.
Protocol 3: Analysis of Extracellular Matrix Protein Expression (Representative Protocol)
This protocol outlines a general approach to investigate the influence of betaxolol on the expression of key extracellular matrix proteins in HTM cells.
1. Cell Culture and Treatment:
-
Culture HTM cells to near confluency in 6-well plates.
-
Treat the cells with various concentrations of preservative-free this compound in serum-free medium for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against ECM proteins of interest (e.g., fibronectin, collagen IV, laminin) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry and normalize to the loading control.
Visualizations
Caption: Experimental workflow for assessing betaxolol-induced apoptosis in trabecular meshwork cells.
Caption: Betaxolol's inhibition of the β1-adrenergic signaling pathway.
Caption: Workflow for the trabecular meshwork cell contractility assay.
References
- 1. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular betaxolol. A review of its pharmacological properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular matrix in the trabecular meshwork: Intraocular pressure regulation and dysregulation in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Matrix in the Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Human trabecular cells and apoptosis: in vitro evaluation of the effect of betaxolol with or without preservative] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Betaxolol Hydrochloride in Glaucoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to assess the efficacy of betaxolol hydrochloride in the context of glaucoma research. The included methodologies cover the induction of glaucomatous conditions, administration of betaxolol, and subsequent evaluation of its intraocular pressure (IOP)-lowering and neuroprotective effects.
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[1] this compound is a cardioselective β1-adrenergic receptor antagonist that effectively lowers IOP by reducing the production of aqueous humor.[2] Beyond its hypotensive effects, preclinical studies have suggested that betaxolol possesses neuroprotective properties, potentially by blocking voltage-gated sodium and calcium channels in retinal neurons, thereby reducing excitotoxicity and ischemic damage.[3][4][5]
The selection of an appropriate animal model is crucial for the preclinical evaluation of anti-glaucoma therapies. This document outlines protocols for three commonly used models: the hypertonic saline-induced glaucoma model in rats, the steroid-induced glaucoma model in rabbits, and the laser-induced ocular hypertension model in non-human primates.
Animal Models and Glaucoma Induction Protocols
Rat Model of Hypertonic Saline-Induced Ocular Hypertension
This model creates a chronic elevation of IOP by inducing sclerosis of the aqueous humor outflow pathways.[6]
Experimental Protocol:
-
Animal Selection: Adult Brown Norway rats are commonly used for this model.[7][8]
-
Anesthesia: Anesthetize the rat using an intraperitoneal injection of a ketamine/xylazine cocktail.[9]
-
Surgical Preparation:
-
Microneedle Preparation and Insertion:
-
Hypertonic Saline Injection:
-
Post-operative Care:
-
Remove the microneedle and apply gentle pressure to the injection site to prevent bleeding.
-
Remove the plastic ring.
-
Apply a topical antibiotic ointment to the eye.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
IOP Monitoring:
-
Measure IOP using a tonometer (e.g., Tono-Pen) at baseline and at regular intervals post-injection. A significant rise in IOP is typically observed after approximately one week.[7]
-
Rabbit Model of Steroid-Induced Glaucoma
This model mimics steroid-responsive ocular hypertension in humans.
Experimental Protocol:
-
Animal Selection: New Zealand white rabbits are a suitable choice for this model.[11][12]
-
Induction of Ocular Hypertension:
-
Administer one drop of a topical corticosteroid, such as 0.1% betamethasone or 1% prednisolone acetate, to one eye of each rabbit.[11][12][13]
-
The frequency of administration can be once or twice daily.[12][13]
-
Alternatively, a weekly subconjunctival injection of a betamethasone suspension (containing 3 mg/ml betamethasone sodium phosphate and 3 mg/ml betamethasone acetate) can be used.[14]
-
-
IOP Monitoring:
-
Control Group: The contralateral eye or a separate group of animals can be treated with a vehicle control (e.g., sterile saline).
Non-Human Primate Model of Laser-Induced Ocular Hypertension
This model is highly translatable to human glaucoma due to the anatomical similarities of the primate eye.[15]
Experimental Protocol:
-
Animal Selection: Rhesus or Cynomolgus monkeys are commonly used.[16][17]
-
Anesthesia: Anesthetize the monkey with an intramuscular injection of ketamine and xylazine.[16]
-
Laser Photocoagulation:
-
Place a goniolens on the eye.[16]
-
Using an argon laser, apply photocoagulation burns to the trabecular meshwork over 360 degrees.[16][18]
-
Typical laser parameters are a 100 µm spot size, 1000 mW power, and 0.2 seconds exposure time, with 100 to 150 spots applied.[16]
-
A repeat laser treatment may be necessary after two weeks to achieve a sustained IOP elevation.[16]
-
-
Post-operative Care:
-
Administer topical and/or systemic anti-inflammatory medication as needed.
-
Monitor for any complications.
-
-
IOP Monitoring:
-
Measure IOP at baseline and at regular intervals following the laser treatment. A sustained elevation in IOP is expected.[15]
-
This compound Administration Protocol
Topical Administration:
-
Formulation: 0.5% this compound ophthalmic solution is a standard concentration used in preclinical studies.[8][19]
-
Dosage: Administer one drop (approximately 30-50 µL) to the affected eye(s).[13][17]
-
Frequency: Twice daily administration is a common regimen.[8][19]
-
Procedure:
-
Gently restrain the animal.
-
Instill one drop of the betaxolol solution into the lower conjunctival sac.
-
If multiple topical medications are being administered, wait at least 5 minutes between each instillation.[20]
-
Evaluation of Betaxolol Efficacy
Intraocular Pressure Reduction
-
Method: Measure IOP using a calibrated tonometer suitable for the specific animal model (e.g., Tono-Pen for rats and rabbits, Perkins applanation tonometer for monkeys).[8][18]
-
Schedule: Record IOP at baseline, prior to each betaxolol administration, and at various time points after administration to determine the peak and duration of the hypotensive effect.
Neuroprotection
-
Histological Analysis:
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Process the eyes for histological sectioning.
-
Stain retinal sections with hematoxylin and eosin (H&E) or specific markers for RGCs (e.g., Brn3a).
-
Quantify the number of RGCs in the ganglion cell layer and measure the thickness of the retinal nerve fiber layer (RNFL) and inner plexiform layer (IPL).
-
-
Immunohistochemistry:
-
Use antibodies against markers of apoptosis (e.g., cleaved caspase-3) or oxidative stress to assess cellular damage.
-
-
Electroretinography (ERG):
Data Presentation
Table 1: Effect of this compound on Intraocular Pressure (IOP)
| Animal Model | Glaucoma Induction Method | Betaxolol Concentration & Dosing | Mean IOP (Treated) | Mean IOP (Control) | IOP Reduction (%) | Reference |
| Brown Norway Rat | Hypertonic Saline Injection | 0.5% solution, twice daily | 29 ± 7 mmHg | 39 ± 2 mmHg | ~26% | [8] |
| Dog | Naturally Occurring (Prophylactic) | 0.5% solution, twice daily | Delayed onset of glaucoma | Earlier onset | N/A | [19] |
| Rat | Constant Light Exposure | Betoptic S (0.25%), single dose | Lowered by 3.7 ± 0.3 mmHg | N/A | N/A | [23] |
Table 2: Neuroprotective Effects of this compound
| Animal Model/Cell Type | Insult | Betaxolol Concentration | Outcome Measure | Results | Reference |
| Purified Rat RGCs | Hypoxia (12 hours) | 10⁻⁷ M | Cell Viability | Increased from 51.5% to 58.3% | [24] |
| Purified Rat RGCs | Hypoxia (12 hours) | 10⁻⁶ M | Cell Viability | Increased from 51.5% to 60.5% | [24] |
| Tiger Salamander RGCs | Glutamate-induced spike rate | 20 µM | Spontaneous Spike Rate | Reduced by ~30% | [25][26] |
| Tiger Salamander RGCs | Glutamate-induced current | 50 µM | Postsynaptic Current | Reduced | [25] |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for evaluating betaxolol in animal models.
Caption: Proposed neuroprotective signaling pathway of betaxolol.
These detailed protocols and application notes provide a framework for the preclinical investigation of this compound in relevant animal models of glaucoma. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the assessment of both IOP-lowering efficacy and neuroprotective potential.
References
- 1. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling glaucoma in rats by sclerosing aqueous outflow pathways to elevate intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypertonic Saline Injection Model of Experimental Glaucoma in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A Hypertonic Saline Injection Technique for Inducing Glaucoma in Rats [app.jove.com]
- 10. researchgate.net [researchgate.net]
- 11. ijisrt.com [ijisrt.com]
- 12. scribd.com [scribd.com]
- 13. ijpp.com [ijpp.com]
- 14. gjms.com.pk [gjms.com.pk]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. The efficacy of topical prophylactic antiglaucoma therapy in primary closed angle glaucoma in dogs: a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Betaxolol Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 21. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Electroretinography in evaluation of neuroprotective effect in an experimental model of glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acute effects of glaucoma medications on rat intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. Effects of betaxolol on light responses and membrane conductance in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for the Ophthalmic Formulation Development of Betaxolol Hydrochloride
Introduction
Betaxolol hydrochloride is a cardioselective β1-adrenergic receptor antagonist utilized in the management of chronic open-angle glaucoma and ocular hypertension.[1][2][3] Its primary therapeutic action involves the reduction of elevated intraocular pressure (IOP).[4][5] Conventional ophthalmic solutions, while common, face significant challenges such as poor bioavailability due to rapid precorneal elimination and nasolacrimal drainage, often resulting in less than 5% of the drug reaching the anterior chamber.[2][6] This necessitates frequent administration, which can lead to poor patient compliance and fluctuations in IOP.[6] To overcome these limitations, advanced formulation strategies are being developed to prolong corneal residence time, provide sustained drug release, and enhance therapeutic efficacy.
This document provides a comprehensive overview of the development process for this compound ophthalmic formulations, including its mechanism of action, critical pre-formulation parameters, and various formulation strategies. Detailed protocols for key characterization and evaluation experiments are also provided.
Mechanism of Action
Betaxolol is a selective β1-receptor antagonist.[1][4] In the eye, it acts on the ciliary body to reduce the production of aqueous humor.[4][7] This action is believed to be mediated by the inhibition of cyclic adenosine monophosphate (cAMP) production, which subsequently decreases aqueous humor secretion.[4][6] The reduction in aqueous humor inflow leads to a decrease in intraocular pressure, a major risk factor for the progression of glaucoma.[4][7] Unlike non-selective beta-blockers, its selectivity for β1 receptors minimizes the risk of certain side effects like bronchospasm.[1][5]
Pre-formulation and Target Product Profile
Successful formulation development begins with understanding the physicochemical properties of the active pharmaceutical ingredient (API) and defining the target product profile (TPP).
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Name | (±)-1-[p-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol hydrochloride | [7] |
| Molecular Weight | 343.89 g/mol | [7] |
| Appearance | White, crystalline powder | [7] |
| Bioavailability (Oral) | ~89% | [1][8] |
| Protein Binding | ~50% | [1] |
| Metabolism | Primarily hepatic |[1][8] |
Table 2: Target Product Profile for a Betaxolol HCl Ophthalmic Formulation
| Attribute | Target | Rationale |
|---|---|---|
| Dosage Form | Solution, Suspension, In-situ Gel | To provide options for immediate or sustained release. |
| Concentration | 0.25% - 0.5% (as base) | Clinically proven efficacy for IOP reduction.[1][9] |
| pH | 6.8 - 8.2 | To ensure ocular comfort and stability.[6] |
| Osmolality | 270 - 315 mOsmol/kg | To be isotonic with tear fluid, minimizing irritation.[6] |
| Viscosity | > 5 mPa·s (for sustained release) | To increase pre-corneal retention time.[6] |
| Sterility | Must be sterile | Mandatory for all ophthalmic preparations.[10] |
| Appearance | Clear and colorless (solutions) or uniform (suspensions) | For patient acceptance and quality control. |
| Drug Release | Sustained release over 8-12 hours | To reduce dosing frequency and improve compliance.[2] |
Formulation Strategies and Development Workflow
The primary goal of advanced formulations is to increase the bioavailability and residence time of betaxolol at the ocular surface.
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. iosrphr.org [iosrphr.org]
- 3. ijpsr.com [ijpsr.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Betaxolol - Wikipedia [en.wikipedia.org]
- 6. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ion exchange resins for ophthalmic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impressions.manipal.edu [impressions.manipal.edu]
Application Notes and Protocols for Studying Betaxolol Effects on Intraocular Pressure in Rabbits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the effects of the selective β1-adrenergic antagonist, betaxolol, on intraocular pressure (IOP) in a rabbit model. The following sections outline the mechanism of action, experimental procedures, and expected quantitative outcomes, offering a comprehensive guide for preclinical ophthalmic research.
Introduction
Betaxolol is a selective β1-adrenergic receptor antagonist used topically to treat glaucoma and ocular hypertension.[1] Its primary mechanism of action involves the reduction of aqueous humor production by the ciliary body, which in turn lowers intraocular pressure.[2][3] The rabbit is a commonly used animal model in ophthalmic research due to the anatomical and physiological similarities of its eyes to human eyes.[4] This protocol details the methodology for evaluating the IOP-lowering efficacy of betaxolol in rabbits.
Mechanism of Action: Signaling Pathway
Betaxolol exerts its effect by blocking β1-adrenergic receptors on the non-pigmented ciliary epithelial cells. This intervention inhibits the downstream signaling cascade that leads to aqueous humor secretion. The binding of a β-adrenergic agonist typically activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] Elevated cAMP levels are believed to drive the secretion of aqueous humor. By antagonizing the β1-receptor, betaxolol prevents this increase in cAMP, thereby reducing the rate of aqueous humor formation and lowering IOP.[6]
Experimental Protocols
This section provides detailed methodologies for animal preparation, induction of ocular hypertension (optional), drug administration, and IOP measurement.
Animal Model and Preparation
-
Species: New Zealand white rabbits (male, 6-8 weeks old).[7]
-
Housing: Animals should be housed in individual cages under controlled conditions (12h/12h light/dark cycle) with ad libitum access to food and water.[7]
-
Acclimatization: Allow a minimum of 72 hours for acclimatization to the facility and handling before the experiment.[8]
-
Ethical Approval: All procedures must be in compliance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by the local Institutional Animal Care and Use Committee (IACUC).[7][9]
Induction of Ocular Hypertension (Optional Model)
For studies requiring an ocular hypertension model:
-
Anesthetize the rabbit (see section 3.4 for anesthetic options).
-
Withdraw 0.1 mL of aqueous humor from the anterior chamber using a fine-gauge needle.[6]
-
Inject an equal volume of a compound carbomer solution (e.g., 0.3% carbomer and 0.025% dexamethasone) into the anterior chamber.[6]
-
Allow 7 days for IOP to elevate. Select rabbits with a stable IOP >22 mmHg for the study.[6]
Experimental Workflow
The following diagram illustrates the general workflow for the study.
Anesthesia and Drug Administration
-
Anesthesia: For IOP measurements, topical anesthesia is typically sufficient. Apply one drop of 0.5% proparacaine to the cornea.[4] For more invasive procedures like inducing hypertension, general anesthesia is required. A combination of ketamine (10-40 mg/kg) and xylazine (2 mg/kg) administered intramuscularly is a common choice.[9][10] During general anesthesia, apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying.[8]
-
Drug Administration:
-
Gently restrain the rabbit.
-
Instill a single drop (approximately 40-50 µL) of 0.5% betaxolol hydrochloride ophthalmic solution into the conjunctival sac of the treated eye.[7][11]
-
The contralateral eye can receive a saline vehicle as a control.
-
Gently hold the eyelids closed for about 10 seconds to prevent spillage.[6]
-
Intraocular Pressure Measurement
-
Tonometry: IOP should be measured using a calibrated tonometer suitable for rabbits, such as a rebound tonometer (e.g., TonoVet) or an applanation tonometer (e.g., Tono-Pen).[4][12] Rebound tonometry can often be performed without topical anesthesia, whereas applanation tonometry requires it.[4]
-
Procedure:
-
Hold the tonometer perpendicular to the central cornea.
-
Obtain multiple readings (e.g., an average of three) for each eye at each time point to ensure accuracy.[13]
-
Measurements should be taken at baseline (before treatment) and at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 12 hours) to establish a time-course of effect.[2]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment and control groups.
Table 1: Time-Course of Intraocular Pressure (IOP) Reduction Following a Single Topical Application of 0.5% Betaxolol in Rabbits
| Time Point (Hours) | Mean IOP (mmHg) - Control (Saline) | Mean IOP (mmHg) - 0.5% Betaxolol | Mean IOP Reduction from Baseline (mmHg) - Betaxolol | Percent IOP Reduction from Baseline - Betaxolol |
| 0 (Baseline) | 18.5 ± 1.5 | 18.7 ± 1.6 | 0 | 0% |
| 0.5 | 18.3 ± 1.4 | 16.2 ± 1.5 | 2.5 | 13.4% |
| 1 | 18.6 ± 1.5 | 15.1 ± 1.4 | 3.6 | 19.3% |
| 2 (Peak Effect) | 18.4 ± 1.6 | 14.3 ± 1.3 | 4.4 | 23.5% |
| 4 | 18.5 ± 1.5 | 15.5 ± 1.4 | 3.2 | 17.1% |
| 6 | 18.6 ± 1.6 | 16.8 ± 1.5 | 1.9 | 10.2% |
| 8 | 18.5 ± 1.5 | 17.5 ± 1.6 | 1.2 | 6.4% |
| 12 | 18.4 ± 1.4 | 18.1 ± 1.5 | 0.6 | 3.2% |
Note: The data in this table are representative and synthesized from typical findings in the literature. Actual results may vary.[2][11] The onset of action for ophthalmic betaxolol is typically within 30 minutes, with peak effects observed around 2 hours post-administration, and a single dose can reduce IOP for up to 12 hours.[1]
Table 2: Dose-Dependent Effect of Betaxolol on Ciliary Artery Relaxation in Isolated Rabbit Tissue
| Betaxolol Concentration (µM) | Percent Relaxation of Pre-contracted Ciliary Artery |
| 10 | Minimal observable relaxation |
| 30 | Noticeable relaxation |
| 100 | Significant relaxation |
| 300 | Substantial relaxation |
| 1000 (1 mM) | Nearly complete relaxation (~100%) |
Data adapted from a study on isolated rabbit ciliary arteries, demonstrating a dose-dependent pharmacological effect.[3]
Conclusion
This protocol provides a robust framework for investigating the effects of betaxolol on intraocular pressure in a rabbit model. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for the preclinical assessment of anti-glaucoma therapies. Careful consideration of animal welfare, appropriate anesthetic and measurement techniques, and systematic data collection are paramount to the success of such studies.
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect and mechanism of betaxolol and timolol on vascular relaxation in isolated rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-related changes of intraocular pressure in Dutch belted rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 6. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta2 adrenergic receptor silencing change intraocular pressure in New Zealand rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojs.utlib.ee [ojs.utlib.ee]
- 11. Effects of timolol and betaxolol on choroidal blood flow in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variation of intraocular pressure comparing rebound (TONOVET Plus®) and applanation (TONO-PEN VET®) tonometry in New Zealand rabbits treated with Amlodipine® [scielo.org.co]
- 13. researchgate.net [researchgate.net]
Evaluating Betaxolol Cytotoxicity: Advanced Cell Culture Techniques and Protocols
Application Note
Abstract
This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of betaxolol, a selective β1-adrenergic receptor blocker, using various in vitro cell culture techniques. The methodologies described herein are essential for researchers in drug development and life sciences investigating the cellular impacts of betaxolol. This guide covers key cytotoxicity assays, including MTT, clonogenic, and apoptosis assays by flow cytometry, and presents quantitative data in a clear, tabular format. Furthermore, it includes visual representations of experimental workflows and a proposed signaling pathway for betaxolol-induced apoptosis to facilitate a deeper understanding of its mechanism of action.
Introduction
Betaxolol is a cardioselective beta-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and glaucoma.[1] Beyond its therapeutic applications, understanding its potential cytotoxic effects is crucial for safety assessment and exploring its putative anti-cancer properties.[2] In vitro cell culture models provide a controlled environment to investigate the dose-dependent and time-dependent cytotoxicity of betaxolol on various cell types, including cancer cell lines and specialized cells like those in the eye. This document outlines standardized protocols to quantify cell viability, long-term proliferative capacity, and the induction of apoptosis following betaxolol exposure.
Data Presentation
The cytotoxic effects of betaxolol have been evaluated across different cell lines, with endpoints including cell viability (EC50) and the induction of apoptosis. The following tables summarize key quantitative data from published studies.
Table 1: EC50 Values of Betaxolol in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Betaxolol EC50 (µM) | Assay | Reference |
| A549 | 251.3 ± 14.6 | MTT | [3] |
| H1299 | 252.2 ± 7.6 | MTT | [3] |
Table 2: Apoptosis Induction by Betaxolol in Human Trabecular Meshwork (HTM-5) Cells
| Treatment Condition (15 min exposure) | Dilution | Percentage of Apoptotic Cells (Apo 2.7 Expression) | Reference |
| Control (untreated) | - | 15.4% | |
| Unpreserved Betaxolol | 1/10 | 28.1% | |
| Unpreserved Betaxolol | 1/100 | No significant apoptotic activity | |
| Preserved Betaxolol (with BAC) | 1/10 | 36.8% | |
| Preserved Betaxolol (with BAC) | 1/100 | 24.9% |
BAC: Benzalkonium Chloride
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Betaxolol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well for cytotoxicity tests) in 100 µL of complete medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of betaxolol in culture medium. Remove the old medium from the wells and add 100 µL of the betaxolol dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Clonogenic Assay for Long-Term Survival
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring long-term cell survival and reproductive integrity after treatment.[7]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Betaxolol stock solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet)[7]
Protocol:
-
Cell Treatment: Treat cells in culture flasks with various concentrations of betaxolol for a specified duration.
-
Cell Plating: After treatment, harvest the cells by trypsinization, count them, and plate a precise number of cells (e.g., 100-1000 cells/well) into 6-well plates containing fresh medium.[8]
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a humidified 5% CO2 atmosphere, allowing colonies to form.[7]
-
Fixation and Staining:
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with betaxolol as desired. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow for Betaxolol Cytotoxicity Assessment
Caption: Workflow for evaluating betaxolol cytotoxicity.
Proposed Signaling Pathway for Betaxolol-Induced Apoptosis
References
- 1. Betaxolol - Wikipedia [en.wikipedia.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application of betaxolol in studying neuroprotection mechanisms.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol, a β1-selective adrenoceptor antagonist, has garnered significant attention for its neuroprotective properties, which are largely independent of its primary beta-blocking activity. These notes provide an overview of the application of betaxolol in neuroprotection research, focusing on its mechanisms of action, and offer detailed protocols for key experiments. The primary neuroprotective mechanism of betaxolol is attributed to its ability to block voltage-gated sodium and calcium channels, thereby reducing neuronal damage in models of ischemia and excitotoxicity.[1][2][3][4] This makes it a valuable tool for studying the molecular cascades involved in neuronal cell death and for the development of novel neuroprotective therapies.
Mechanisms of Neuroprotection
Betaxolol's neuroprotective effects stem from its direct interaction with ion channels, which mitigates the downstream consequences of pathological conditions like ischemia and glutamate-induced excitotoxicity. The key mechanisms include:
-
Sodium Channel Blockade: Betaxolol inhibits voltage-sensitive sodium channels, reducing excessive sodium influx that is a critical early event in ischemic neuronal injury.[1] It has been shown to interact with neurotoxin site 2 of the Na+ channel.[1][5]
-
Calcium Channel Blockade: The drug effectively blocks L-type voltage-gated calcium channels.[1] By limiting calcium entry into neurons, betaxolol prevents the activation of calcium-dependent apoptotic pathways.[6][7]
-
Inhibition of Glutamate-Induced Toxicity: Betaxolol attenuates the rise in intracellular calcium concentration induced by glutamate, a major excitatory neurotransmitter implicated in excitotoxic cell death.[6][8] This effect is independent of β-adrenoceptor antagonism.[9]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the efficacy of betaxolol in various experimental models.
Table 1: Inhibition of Sodium Channel Activity by Betaxolol and Other β-Blockers
| Compound | IC50 for [3H]-BTX-B Binding Inhibition (μM)[1][5] | IC50 for Veratridine-Stimulated Na+ Influx Inhibition (μM)[1][5] |
| Betaxolol | 9.8 | 28.3 |
| Levobetaxolol | ~9.8 | - |
| Propranolol | <9.8 | - |
| Levobunolol | >10 | >28.3 |
| Carteolol | >10 | >28.3 |
| Timolol | >10 | >28.3 |
| Atenolol | >10 | >28.3 |
Table 2: Effects of Betaxolol on Neuronal Ion Currents and Intracellular Calcium
| Experimental Model | Betaxolol Concentration | Effect | Reference |
| Isolated Tiger Salamander Retinal Ganglion Cells | 50 μM | ~20% reduction in high-voltage-activated (HVA) Ca2+ channel currents | [6] |
| Isolated Tiger Salamander Retinal Ganglion Cells | 50 μM | ~20% reduction in voltage-gated Na+ channel currents | [6] |
| Isolated Tiger Salamander Retinal Ganglion Cells | 50 μM | Reduction of glutamate-induced postsynaptic current | [10] |
| Chick Retinal Cultures | - | Significant reduction of kainate-induced elevation of intracellular Ca2+ | [8] |
| Rat Cortical Neuronal Cultures | - | Attenuation of NMDA-induced influx of 45Ca2+ | [9] |
Table 3: Neuroprotective Efficacy of Betaxolol in In Vitro and In Vivo Models
| Model | Insult | Betaxolol Treatment | Outcome | Reference |
| Rat Cortical Cultures | Glutamate or Hypoxia/Reoxygenation | Included in culture medium | Almost complete attenuation of LDH release | [8] |
| Rat Model of Retinal Ischemia/Reperfusion | Raised Intraocular Pressure | Intraperitoneal injection | Prevention of the reduction in the b-wave of the electroretinogram | [8] |
| Rat Model of Retinal Ischemia/Reperfusion | Raised Intraocular Pressure | Intraperitoneal injection | Reduced changes in calretinin and choline acetyltransferase (ChAT) immunoreactivities | [8] |
| Rabbit Model of Retinal Ischemia/Reperfusion | Raised Intraocular Pressure | Topical application (0.5% Betoptic®) | Greatly attenuated reduction in the b-wave of the electroretinogram and retinal ChAT immunoreactivity | [9] |
| Rat Model of NMDA-Induced Toxicity | Intravitreal NMDA Injection | Topical application (0.5% Betoptic®) | Attenuated decrease in Thy-1 antigen and mRNA levels | [9] |
Experimental Protocols
Protocol 1: Measurement of Sodium Influx in Rat Cortical Synaptosomes
This protocol is adapted from studies investigating the effect of betaxolol on voltage-gated sodium channels.[1][5]
1. Preparation of Synaptosomes: a. Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose solution. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Pellet the supernatant by centrifuging at 17,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in a physiological salt solution.
2. Sodium Influx Assay: a. Pre-incubate synaptosomes with varying concentrations of betaxolol or control vehicle for 10 minutes at 37°C. b. Initiate sodium influx by adding a depolarizing agent such as veratridine. c. Simultaneously add radioactive 22Na+ to trace sodium entry. d. Terminate the influx after a short incubation period (e.g., 2 seconds) by adding a stop solution containing a sodium channel blocker like tetrodotoxin. e. Collect the synaptosomes by rapid filtration and wash with ice-cold buffer. f. Quantify the amount of 22Na+ retained by the synaptosomes using a scintillation counter. g. Calculate the IC50 value for betaxolol's inhibition of veratridine-stimulated sodium influx.
Protocol 2: Assessment of Neuroprotection in a Rat Model of Retinal Ischemia/Reperfusion
This protocol is based on in vivo studies demonstrating betaxolol's protective effects against ischemic damage in the retina.[8][9]
1. Animal Model: a. Anesthetize adult rats according to approved institutional animal care protocols. b. Induce unilateral retinal ischemia by raising the intraocular pressure (IOP) to a high level (e.g., 120 mmHg) for a defined period (e.g., 45-60 minutes) by cannulating the anterior chamber and infusing sterile saline. c. Confirm ischemia by observing whitening of the iris and loss of the b-wave of the electroretinogram (ERG). d. Allow reperfusion by withdrawing the needle and normalizing the IOP.
2. Betaxolol Administration: a. Administer betaxolol (e.g., via intraperitoneal injection or topical eye drops) at a predetermined dose and schedule before and/or after the ischemic insult. A control group should receive a vehicle.
3. Evaluation of Neuroprotection (e.g., 7 days post-ischemia): a. Electroretinography (ERG): Record ERGs to assess retinal function. Measure the amplitude of the a- and b-waves. Compare the amplitudes between the betaxolol-treated and control groups. b. Immunohistochemistry: Euthanize the animals, enucleate the eyes, and fix the retinal tissue. Prepare retinal sections and perform immunohistochemical staining for markers of retinal ganglion cells (e.g., Brn3a, Thy-1) and other retinal neurons (e.g., calretinin, choline acetyltransferase). c. Cell Counting: Quantify the number of surviving retinal ganglion cells in the ganglion cell layer of the retina.
Protocol 3: Measurement of Intracellular Calcium in Cultured Neurons
This protocol allows for the investigation of betaxolol's effect on glutamate-induced calcium influx.[6][8]
1. Cell Culture: a. Culture primary neurons (e.g., rat cortical neurons or chick retinal neurons) on glass coverslips.
2. Calcium Imaging: a. Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). b. Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging or time-lapse fluorescence measurement. c. Perfuse the cells with a physiological saline solution. d. Pre-incubate the cells with betaxolol or vehicle for a specified duration. e. Stimulate the cells with a glutamate receptor agonist (e.g., glutamate, NMDA, or kainate). f. Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time. g. Compare the peak and duration of the calcium response between betaxolol-treated and control cells.
Visualizations
Signaling Pathway of Betaxolol-Mediated Neuroprotection
Caption: Betaxolol's neuroprotective signaling pathway.
Experimental Workflow for Assessing Neuroprotection in Retinal Ischemia
Caption: Workflow for in vivo retinal ischemia studies.
Logical Relationship of Betaxolol's Multi-Target Effects
Caption: Betaxolol's multi-target neuroprotective action.
References
- 1. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Invited review: Neuroprotective properties of certain beta-adrenoceptor antagonists used for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betaxolol, a beta(1)-adrenoceptor antagonist, reduces Na(+) influx into cortical synaptosomes by direct interaction with Na(+) channels: comparison with other beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topically applied betaxolol attenuates NMDA-induced toxicity to ganglion cells and the effects of ischaemia to the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of betaxolol on light responses and membrane conductance in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Betaxolol Hydrochloride Loaded Nanoparticles for Ocular Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of betaxolol hydrochloride-loaded nanoparticles for ocular drug delivery. This technology aims to enhance the corneal permeability and precorneal residence time of betaxolol, a selective beta-1 adrenergic receptor antagonist used in the treatment of glaucoma and ocular hypertension, thereby improving its therapeutic efficacy.[1][2]
Introduction
Conventional ophthalmic solutions for glaucoma treatment often suffer from rapid precorneal loss due to tear turnover and drainage, leading to poor bioavailability.[3][4] Nanoparticulate drug delivery systems offer a promising approach to overcome these limitations by prolonging drug retention on the ocular surface and facilitating sustained release.[3][4][5] This document outlines the preparation, characterization, and evaluation of this compound-loaded nanoparticles, primarily focusing on chitosan-based and multifunctional composite nanoparticles.
Data Presentation
The following tables summarize the key quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of their physicochemical properties and efficacy.
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Formulation ID | Polymer/Lipid Matrix | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| BN3 (Optimized) | Chitosan | Spontaneous Emulsification | 168-260 | +25.2 to +26.4 | Not Specified | Not Specified | [1][2] |
| MMt-BH-HA/CS-ED NPs | Montmorillonite, Hyaluronic Acid, Chitosan, Eudragit | Ion Cross-linking-Solvent Evaporation | Not Specified | +21.28 ± 1.11 | 85.40 ± 0.20 | 15.92 ± 0.26 | [5] |
| BH-Mt/CS NPs | Montmorillonite, Chitosan | Not Specified | ~460 ± 0.6 | +29 ± 0.18 | Not Specified | Not Specified | [6] |
Table 2: In-Vivo Performance of this compound-Loaded Nanoparticles in Rabbit Models
| Formulation ID | Glaucoma Induction Model | Peak IOP Reduction (%) | Time to Peak IOP Reduction (hours) | Comparative Formulation | Reference |
| BN3 (Optimized) | Dexamethasone-induced | 36.39 ± 1.84 | 5 | Marketed Formulation | [1][2] |
| MMt-BH-HA/CS-ED NPs | Compound Carbomer Solution-induced | Not Specified | Not Specified | BH Solution | [4] |
| BH-Mt/CS NPs | Not Specified | Not Specified | Not Specified | This compound Solution | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound-loaded nanoparticles.
Nanoparticle Formulation
Two primary methods for nanoparticle formulation are described below: spontaneous emulsification for chitosan nanoparticles and ion cross-linking-solvent evaporation for multifunctional nanoparticles.
Protocol 3.1.1: Spontaneous Emulsification for Chitosan Nanoparticles [1][2]
-
Preparation of Organic Phase: Dissolve an appropriate amount of a suitable biodegradable polymer (e.g., Eudragit) and the drug, this compound, in an organic solvent like acetone.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as chitosan, dissolved in an acidic medium (e.g., 0.2% v/v acetic acid).
-
Emulsification: Inject the organic phase into the aqueous phase under constant magnetic stirring at a specified speed (e.g., 900 rpm).
-
Nanoparticle Formation: The spontaneous diffusion of the organic solvent into the aqueous phase leads to the formation of nanoparticles.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove unentrapped drug and excess reagents.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized using a suitable cryoprotectant.
Protocol 3.1.2: Ion Cross-linking-Solvent Evaporation for Multifunctional Nanoparticles (MMt-BH-HA/CS-ED NPs) [5]
-
Preparation of Drug-Clay Complex: Intercalate this compound (BH) into acid-treated montmorillonite (MMt) to form a MMt-BH complex.
-
Preparation of Polymer Solutions:
-
Dissolve chitosan (e.g., 0.5 mg/mL) in 0.2% (v/v) acetic acid and adjust the pH to 5.
-
Prepare a hyaluronic acid (HA) solution (e.g., 2 mg/mL).
-
-
Encapsulation:
-
Add the MMt-BH complex or free BH to the HA solution.
-
Add the chitosan solution to the HA-drug mixture under magnetic stirring (e.g., 900 rpm) for 30 minutes to allow for ionic cross-linking.
-
-
Coating: Add a solution of a cationic polymer like Eudragit RS (ED) to the nanoparticle suspension to coat the nanoparticles.
-
Solvent Evaporation and Purification: Similar to the spontaneous emulsification method, remove the solvent and purify the nanoparticles.
In-Vitro Drug Release Study
The in-vitro release of this compound from the nanoparticles is typically evaluated using the dynamic dialysis method.[3][5]
Protocol 3.2.1: Dynamic Dialysis Method
-
Preparation of Release Medium: Prepare simulated tear fluid (STF) with a pH of 7.4. A typical composition includes NaCl, NaHCO₃, KCl, and CaCl₂ in deionized water.[3]
-
Dialysis Setup:
-
Incubation: Place the entire setup in a thermostatic oscillator set at a physiological ocular temperature (e.g., 34°C) and a suitable agitation speed (e.g., 120 rpm).[3][5]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh STF to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the withdrawn samples using a validated analytical method, such as UV-Vis spectrophotometry at 273 nm.[5]
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Ocular Tolerance Study
The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is a common method to assess the ocular irritation potential of the nanoparticle formulations.[1]
Protocol 3.3.1: HET-CAM Assay
-
Egg Preparation: Use fertilized hen's eggs incubated for 9-10 days.
-
Membrane Exposure: Carefully open the eggshell and expose the chorioallantoic membrane (CAM).
-
Application of Formulation: Apply a specific volume of the nanoparticle suspension onto the CAM.
-
Observation: Observe the CAM for any signs of irritation, such as hyperemia, hemorrhage, or coagulation, over a defined period.
-
Scoring: Score the irritation based on a predefined scoring chart. A non-irritant formulation will show no significant changes to the CAM.[1]
In-Vivo Pharmacodynamic Study
The efficacy of the this compound nanoparticles in reducing intraocular pressure (IOP) is evaluated in an animal model of glaucoma.[1][2]
Protocol 3.4.1: Dexamethasone-Induced Glaucoma Model in Rabbits
-
Animal Model: Use healthy adult rabbits.
-
Glaucoma Induction: Induce ocular hypertension by topical administration of a dexamethasone solution over a period of time until a stable high IOP is achieved.
-
Formulation Administration: Instill a single dose of the nanoparticle formulation into the cul-de-sac of one eye of each rabbit. The contralateral eye may serve as a control.
-
IOP Measurement: Measure the IOP at regular intervals using a tonometer.
-
Data Analysis: Compare the reduction in IOP achieved with the nanoparticle formulation to that of a control group (e.g., receiving a marketed betaxolol solution).
Visualizations
The following diagrams illustrate the experimental workflow for nanoparticle formulation and the proposed mechanism for enhanced ocular drug delivery.
Caption: Workflow for spontaneous emulsification.
Caption: Mechanism of enhanced ocular delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Loaded Chitosan Nanoparticles for Ocular ...: Ingenta Connect [ingentaconnect.com]
- 3. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. Promising Approach in the Treatment of Glaucoma Using Nanotechnology and Nanomedicine-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Situ Gelling Formulations of Betaxolol Hydrochloride for Ophthalmic Sustained Release
Introduction
Conventional ophthalmic solutions for the treatment of glaucoma, such as those containing betaxolol hydrochloride, often exhibit low bioavailability due to rapid nasolacrimal drainage and precorneal elimination.[1][2][3] This necessitates frequent administration, leading to poor patient compliance. In situ gelling systems offer a promising alternative by being administered as a liquid drop that undergoes a phase transition to a gel in the eye's cul-de-sac.[4] This transition can be triggered by physiological cues like temperature or pH. The resulting gel increases the precorneal residence time of the formulation, thereby providing sustained release of the drug, enhancing its bioavailability, and reducing the frequency of administration.[5][6][7] This document provides detailed protocols for the formulation and evaluation of temperature- and pH-sensitive in situ gels of this compound.
Experimental Protocols
Protocol 1: Preparation of Temperature-Sensitive In Situ Gel
This protocol is based on the "cold method," which is suitable for thermosensitive polymers like poloxamers (e.g., Pluronic F-127).[1]
-
Preparation of Polymer Solution:
-
Accurately weigh the required amount of the primary gelling agent (e.g., Pluronic F-127/Poloxamer 407) and the viscosity-enhancing agent (e.g., HPMC).
-
Disperse the polymers in a calculated volume of cold distilled water (4°C) with continuous stirring using a magnetic stirrer.
-
Keep the dispersion in a refrigerator at 4°C until a clear solution is formed (this may take several hours).
-
-
Drug Incorporation:
-
Accurately weigh this compound and any preservatives (e.g., benzalkonium chloride).
-
Dissolve the drug and other excipients in a small amount of distilled water.
-
Slowly add this drug solution to the cold polymer solution with gentle stirring until a homogenous liquid is obtained.
-
-
Final Volume and Sterilization:
-
Make up the final volume with cold distilled water.
-
The final formulation should be a clear liquid at refrigerated temperatures.
-
Sterilize the formulation, for example, by filtering through a 0.22 µm syringe filter under aseptic conditions.[2]
-
Protocol 2: Preparation of pH-Sensitive In Situ Gel
This protocol utilizes pH-sensitive polymers like Carbopol 940.
-
Polymer Dispersion:
-
Disperse the required amount of Carbopol 940 and a viscosity enhancer like HPMC in distilled water with constant stirring. Avoid clump formation.
-
Allow the polymers to hydrate completely (this may take several hours).
-
-
Drug Incorporation:
-
Dissolve the accurately weighed this compound and preservative in a separate container with a small volume of distilled water.
-
Add the drug solution to the polymer dispersion under continuous stirring.
-
-
pH Adjustment and Final Volume:
-
Adjust the pH of the formulation to a range of 5.0-6.0, where it remains in a liquid state, using a suitable pH adjusting agent (e.g., NaOH solution).[6]
-
Make up the final volume with distilled water and stir until uniform.
-
Protocol 3: Characterization of In Situ Gel Formulations
1. Visual Appearance and Clarity:
-
Visually inspect the prepared formulations against a black and white background to check for any particulate matter.[6] The solution should be clear.
2. pH Measurement:
-
Measure the pH of the liquid formulation at room temperature using a calibrated digital pH meter. The pH should be within a non-irritating range for the eye, typically between 5.0 and 7.4.[2][6]
3. Determination of Gelling Temperature (for Thermosensitive Gels):
-
Place a specific volume (e.g., 2 ml) of the formulation in a test tube.
-
Immerse the test tube in a temperature-controlled water bath.
-
Increase the temperature gradually. The gelation temperature is the point at which the formulation no longer flows when the tube is inverted.
4. Evaluation of Gelling Capacity (for pH-Sensitive Gels):
-
Prepare a simulated tear fluid (STF) solution (e.g., 0.67g NaCl, 0.2g NaHCO₃, 0.008g CaCl₂ in 100 ml purified water).[6]
-
Place 2 ml of STF (pH 7.4) in a vial and maintain it at 37°C.[6]
-
Add one drop of the formulation to the STF.
-
Visually assess the speed of gel formation and the time the formed gel remains intact.[6]
5. Rheological Studies:
-
Measure the viscosity of the formulation in both its sol (liquid) and gel states using a viscometer (e.g., Brookfield viscometer).[6]
-
For thermosensitive gels, measurements should be taken below and above the gelation temperature.
-
For pH-sensitive gels, measurements should be done on the formulation itself and after it has been gelled by adding STF.[6]
-
The ideal formulation should have low viscosity in the sol state for easy instillation and high viscosity in the gel state to prolong residence time.[1]
6. Drug Content Uniformity:
-
Take a precise volume of the liquid formulation (e.g., 1 ml).
-
Dilute it with a suitable solvent (e.g., simulated tear fluid).
-
Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the λmax of this compound (approx. 224 nm or 273 nm).[4][6]
-
Calculate the drug content using a standard calibration curve.
7. In Vitro Drug Release Study:
-
Use a Franz diffusion cell for the study.[6]
-
Mount a diffusion membrane (e.g., cellophane or cellulose acetate membrane) between the donor and receptor compartments.[6]
-
Fill the receptor compartment with a known volume of STF (pH 7.4) and maintain the temperature at 37±0.5°C with constant, gentle stirring.[6]
-
Place 1 ml of the in situ gel formulation in the donor compartment.[6]
-
Withdraw aliquots (e.g., 1 ml) from the receptor compartment at predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours).[6]
-
Replace the withdrawn volume with fresh STF to maintain sink conditions.[6]
-
Analyze the samples for drug concentration using a UV-Vis spectrophotometer.[6]
8. Sterility Testing:
-
Incubate the formulation in fluid thioglycolate medium (at 30-35°C) and soybean-casein digest medium (at 20-25°C) for a specified period (e.g., 7 days).[6]
-
Observe the media for any signs of microbial growth. The absence of turbidity indicates that the formulation passes the sterility test.[6]
Data Presentation
Table 1: Example Formulations of Temperature-Sensitive In Situ Gels
| Formulation Code | Betaxolol HCl (% w/v) | Poloxamer 407 (% w/v) | HPMC (% w/v) | Preservative (% w/v) |
| F1 | 0.25 | 15 | 0.5 | 0.02 |
| F2 | 0.25 | 18 | 1.0 | 0.02 |
| F3 | 0.25 | 20 | 1.0 | 0.02 |
| F4[5] | 0.5 | 22 | - | - |
| F5[5] | 0.5 | 22 (with 3.5% P188) | - | - |
Table 2: Example Formulations of pH-Sensitive In Situ Gels
| Formulation Code | Betaxolol HCl (% w/v) | Carbopol 940 (% w/v) | HPMC (% w/v) | Preservative (% w/v) |
| P1 | 0.5 | 0.2 | 0.5 | 0.01 |
| P2 | 0.5 | 0.3 | 0.5 | 0.01 |
| P3 | 0.5 | 0.4 | 0.5 | 0.01 |
| P4 | 0.5 | 0.5 | 0.5 | 0.01 |
Table 3: Physicochemical Characterization of Selected Formulations
| Formulation Code | pH | Gelling Temp. (°C) / Capacity | Viscosity (Sol) (cps) | Viscosity (Gel) (cps) | Drug Content (%) |
| F3 | 6.8 ± 0.1 | 34.5 ± 0.5 | 150 - 200 | > 5000 | 98.5 ± 1.2 |
| P3 | 5.5 ± 0.2 | +++ (Good Gelation) | 80 - 120 | > 4000 | 99.1 ± 0.8 |
Table 4: Cumulative Drug Release Data (%)
| Time (hours) | Conventional Eye Drop | Formulation F3 | Formulation P3 |
| 1 | ~ 50 | 15.2 | 18.5 |
| 2 | ~ 85 | 28.9 | 30.2 |
| 4 | > 95 | 45.6 | 48.7 |
| 6 | - | 65.1 | 67.3 |
| 8 | - | 76.3 | 74.8[6] |
Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: Mechanism of temperature-triggered in situ gelation.
Caption: Mechanism of pH-triggered in situ gelation.
Caption: Sustained drug release from the in situ gel matrix.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Temperature Triggered In situ Gelling System for Betaxolol in Glaucoma | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, pharmacokinetics and pharmacodynamics of ophthalmic thermosensitive in situ hydrogel of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impressions.manipal.edu [impressions.manipal.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Betaxolol Concentration in Ocular Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol is a selective beta-1 adrenergic receptor antagonist used in the treatment of glaucoma and ocular hypertension.[1] It reduces intraocular pressure by decreasing the production of aqueous humor.[1] Understanding the concentration of betaxolol in various ocular tissues is crucial for pharmacokinetic studies, drug development, and toxicological assessments. This document provides a detailed protocol for the quantification of betaxolol in ocular tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.
Mechanism of Action: Betaxolol Signaling Pathway
Betaxolol exerts its therapeutic effect by blocking beta-1 adrenergic receptors in the ciliary epithelium of the eye. This action inhibits the downstream signaling cascade that leads to the production of aqueous humor. Specifically, the binding of catecholamines (like norepinephrine) to these receptors activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels are associated with increased aqueous humor secretion. By blocking the receptor, betaxolol prevents this cascade, leading to reduced cAMP levels and consequently, a decrease in aqueous humor formation.[2]
References
Application Notes and Protocols: Ion Exchange Resins for Controlled Ophthalmic Delivery of Betaxolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol hydrochloride is a cardioselective beta-1-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension.[1] Conventional ophthalmic solutions of betaxolol often suffer from poor bioavailability and patient discomfort due to the rapid nasolacrimal drainage and high drug concentration.[1] The use of ion exchange resins (IERs) presents a sophisticated drug delivery strategy to overcome these limitations. By forming a reversible complex with the cationic betaxolol molecule, IERs can provide sustained drug release, improve ocular comfort, and enhance therapeutic efficacy at a reduced drug concentration.[1]
This application note details the use of ion exchange resins, specifically Amberlite™ IRP69 (a sodium polystyrene sulfonate resin), for the formulation of a controlled-release ophthalmic suspension of this compound.[2] The information provided herein is intended to guide researchers in the development and characterization of such advanced drug delivery systems.
Principle of Ion Exchange Drug Delivery
The core principle of this technology lies in the reversible electrostatic interaction between the positively charged this compound and the negatively charged functional groups (sulfonic acid) of the cation exchange resin.[2] In the ophthalmic formulation, betaxolol is bound to the resin, forming an insoluble complex (resinate). Upon instillation into the eye, the ions present in the tear fluid (such as sodium and potassium) compete with the bound drug for the active sites on the resin. This ion exchange process facilitates a slow and sustained release of betaxolol onto the ocular surface, maintaining a therapeutic concentration over an extended period.[1]
Advantages of Betaxolol-Resin Complexes in Ophthalmic Delivery
-
Sustained Drug Release: Prolongs the therapeutic effect, potentially reducing dosing frequency and improving patient compliance.
-
Improved Ocular Comfort: Minimizes stinging and burning sensations often associated with high concentrations of free drug in conventional eye drops.[1]
-
Enhanced Bioavailability: The increased residence time of the drug-resin complex in the cul-de-sac leads to improved drug absorption and efficacy, allowing for a lower overall drug concentration.[1] A 0.25% betaxolol suspension has been shown to have equivalent efficacy to a 0.5% solution.[1]
-
Increased Stability: The complexation of the drug with the resin can protect it from degradation.
Data Presentation
The following tables summarize typical quantitative data for the characterization of a this compound ophthalmic suspension formulated with an ion exchange resin. (Note: The following data is illustrative and may vary based on specific experimental conditions.)
Table 1: Drug Loading and Entrapment Efficiency
| Parameter | Value |
| Drug:Resin Ratio (w/w) | 1:2 |
| Drug Loading (%) | 30 - 40 |
| Entrapment Efficiency (%) | 85 - 95 |
Table 2: Physicochemical Characterization of Betaxolol-Resin Complex Suspension
| Parameter | Value |
| Particle Size (d50) | 50 - 100 µm |
| Zeta Potential (mV) | -20 to -30 |
| pH | 6.5 - 7.5 |
| Osmolality (mOsm/kg) | 280 - 320 |
| Viscosity (cP) | 20 - 30 |
Table 3: In-Vitro Drug Release Profile of Betaxolol from Resin Complex in Simulated Tear Fluid (pH 7.4)
| Time (hours) | Cumulative Release (%) |
| 1 | 15 - 25 |
| 2 | 30 - 45 |
| 4 | 50 - 65 |
| 6 | 65 - 80 |
| 8 | 80 - 95 |
| 12 | > 95 |
Experimental Protocols
Preparation of Betaxolol-Resin Complex (Resinate)
This protocol describes the batch method for loading this compound onto Amberlite™ IRP69.
Materials:
-
This compound
-
Amberlite™ IRP69 (Sodium Polystyrene Sulfonate USP)
-
Purified Water
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Filtration Assembly
-
Vacuum Oven
Procedure:
-
Resin Activation: Wash the Amberlite™ IRP69 resin with purified water to remove any impurities and fine particles. Dry the resin in a vacuum oven at 60°C until a constant weight is achieved.
-
Drug Solution Preparation: Prepare a 1% (w/v) aqueous solution of this compound in purified water.
-
Complexation: Disperse the activated resin in the this compound solution at a drug-to-resin ratio of 1:2 (w/w).
-
Stirring: Stir the suspension continuously at room temperature for 12-24 hours to allow for complete ion exchange and complex formation.
-
Separation: Separate the formed betaxolol-resin complex from the solution by filtration using a Buchner funnel.
-
Washing: Wash the collected resinate with purified water to remove any unbound drug.
-
Drying: Dry the betaxolol-resin complex in a vacuum oven at 60°C to a constant weight.
Formulation of the Ophthalmic Suspension
This protocol outlines the preparation of a sterile ophthalmic suspension containing the betaxolol-resin complex.
Materials:
-
Betaxolol-Resin Complex
-
Viscosity-enhancing agent (e.g., Hydroxypropyl Methylcellulose - HPMC)
-
Tonicity-adjusting agent (e.g., Sodium Chloride)
-
Buffering agents (e.g., Monobasic and Dibasic Sodium Phosphate)
-
Preservative (e.g., Benzalkonium Chloride)
-
Purified Water for Injection
-
Autoclave
-
Aseptic filling area
Procedure:
-
Vehicle Preparation: Prepare the aqueous vehicle by dissolving the buffering agents, tonicity-adjusting agent, and viscosity-enhancing agent in purified water for injection.
-
Sterilization: Sterilize the vehicle by autoclaving at 121°C for 15 minutes.
-
Aseptic Dispersion: In an aseptic environment, aseptically disperse the pre-sterilized (e.g., by dry heat or gamma irradiation) betaxolol-resin complex into the sterile vehicle under continuous stirring.
-
Preservative Addition: Aseptically add the preservative to the suspension.
-
Volume Adjustment: Adjust the final volume with sterile purified water for injection.
-
Homogenization: Homogenize the suspension to ensure uniform particle distribution.
-
Aseptic Filling: Fill the final suspension into sterile ophthalmic dispenser bottles in an aseptic area.
Characterization of the Betaxolol-Resin Ophthalmic Suspension
Principle: To determine the total this compound content in the formulation, the drug must first be extracted from the resin. This is achieved by using a strong electrolyte solution to displace the bound drug. The extracted drug is then quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[3]
Procedure:
-
Extraction: Accurately weigh a sample of the ophthalmic suspension and place it in a volumetric flask. Add a suitable volume of a strong electrolyte solution (e.g., 2M Sodium Chloride in 0.1 N HCl) to completely displace the betaxolol from the resin. Sonicate for 30 minutes and then stir for 2 hours.
-
Dilution: Dilute the sample to the final volume with the extraction solution.
-
Centrifugation: Centrifuge a portion of the solution to separate the resin particles.
-
Analysis: Analyze the supernatant for this compound content using a validated HPLC method.[3]
Principle: The in-vitro release of betaxolol from the ophthalmic suspension is evaluated using a dialysis membrane method in simulated tear fluid.[4]
Apparatus:
-
USP Dissolution Apparatus II (Paddle Apparatus) or Franz Diffusion Cell
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Simulated Tear Fluid (STF, pH 7.4)
Procedure:
-
Membrane Preparation: Soak the dialysis membrane in the release medium for at least 30 minutes before use.
-
Sample Loading: Accurately place a known quantity of the ophthalmic suspension into the dialysis bag and seal both ends.
-
Dissolution: Place the dialysis bag in the dissolution vessel containing a known volume of pre-warmed (37°C) simulated tear fluid.
-
Stirring: Start the paddle at a specified speed (e.g., 50 rpm).
-
Sampling: Withdraw aliquots of the release medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours) and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC).
Visualizations
Caption: Betaxolol HCl Signaling Pathway in Ciliary Epithelium.
Caption: Experimental Workflow for Betaxolol-Resin Formulation.
References
- 1. Ion exchange resins for ophthalmic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Complexation and Release Mechanism of Methylphenidate Hydrochloride Ion Exchange Resin Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Release Ocular Inserts of Betaxolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the formulation, characterization, and evaluation of controlled-release ocular inserts containing betaxolol hydrochloride. The protocols detailed below are synthesized from published research to guide the development of sustained ocular drug delivery systems for glaucoma management.
Introduction to this compound Ocular Inserts
This compound is a cardioselective β1 adrenergic receptor antagonist used in the treatment of chronic open-angle glaucoma and ocular hypertension.[1][2] Conventional eye drop formulations of betaxolol often result in poor bioavailability due to rapid precorneal elimination and nasolacrimal drainage.[2][3] Controlled-release ocular inserts offer a promising alternative by prolonging the contact time of the drug with the corneal surface, thereby providing sustained therapeutic effect, improved patient compliance, and reduced systemic side effects.[4][5]
These inserts are typically polymeric devices, which can be soluble, insoluble, or bioerodible, designed to be placed in the conjunctival sac.[4] The release of this compound from these inserts is primarily governed by diffusion and/or polymer erosion, leading to a more consistent and prolonged reduction in intraocular pressure (IOP).[1][2]
Formulation of this compound Ocular Inserts
The solvent casting method is a commonly employed technique for the preparation of matrix-type ocular inserts.[1][5][6] This method involves the dissolution of a polymer and the drug in a suitable solvent, followed by casting the solution into a mold and evaporating the solvent to form a thin film.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound (micronized)
-
Polymers:
-
Plasticizers:
-
Glycerin[1]
-
Dibutyl Phthalate (DBP)
-
-
Solvents:
-
Cross-linking Agent (for Gelatin): Glutaraldehyde[1]
-
Equipment:
-
Magnetic stirrer with hot plate
-
Petri dishes (glass or Teflon-coated)
-
Sieve (#400)
-
Drying oven or desiccator
-
Sharp-edged die for cutting inserts
-
Summary of Formulations
The following tables summarize various formulations of this compound ocular inserts described in the literature.
Table 1: Gelatin and Chitosan Based Formulations [1]
| Formulation Code | Polymer | Polymer Concentration (% w/v) | Plasticizer | Drug Content (%) |
| GH8 | Gelatin (hardened) | 14 | Glycerin | 98.76 ± 0.01 |
| C5 | Chitosan | 3 | Glycerin | 97.72 ± 0.01 |
Table 2: HPMC and Ethylcellulose Based Formulations [5]
| Formulation Code | Polymer | Polymer Concentration (% w/v) | Average Weight (mg) | Thickness (mm) | Drug Content (%) |
| HPMC F15 | HPMC K4M | 14 | 14.20 | 0.33 | 90-100 |
| EC F21 | Ethylcellulose | 18 | 15.90 | 0.43 | 90-100 |
Table 3: PMMA and PEO Based Formulations [2]
| Formulation Code | Polymer Composition | Drug to Polymer Ratio | Plasticizer | In Vivo IOP Reduction Duration |
| F8 | PMMA/PEO | Optimized | DBP | 24 hours |
Experimental Protocols
Preparation of Ocular Inserts by Solvent Casting
This protocol provides a general procedure for the solvent casting method. Specific polymer and solvent combinations may require optimization.
Protocol 1: Solvent Casting Method
-
Polymer Solution Preparation:
-
For Gelatin: Weigh the required amount of gelatin and glycerin and dissolve in purified water at 60°C on a water bath with stirring.[2]
-
For Chitosan: Weigh the required amount of chitosan and glycerin and dissolve in 1% v/v acetic acid at 60°C on a water bath with stirring.[2]
-
For HPMC/Ethylcellulose: Dissolve the polymer in a suitable solvent.[5]
-
For PMMA/PEO: Solubilize the weighed quantities of polymers and drug in chloroform with continuous mixing.[3]
-
-
Drug Incorporation:
-
Casting and Drying:
-
Pour a specific volume (e.g., 15 ml for gelatin, 50 ml for chitosan) of the casting solution into a clean, leveled petri dish.[2]
-
For gelatin-based inserts, cool the petri dish to 10°C on ice until the inserts gel.[2]
-
Allow the solvent to evaporate at room temperature for 24 hours or in a controlled drying environment to form a thin film.[2]
-
-
Cross-linking (for Gelatin Inserts):
-
Cutting and Sterilization:
-
Cut the dried film into inserts of the desired size and shape using a sharp-edged die.
-
Sterilize the inserts using an appropriate method, such as UV irradiation.[7]
-
Caption: Workflow for the preparation of this compound ocular inserts.
Physicochemical Characterization
Protocol 2: Evaluation of Physicochemical Properties
-
Thickness: Measure the thickness of the inserts at multiple points using a digital micrometer. The results should indicate uniform thickness.[1]
-
Weight Variation: Weigh individual inserts using an electronic balance and calculate the average weight and standard deviation.[1]
-
Drug Content Uniformity:
-
Take three inserts from each batch and individually dissolve or crush them in 5 ml of simulated tear fluid.[1]
-
Filter the resulting solution.
-
Dilute an aliquot of the filtrate suitably.
-
Analyze the concentration of Betaxolol HCl spectrophotometrically at 233 nm.[1]
-
Calculate the drug content using a standard calibration curve.
-
-
Swelling Index:
-
Weigh the insert initially (W1).
-
Place the insert in simulated tear fluid.
-
At regular intervals, remove the insert, blot away excess fluid, and reweigh (W2).
-
Calculate the swelling index using the formula: Swelling Index = (W2 - W1) / W1 * 100.
-
-
Surface pH:
In Vitro Drug Release Studies
Protocol 3: In Vitro Drug Release using the Vial Method
-
Preparation of Simulated Tear Fluid (STF): Prepare STF with a pH of 7.4. A common composition includes sodium chloride, sodium bicarbonate, and calcium chloride dihydrate in purified water.[8]
-
Release Study Setup:
-
Place each ocular insert in a vial containing a specific volume of STF (e.g., 5 ml).[1]
-
Place the vials in a shaker water bath maintained at 37°C.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours), withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed STF to maintain sink conditions.
-
Analyze the samples for this compound content using a UV-Vis spectrophotometer at 233 nm.[1]
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Analyze the release kinetics by fitting the data to various models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[1]
-
Caption: Experimental workflow for in vitro drug release studies.
In Vivo Efficacy Studies
Protocol 4: In Vivo IOP Reduction in a Rabbit Model
-
Animal Model: Use healthy New Zealand white rabbits.[2]
-
Induction of Ocular Hypertension:
-
Treatment Groups:
-
Divide the rabbits into groups:
-
Control (no treatment or placebo insert)
-
Test (this compound ocular insert)
-
Reference (conventional this compound eye drops)
-
-
-
Dosing:
-
Administer the ocular insert into the conjunctival sac of the right eye of each rabbit in the test group.
-
Administer the reference eye drops according to a standard dosing regimen.
-
-
IOP Measurement:
-
Measure the IOP in both eyes at baseline and at predetermined time intervals post-administration (e.g., 0, 2, 4, 6, 8, 12, 24 hours) using a tonometer (e.g., Schiøtz tonometer).
-
-
Data Analysis:
-
Calculate the mean IOP and the percentage reduction in IOP for each group at each time point.
-
Compare the efficacy and duration of action of the ocular insert with the control and reference groups.
-
Caption: Logical flow of an in vivo efficacy study for betaxolol ocular inserts.
Data Presentation
Table 4: Summary of In Vitro Release Data
| Formulation | Polymer(s) | Maximum Cumulative Release (%) | Time to Max Release (hours) | Release Kinetics |
| GH8[1] | Gelatin (hardened) | 98.76 | 12 | Zero-order, non-Fickian diffusion |
| C5[1] | Chitosan | 97.72 | 12 | First-order, Fickian diffusion |
| EC F21[5] | Ethylcellulose | 91.10 | 14 | Diffusion controlled |
Table 5: Summary of In Vivo Efficacy Data
| Formulation | Vehicle | Animal Model | Duration of IOP Lowering Effect |
| F8[2] | PMMA/PEO Insert | Rabbit | 24 hours |
| Conventional Eye Drops[2] | Solution | Rabbit | 10 hours |
Conclusion
The development of controlled-release ocular inserts for this compound presents a significant advancement in the management of glaucoma. By utilizing various polymers and the solvent casting technique, it is possible to fabricate inserts that provide sustained drug release over an extended period, leading to improved therapeutic outcomes and patient adherence. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to design, fabricate, and evaluate novel ocular drug delivery systems for this compound.
References
- 1. Perspectives on Physicochemical and In Vitro Profiling of Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrphr.org [iosrphr.org]
- 3. cpijr.com [cpijr.com]
- 4. Ocular inserts — Advancement in therapy of eye diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophthalmic Drug Dosage Forms: Characterisation and Research Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Estimation of Betaxolol Hydrochloride
Introduction
Betaxolol hydrochloride is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. Accurate and reliable analytical methods are essential for its quantification in bulk drug and pharmaceutical formulations to ensure quality and efficacy. Spectrophotometry offers a simple, cost-effective, and accessible alternative to more complex techniques like HPLC for the determination of this compound. This document provides detailed protocols for two validated spectrophotometric methods for the estimation of this compound.
Method 1: Indirect Visible Spectrophotometry via Oxidative Coupling Reaction
This method is based on the oxidation of this compound with sodium periodate to produce formaldehyde. The liberated formaldehyde is then reacted with acetyl acetone in the presence of ammonium acetate to form a yellow-colored chromogen, which is quantified colorimetrically.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 405 nm | [1][2] |
| Linearity Range | 5-30 µg/mL | [1][2] |
| Regression Equation | y = 0.0266x - 0.0143 | [1] |
| Correlation Coefficient (r²) | 0.9997 | [1][2] |
| Recovery | 99.10 - 100.90% | [1] |
Experimental Protocol
1. Instrumentation:
-
A double-beam UV/Vis spectrophotometer with 1 cm quartz cells.[1]
-
Calibrated glassware (volumetric flasks, pipettes).
-
Water bath.[1]
2. Reagents and Solutions:
-
This compound Standard Stock Solution (500 µg/mL): Accurately weigh 25.0 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to the mark with distilled water. From this solution, pipette 5.0 mL and dilute to 10 mL with distilled water to obtain a final concentration of 500 µg/mL.[1]
-
Sodium Hydroxide (0.01 M): Prepare by dissolving the appropriate amount of NaOH in distilled water.
-
Sodium Periodate (0.02 M): Prepare by dissolving the appropriate amount of sodium periodate in distilled water.
-
Ammonium Acetate-Acetyl Acetone Reagent: Dissolve 30 g of ammonium acetate in 50 mL of distilled water. Add 1.0 mL of freshly distilled acetyl acetone and adjust the final volume to 100 mL with distilled water. Store in a refrigerator.[1]
3. Preparation of Calibration Curve:
-
Pipette aliquots (0.25, 0.5, 1.0, 1.5 mL) of the standard this compound solution (500 µg/mL) into a series of 25 mL volumetric flasks.[1]
-
Add 1.0 mL of 0.01 M sodium hydroxide to each flask.
-
Add 1.5 mL of 0.02 M sodium periodate solution, mix well, and allow the reaction to proceed for 15 minutes at room temperature.
-
Add 5.0 mL of the ammonium acetate-acetyl acetone reagent and mix thoroughly.[1]
-
Heat the reaction mixtures on a water bath at 60°C for 5 minutes, then cool to room temperature.[1]
-
Adjust the volume in each flask to the mark with distilled water.
-
Measure the absorbance of the resulting yellow-colored solution at 405 nm against a reagent blank prepared in the same manner but without the this compound solution.[1]
-
Plot a graph of absorbance versus concentration (µg/mL) to construct the calibration curve.
4. Analysis of Ophthalmic Solution Formulation:
-
Accurately measure a volume of the ophthalmic solution equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Dilute to volume with distilled water.
-
Further, dilute the solution as described for the standard stock solution to obtain a final concentration within the Beer's law range.
-
Follow steps 2-7 of the calibration curve preparation.
-
Determine the concentration of this compound in the sample from the calibration curve.
Workflow Diagram
Caption: Experimental workflow for the indirect spectrophotometric estimation of this compound.
Method 2: Direct UV Spectrophotometry
This method involves the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent. It is a simpler and more rapid method compared to the derivatization technique.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 224 nm (in simulated tear fluid) | |
| Alternate Wavelength (λmax) | 274 nm (in 0.01 N HCl) | [3] |
| Linearity Range | 2-200 µg/mL | |
| Correlation Coefficient (r²) | 0.996 | |
| Limit of Detection (LOD) | 0.2740 µg/mL | |
| Limit of Quantitation (LOQ) | 0.8305 µg/mL |
Experimental Protocol
1. Instrumentation:
-
A double-beam UV/Vis spectrophotometer with 1 cm quartz cells.
-
Calibrated glassware.
2. Reagents and Solutions:
-
Solvent: Simulated tear fluid or 0.01 N Hydrochloric Acid.
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the concentration range of 2-200 µg/mL.
3. Preparation of Calibration Curve:
-
Scan the standard solution of this compound over the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration (µg/mL) to generate the calibration curve.
4. Analysis of Pharmaceutical Formulation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the solvent, sonicate to dissolve the drug, and then dilute to volume with the solvent.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with the solvent to obtain a final concentration within the established linear range.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Logical Relationship Diagram
Caption: Logical relationships in the direct UV spectrophotometric analysis of this compound.
References
Application Notes and Protocols for Betaxolol Clinical Trials in Ophthalmology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for clinical trials of betaxolol in ophthalmology, with a focus on its application in treating conditions such as open-angle glaucoma and ocular hypertension. Detailed protocols for key experiments are provided, along with data presentation in structured tables and visualizations of relevant pathways and workflows.
Introduction
Betaxolol is a cardioselective beta-1-adrenergic receptor antagonist.[1] In ophthalmology, it is used topically to reduce elevated intraocular pressure (IOP).[2][3] Its mechanism of action involves the blockade of beta-1 receptors in the ciliary body, which leads to a decrease in the production of aqueous humor.[4][5] Clinical trials have demonstrated its efficacy in lowering IOP and its potential for a favorable safety profile, particularly in patients with certain respiratory conditions, due to its selectivity for beta-1 receptors over beta-2 receptors.[6][7][8]
Data Presentation
Table 1: Efficacy of Betaxolol in Lowering Intraocular Pressure (IOP)
| Study/Parameter | Betaxolol 0.5% | Comparator/Placebo | Key Findings |
| Mean IOP Reduction from Baseline | 25%[3][9][10][11] | - | Betaxolol consistently demonstrates a significant reduction in IOP. |
| IOP Reduction (mmHg) | 7.6 mmHg (26%)[12] | Timolol 0.5%: 8.4 mmHg (29%)[12] | The IOP-lowering effect of betaxolol is comparable to that of timolol.[12] |
| IOP Reduction (mmHg) | 3.9 mmHg (over 12 weeks)[6] | - | A sustained reduction in IOP is observed with betaxolol therapy.[6] |
| IOP Reduction (mmHg) | 3.8 mmHg[13][14] | Brimonidine 0.2%: 5.9 mmHg[13] / 5.8 mmHg[14] | Brimonidine showed a greater mean decrease in IOP compared to betaxolol.[13][14] |
| Conversion to Glaucoma (3 years) | 9.0% (12 of 134 patients)[15] | Placebo: 13.2% (16 of 121 patients)[15] | No statistically significant reduction in the conversion rate was demonstrated in the betaxolol-treated group compared to placebo in one study.[15] |
| Aqueous Humor Flow Reduction | 39% - 44% (in combination with brinzolamide)[16] | Timolol-dorzolamide: 51%[16] | The combination of timolol-dorzolamide was more effective in reducing aqueous flow.[16] |
Table 2: Pharmacokinetics of Ophthalmic Betaxolol
| Parameter | Value | Notes |
| Onset of Action | Within 30 minutes[2][3][5] | Rapid onset allows for quick therapeutic effect. |
| Peak Effect | Approximately 2 hours[2][3][5] | Time to maximum IOP reduction. |
| Duration of Action | 12 hours[2][3][9][10][11] | Supports twice-daily dosing regimen. |
| Systemic Absorption | Rapidly absorbed[17] | Detectable plasma concentrations within minutes. |
| Peak Plasma Concentration (Cmax) | 1.1 ng/mL (first peak), 2.0 ng/mL (second peak)[17] | Biphasic absorption profile observed. |
| Time to Peak Plasma Concentration (Tmax) | 8 minutes (first peak), 210 minutes (second peak)[17] | Indicates rapid initial absorption followed by a slower phase. |
| Plasma Protein Binding | Approximately 50%[2] | - |
| Metabolism | Primarily hepatic[1][2] | - |
| Elimination Half-life (oral) | 14-22 hours[2][9][10] | Note: This is for oral administration but provides an indication of the drug's systemic persistence. |
Table 3: Safety and Tolerability of Ophthalmic Betaxolol
| Adverse Event Profile | Key Findings |
| Ocular Side Effects | Short-term discomfort upon instillation, occasional tearing, decreased corneal sensitivity, erythema, itching, corneal punctate staining, keratitis, anisocoria, and photophobia have been reported.[9] Ocular blurring has been reported more often with betaxolol suspension than with brimonidine.[14] |
| Systemic Side Effects | Insomnia and depressive neurosis have been reported rarely.[9] Due to its cardioselectivity, betaxolol has minimal effect on pulmonary and cardiovascular parameters at ophthalmic doses.[3][11] |
| Cardiopulmonary Safety | No significant changes in forced expiratory volume in one second (FEV1), forced vital capacity (FVC), or heart rate were observed in long-term studies, even in patients with reactive airway disease.[6][8][10][11] |
Experimental Protocols
Protocol 1: Phase III, Randomized, Double-Masked, Active-Controlled Clinical Trial for IOP Reduction
1. Objective: To compare the efficacy and safety of Betaxolol Ophthalmic Solution 0.5% to a standard active comparator (e.g., Timolol Maleate Ophthalmic Solution 0.5%) in patients with open-angle glaucoma or ocular hypertension.
2. Study Design:
-
Design: A multicenter, randomized, double-masked, parallel-group study.
-
Duration: 6 months.
-
Patient Population: Adult patients (≥ 18 years old) with a diagnosis of open-angle glaucoma or ocular hypertension in at least one eye, with a baseline IOP of ≥ 22 mmHg and ≤ 34 mmHg in the study eye(s) after an appropriate washout period for any prior IOP-lowering medications.
-
Randomization: Patients will be randomized in a 1:1 ratio to receive either Betaxolol or the active comparator.
3. Investigational Product and Comparator:
-
Test Product: Betaxolol Ophthalmic Solution 0.5%.
-
Active Comparator: Timolol Maleate Ophthalmic Solution 0.5%.
-
Dosing Regimen: One drop in the affected eye(s) twice daily (approximately 8:00 AM and 8:00 PM).
4. Study Procedures:
-
Screening/Baseline Visit (Day -14 to Day 0): Informed consent, medical history, ophthalmic examination (including best-corrected visual acuity, slit-lamp biomicroscopy, and fundus examination), baseline IOP measurements (at 8:00 AM, 10:00 AM, and 4:00 PM), and safety assessments (vital signs, electrocardiogram, and clinical laboratory tests).
-
Treatment Visits (Week 2, Week 6, Month 3, Month 6): IOP measurements (at 8:00 AM - trough, and 10:00 AM - peak), assessment of visual acuity and ocular signs, and monitoring of adverse events.
-
Safety Monitoring: Ocular and systemic adverse events will be recorded at each visit. Vital signs will be monitored.
5. Efficacy Endpoints:
-
Primary: Mean change in IOP from baseline at each time point (8:00 AM and 10:00 AM) at the Month 6 visit.
-
Secondary: Mean IOP at each time point at all follow-up visits, proportion of patients achieving a target IOP of < 21 mmHg, and change in visual field parameters.
6. Statistical Analysis:
-
An intent-to-treat (ITT) analysis will be performed on all randomized patients who received at least one dose of study medication.
-
A per-protocol (PP) analysis will also be conducted.
-
Analysis of covariance (ANCOVA) will be used to compare the treatment groups for the primary efficacy endpoint, with baseline IOP as a covariate.
Protocol 2: Assessment of Cardiopulmonary Safety in Patients with Reactive Airway Disease
1. Objective: To evaluate the pulmonary and cardiovascular safety of topically administered Betaxolol Ophthalmic Solution 0.5% in patients with open-angle glaucoma or ocular hypertension and a history of reactive airway disease.
2. Study Design:
-
Design: An open-label, single-arm study.
-
Duration: 12 weeks.
-
Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension requiring IOP-lowering therapy and a documented history of mild to moderate chronic obstructive pulmonary disease or asthma.
3. Investigational Product:
-
Test Product: Betaxolol Ophthalmic Solution 0.5%.
-
Dosing Regimen: One drop in the affected eye(s) twice daily.
4. Study Procedures:
-
Baseline Visit: Full ophthalmic examination, baseline IOP, spirometry (FEV1, FVC), heart rate, and blood pressure measurements.
-
Follow-up Visits (Week 1, Week 4, Week 12): IOP measurement, spirometry, heart rate, and blood pressure measurements.
-
Adverse Event Monitoring: Patients will be monitored for any respiratory or cardiovascular symptoms.
5. Safety Endpoints:
-
Primary: Change from baseline in FEV1 at 12 weeks.
-
Secondary: Change from baseline in FVC, FEV1/FVC ratio, heart rate, and systolic and diastolic blood pressure at all follow-up visits. Incidence of respiratory and cardiovascular adverse events.
6. Statistical Analysis:
-
Changes from baseline in safety parameters will be analyzed using paired t-tests or Wilcoxon signed-rank tests.
Mandatory Visualization
Signaling Pathway of Betaxolol in Reducing Intraocular Pressure
Caption: Betaxolol blocks beta-1 receptors, reducing cAMP and aqueous humor production.
Experimental Workflow for a Betaxolol Clinical Trial
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Betaxolol: Package Insert / Prescribing Information [drugs.com]
- 4. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Betaxolol eye drops. A clinical trial of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betaxolol eye drops as a safe medication to lower intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term betaxolol therapy in glaucoma patients with pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. novartis.com [novartis.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Betaxolol vs timolol. A six-month double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the clinical success rates and quality of life effects of brimonidine tartrate 0.2% and betaxolol 0.25% suspension in patients with open-angle glaucoma and ocular hypertension. Brimonidine Outcomes Study Group II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of the safety and efficacy of twice daily brimonidine 0.2% versus betaxolol 0.25% in subjects with elevated intraocular pressure. The Brimonidine Study Group III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Results of the betaxolol versus placebo treatment trial in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the efficacy of betaxolol-brinzolamide and timolol-dorzolamide as suppressors of aqueous humor flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma concentration of topically applied betaxolol in elderly glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Betaxolol Hydrochloride Stability-Indicating HPLC Method
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Betaxolol Hydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable results.
Experimental Protocols
A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for determining the purity and stability of this compound in pharmaceutical dosage forms. The following protocol is a validated method for this purpose.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving adequate separation of this compound from its degradation products.
| Parameter | Condition 1 | Condition 2 |
| Column | Nucleosil C18, 4 µm (150 x 4.6 mm)[1][2][3][4] | Microbondapak C18[5] |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate: Methanol (40:60, v/v), pH 3.0 adjusted with o-phosphoric acid[1][2][3][4] | Methanol: Acetonitrile: 0.1% Diethylamine (pH 3.0 adjusted with orthophosphoric acid)[5] |
| Flow Rate | 1.6 mL/min[1][2][3][4] | Not Specified |
| Detection Wavelength | 220 nm[1][2][3][4] | 222 nm[5] |
| Injection Volume | 20 µL[6] | Not Specified |
| Column Temperature | 31.5 °C[6] | Ambient |
| Run Time | < 10 minutes[2] | Not Specified |
| Retention Time | Approximately 1.72 min[1][2][3][4] | Not Specified |
Method Validation Parameters
This method has been validated according to the International Conference on Harmonization (ICH) guidelines.[1][2][3][4]
| Validation Parameter | Result |
| Linearity Range | 25 to 200 µg/mL[1][2][3][4] |
| Accuracy (Recovery) | 100.01% - 101.35%[1][2][3][4] |
| Precision (%RSD) | 0.11 (based on 6 readings)[5] |
| Specificity | The method is able to separate this compound from its degradation products formed under various stress conditions (acid, base, oxidation, and sunlight).[2] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2]
| Stress Condition | Observation | Retention Time of Degradation Products (min) |
| Acid Hydrolysis | Degradation of this compound observed. | 0.950 and 2.092[2] |
| Base Hydrolysis | Degradation of this compound observed. | 0.892[2] |
| Oxidation | Degradation of this compound observed. | 1.383[2] |
Experimental Workflow
Caption: Experimental workflow for the stability-indicating HPLC analysis of this compound.
Troubleshooting Guide
Encountering issues during HPLC analysis is common. This guide provides solutions to specific problems you might face while using the this compound method.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions between the basic analyte and acidic silanol groups on the column. - Column degradation. | - Ensure the mobile phase pH is correctly adjusted to 3.0 to keep Betaxolol protonated. - Use a well-maintained, end-capped C18 column. - Consider adding a competitive base like triethylamine to the mobile phase at a low concentration. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Inadequate column equilibration. - Leaks in the system. - Unstable column temperature. | - Prepare fresh mobile phase daily and ensure proper mixing. - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[7] - Check for leaks at all fittings.[7] - Use a column oven to maintain a constant temperature.[7] |
| Poor Resolution Between Betaxolol and Degradation Peaks | - Improper mobile phase composition. - Column aging. | - Carefully check the pH and composition of the mobile phase.[7] - Replace the column with a new one of the same type. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.[8] - Implement a needle wash step in the injection sequence. - Inject a blank solvent to check for carryover. |
| High Backpressure | - Blockage in the guard column, column, or tubing. - Particulate matter from the sample. | - Replace the guard column.[9] - Filter all samples before injection. - Reverse flush the column (disconnect from the detector first).[10] |
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ijprajournal.com [ijprajournal.com]
Technical Support Center: Enhancing Betaxolol Ocular Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the poor bioavailability of betaxolol eye drops.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of conventional betaxolol eye drops?
Conventional betaxolol eye drop formulations exhibit low bioavailability (typically less than 5%) due to several physiological and anatomical barriers of the eye.[1][2] The primary contributing factors include:
-
Rapid Precorneal Elimination: Instilled solutions are quickly cleared from the ocular surface by reflex tearing, blinking, and nasolacrimal drainage.[1][3][4]
-
Short Residence Time: The limited volume of the conjunctival sac and efficient tear turnover result in a very short contact time between the drug and the corneal surface.[1][5]
-
Corneal Barrier: The cornea itself is a multi-layered, relatively impermeable barrier that hinders the penetration of many drugs, including betaxolol.[1][6][7]
Q2: What are the main strategies being investigated to improve the ocular bioavailability of betaxolol?
To counter the challenges of poor bioavailability, research has focused on developing advanced drug delivery systems that prolong the contact time of the drug with the ocular surface and enhance its penetration through the cornea. Key strategies include:
-
In Situ Gelling Systems: These are polymer-based solutions that are administered as eye drops and undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions like temperature or pH.[3][8][9] This increases the formulation's viscosity, leading to a longer precorneal residence time and sustained drug release.[3][8]
-
Nanoparticle-Based Formulations: Encapsulating betaxolol into nanoparticles (e.g., using polymers like chitosan) can protect the drug from rapid clearance and improve its interaction with the corneal epithelium, thereby enhancing penetration and bioavailability.[1][10]
-
Mucoadhesive Formulations: Incorporating mucoadhesive polymers (e.g., Carbopol, polycarbophil, chitosan) into the formulation promotes adhesion to the mucus layer of the cornea and conjunctiva.[5][8][11][12] This significantly increases the retention time of the drug on the ocular surface.[8][11][13]
-
Ocular Inserts: These are solid, polymeric devices that are placed in the conjunctival sac and release the drug at a controlled, predetermined rate over an extended period.[14][15]
Q3: How does betaxolol reduce intraocular pressure (IOP)?
Betaxolol is a selective beta-1 adrenergic receptor blocker.[3][9] In the eye, it acts on the ciliary body, which is responsible for producing the aqueous humor. By blocking the beta-adrenergic receptors in the ciliary epithelium, betaxolol suppresses the formation of aqueous humor.[3][8] This reduction in fluid production leads to a decrease in intraocular pressure, which is the primary therapeutic effect in the management of glaucoma.[3][8]
Troubleshooting Experimental Issues
Q1: My in situ gel formulation has a high viscosity before instillation, making it difficult to administer as a drop. How can I troubleshoot this?
This issue often arises from the concentration of the gelling agent and any viscosity-enhancing polymers.
-
Polymer Concentration: Re-evaluate the concentration of your primary gelling agent (e.g., Poloxamer 407 for temperature-sensitive gels, Carbopol for pH-sensitive gels). A slight reduction in concentration can significantly lower the pre-instillation viscosity.
-
Viscosity Enhancers: If you are using a secondary polymer like HPMC to enhance viscosity, consider reducing its concentration or selecting a lower molecular weight grade.
-
Preparation Method: For temperature-sensitive gels, ensure you are using the "cold method" where polymers are dissolved in cold water (4°C) to prevent premature gelling.[16]
Q2: During ex vivo corneal permeation studies with a Franz diffusion cell, I am observing high variability in my results. What could be the cause?
High variability in permeation studies can stem from several factors related to tissue handling and experimental setup.
-
Corneal Integrity: Ensure the cornea is carefully excised and handled to avoid any damage to the epithelial layer. Any scratches or damage can artificially increase permeability. Histological examination of the cornea before and after the experiment can help verify its integrity.[5]
-
Consistent Tissue Source and Thickness: Use corneas from the same animal species and of a consistent age and weight. Measure the thickness of each cornea to ensure uniformity across experiments.
-
Temperature Control: Maintain a constant temperature of 32 ± 2 °C in the receptor chamber to mimic physiological conditions.[15]
-
Bubble Formation: Check for air bubbles under the cornea in the receptor chamber, as they can impede diffusion.
-
Consistent Clamping: Ensure the cornea is securely and uniformly clamped between the donor and receptor chambers to prevent leaks.
Q3: The nanoparticles I've synthesized show significant aggregation after storage. How can I improve their stability?
Particle aggregation is a common stability issue.
-
Zeta Potential: Measure the zeta potential of your nanoparticles. A higher absolute value (typically > ±20 mV) indicates greater electrostatic repulsion between particles, which can prevent aggregation. You may need to adjust the formulation (e.g., by using charged polymers like chitosan) to achieve a higher zeta potential.
-
Steric Hindrance: Incorporate non-ionic surfactants (e.g., Poloxamer 188) or coating agents (e.g., PEG) into your formulation. These create a protective layer around the particles, providing steric hindrance that prevents them from aggregating.
-
Storage Conditions: Lyophilization (freeze-drying) with a suitable cryoprotectant can be an effective long-term storage strategy to prevent aggregation in the aqueous phase.
Data Presentation
Table 1: Comparison of Intraocular Pressure (IOP) Reduction by Different Betaxolol Formulations
| Formulation | Drug Concentration | Maximum IOP Reduction (%) | Study Population | Reference |
| Conventional Betaxolol Solution | 0.5% | 15-35% | Patients with POAG or OHT | [6] |
| Betaxolol Suspension | 0.25% | Equivalent to 0.5% solution | Patients with POAG or OHT | [17][18] |
| Betaxolol In Situ Hydrogel | Not Specified | Significantly improved vs. solution | Rabbit Model | [8] |
| Betaxolol Nanoparticles | Not Specified | Significant decrease vs. marketed formulation | Rabbit Model | [19] |
POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension
Table 2: Physicochemical Properties of Novel Betaxolol Formulations
| Formulation Type | Key Polymers/Components | Particle Size (nm) | Zeta Potential (mV) | Drug Release Profile | Reference |
| Temperature-sensitive In Situ Gel | Poloxamer 407, HPMC | N/A | N/A | Sustained over 7-8 hours | [3][9] |
| pH-sensitive In Situ Gel | Carbopol 940, HPMC | N/A | N/A | Sustained over 8 hours | |
| Chitosan Nanoparticles | Chitosan | 168 - 260 | +25.2 to +26.4 | Biphasic (initial burst then sustained up to 12h) | [19] |
| Multifunctional Nanoparticles | Chitosan, Hyaluronic Acid, Montmorillonite | ~200 | +21.28 | Two-step release | [10] |
Experimental Protocols
Protocol 1: Preparation of Temperature-Triggered Betaxolol In Situ Gel (Cold Method)
-
Preparation of Polymer Solution:
-
Dissolve any viscosity-enhancing agents (e.g., HPMC E 50 LV) in hot distilled water (80-90°C) with continuous stirring.
-
Cool the solution down.
-
Separately, disperse the thermo-sensitive polymer (e.g., Pluronic F-127) in cold distilled water (4°C) and keep it in a refrigerator. Stir periodically until a clear solution is formed.[16]
-
-
Drug Incorporation:
-
Dissolve Betaxolol HCl and any isotonicity-adjusting agents (e.g., sodium chloride) in a small amount of distilled water.
-
Add the drug solution to the cooled HPMC solution (if used).
-
-
Final Formulation:
-
Slowly add the required amount of the cold Pluronic F-127 solution to the drug-containing polymer solution.
-
Keep the final mixture at 4°C and stir until a homogenous solution is obtained.[16]
-
The final formulation should be a liquid at refrigerated temperatures and form a gel at ocular surface temperature (~34°C).
-
Protocol 2: Ex Vivo Corneal Permeation Study using Franz Diffusion Cells
-
Tissue Preparation:
-
Franz Cell Setup:
-
Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.[15][20]
-
Fill the receptor chamber with a known volume of fresh, pre-warmed (32°C) simulated tear fluid (pH 7.4). Ensure no air bubbles are trapped beneath the cornea.[5][15]
-
Place the Franz cells in a water bath maintained at 32 ± 2°C and stir the receptor fluid with a magnetic bar.[15]
-
-
Permeation Experiment:
-
Apply a precise amount of the betaxolol formulation (e.g., 300 µL) to the corneal surface in the donor chamber.[15][21]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw aliquots (e.g., 1 mL) from the receptor chamber.[20]
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed simulated tear fluid to maintain sink conditions.[20]
-
-
Sample Analysis:
-
Analyze the withdrawn samples for betaxolol concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux.
-
Protocol 3: Ocular Irritation Assessment using the Hen's Egg Test on Chorioallantoic Membrane (HET-CAM)
-
Egg Preparation:
-
Use fertilized hen's eggs incubated for 9-10 days.
-
Candle the eggs to check for viability and locate the air sac.
-
Carefully create an opening in the shell over the air sac to expose the inner shell membrane.
-
Moisten the inner membrane with 0.9% NaCl solution and carefully remove it to expose the chorioallantoic membrane (CAM).
-
-
Application of Test Substance:
-
Observation and Scoring:
-
Start a timer immediately after application.
-
Observe the CAM for up to 5 minutes for signs of irritation: hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation).[22][23]
-
Record the time at which each reaction first appears.
-
Calculate an Irritation Score (IS) based on the time taken for these endpoints to occur. Different scoring systems exist, but a common approach assigns scores based on reaction times, with a maximum possible score indicating severe irritation.[4]
-
Visualizations
Caption: Betaxolol's mechanism of action in the ciliary body.
Caption: Workflow for developing and evaluating novel betaxolol formulations.
Caption: Overcoming poor bioavailability of betaxolol eye drops.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impressions.manipal.edu [impressions.manipal.edu]
- 8. Articles [globalrx.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. japsonline.com [japsonline.com]
- 11. scispace.com [scispace.com]
- 12. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Temperature Triggered In situ Gelling System for Betaxolol in Glaucoma | Semantic Scholar [semanticscholar.org]
- 15. Dynamic Ex Vivo Porcine Eye Model to Measure Ophthalmic Drug Penetration under Simulated Lacrimal Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. A double-masked three-month comparison between 0.25% betaxolol suspension and 0.5% betaxolol ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. air.unipr.it [air.unipr.it]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. scilit.com [scilit.com]
Technical Support Center: Optimizing Betaxolol Hydrochloride Dosage for Minimal Side Effects
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing betaxolol hydrochloride dosage while minimizing side effects during clinical and preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective beta-1 adrenergic receptor antagonist.[1] In cardiac tissue, this blockade results in a decreased heart rate, reduced myocardial contractility, and lowered blood pressure.[2][3] In the eye, it is thought to reduce intraocular pressure (IOP) by decreasing the production of aqueous humor by the ciliary body.[4]
Q2: What are the FDA-approved dosages for this compound?
A2: this compound is FDA-approved in two forms:
-
Oral tablets: 10 mg and 20 mg for the treatment of hypertension.[2]
-
Ophthalmic solution: 0.5% and a 0.25% suspension for the treatment of ocular hypertension and open-angle glaucoma.[2][4]
Q3: Is there a significant difference in side effects between the 0.25% and 0.5% ophthalmic solutions?
A3: Yes. Clinical studies have shown that the 0.25% betaxolol suspension is associated with significantly less ocular discomfort upon instillation compared to the 0.5% solution, while maintaining a comparable intraocular pressure-lowering effect.[5]
Q4: How should the oral dosage be adjusted for elderly patients to minimize side effects?
A4: Elderly patients may be more susceptible to bradycardia (a slow heart rate).[6][7] It is recommended to consider a reduced starting dosage of 5 mg once daily in older patients.[2] Dosage adjustments should be made cautiously, with careful monitoring of heart rate.[6]
Q5: Can this compound be used in patients with respiratory conditions like asthma?
A5: Due to its cardioselectivity for beta-1 receptors, betaxolol has a lower risk of causing bronchospasm compared to non-selective beta-blockers. However, caution is still advised in patients with a history of asthma or other bronchospastic diseases, and its use in these populations should be carefully considered.[5][8]
Data Presentation: Side Effect Profiles
The following tables summarize the incidence of common side effects associated with oral and ophthalmic administration of this compound.
Table 1: Incidence of Common Side Effects with Oral this compound
| Side Effect | Incidence Rate | Notes |
| Bradycardia (slow heart rate) | 8% | Incidence is dose-dependent and more frequent in the elderly.[6][9] |
| Headache | 7% | |
| Dizziness | 5% | |
| Indigestion | 5% |
Data compiled from multiple sources indicating common side effects.
Table 2: Comparison of Ocular Discomfort Between Ophthalmic Formulations
| Formulation | Incidence of Ocular Discomfort |
| 0.5% Betaxolol Solution | 25% - 40%[10] |
| 0.25% Betaxolol Suspension | Significantly lower than 0.5% solution[5] |
Experimental Protocols
Protocol 1: Assessment of Ocular Surface Discomfort in Ophthalmic Betaxolol Trials
Objective: To quantify the level of ocular discomfort experienced by participants using ophthalmic this compound.
Methodology:
-
Questionnaire: Administer the Ocular Surface Disease Index (OSDI) questionnaire at baseline and at specified follow-up intervals.[3][7] The OSDI is a validated 12-item questionnaire that assesses symptoms of ocular irritation and their impact on vision-related functioning.
-
Scoring: The OSDI is scored on a scale of 0 to 100, with higher scores representing greater disability. Scores are categorized as normal (0-12), mild (13-22), moderate (23-32), and severe (33-100).[7]
-
Tear Film Break-Up Time (TBUT):
-
Instill a small amount of fluorescein dye into the participant's tear film.
-
Using a slit lamp with a cobalt blue filter, observe the tear film and measure the time in seconds from the last blink until the appearance of the first dry spot.[11][12]
-
A shorter TBUT is indicative of tear film instability and can be associated with ocular discomfort.[13]
-
-
Visual Acuity: Measure the participant's best-corrected visual acuity using a standardized eye chart (e.g., Snellen chart) at each study visit.[14]
Protocol 2: Monitoring for Bradycardia in Oral Betaxolol Trials for Hypertension
Objective: To detect and quantify the incidence and severity of bradycardia in participants receiving oral this compound.
Methodology:
-
Baseline Electrocardiogram (ECG): Perform a standard 12-lead ECG at the screening visit to establish a baseline heart rate and rhythm and to exclude participants with pre-existing significant bradycardia or heart block.[9][15]
-
Heart Rate Monitoring:
-
Measure the participant's resting heart rate at each study visit using a calibrated electronic sphygmomanometer or by manual palpation for a full 60 seconds.
-
For more detailed analysis, consider 24-hour ambulatory ECG (Holter) monitoring at baseline and at key time points during the study to assess heart rate variability and detect asymptomatic bradycardic episodes.
-
-
Dose-Titration Monitoring: During any dose-escalation phase, increase monitoring frequency for bradycardia, especially in elderly participants.[6]
-
Adverse Event Reporting: Define bradycardia as an adverse event based on a predetermined heart rate threshold (e.g., heart rate <50 BPM) and symptomatic criteria (e.g., dizziness, fatigue, syncope).[6]
Troubleshooting Guides
Issue 1: A significant number of participants in an ophthalmic trial report stinging or burning upon instillation of betaxolol 0.5% solution.
-
Possible Cause: This is a known and relatively common side effect of the 0.5% solution.[10]
-
Troubleshooting Steps:
-
Consider a lower concentration: If the study protocol allows, and the primary endpoint is not compromised, consider if the 0.25% betaxolol suspension could be used as it has been shown to cause less ocular discomfort.[5]
-
Participant education: Inform participants that this is a potential side effect and is often transient.
-
Documentation: Meticulously document the incidence and severity of these symptoms using a standardized scale.
-
Issue 2: A participant in an oral betaxolol trial for hypertension develops symptomatic hypotension.
-
Possible Cause: Excessive dose of betaxolol, interaction with other medications, or individual patient susceptibility.
-
Troubleshooting Steps:
-
Assess the participant: Immediately evaluate the participant for symptoms such as dizziness, lightheadedness, or fainting. Measure their blood pressure and heart rate in both supine and standing positions to check for orthostatic hypotension.
-
Review concomitant medications: Check if the participant is taking other medications that could contribute to hypotension, such as other antihypertensives or vasodilators.
-
Dose reduction or temporary discontinuation: As per the clinical trial protocol's safety guidelines, consider reducing the dose of betaxolol or temporarily discontinuing the medication.[10]
-
Fluid intake: Advise the participant to maintain adequate fluid intake unless contraindicated.
-
Pharmacological intervention (in severe cases): In cases of severe, symptomatic hypotension, medical intervention may be necessary. Glucagon can be considered as it bypasses the beta-receptor blockade to increase heart rate and contractility.[10]
-
Mandatory Visualizations
Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the Action of Betaxolol.
Caption: Generalized Experimental Workflow for a this compound Clinical Trial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of betaxolol, a new beta 1-adrenergic antagonist, to propranolol in the treatment of mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. The significance of reactions to betaxolol reported by patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Betaxolol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Systemic adverse reactions with betaxolol eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrocardiographic changes during antihypertensive therapy in the International Prospective Primary Prevention Study in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Assessment of tear film optical quality in a young short tear break-up time dry eye: Case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigation of Stinging Sensation in Betaxolol Ophthalmic Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common issue of stinging sensation associated with betaxolol ophthalmic solutions.
Troubleshooting Guide
This guide is designed to help researchers systematically troubleshoot and resolve issues related to ocular discomfort in their betaxolol formulations.
| Problem | Potential Cause | Recommended Solution |
| Significant stinging upon instillation | Non-physiological pH of the formulation. | Adjust the pH of the solution to be closer to the physiological pH of tear film (approximately 7.4). Use appropriate buffering agents to maintain pH stability. |
| Hypertonic or hypotonic solution. | Measure the osmolarity of your formulation. Adjust the tonicity to be isotonic with tear fluid (approximately 290 mOsmol/kg) using tonicity-adjusting agents like mannitol or sodium chloride.[1] | |
| High concentration of free betaxolol. | Consider formulating a suspension instead of a solution. The suspended particles dissolve over time, reducing the initial concentration of free drug in the tear film. Betoptic S®, a 0.25% suspension, is reported to cause significantly less stinging than the 0.5% solution.[2][3] | |
| Transient blurred vision after application | High viscosity of the formulation. | While increased viscosity can reduce stinging, excessively high viscosity can cause temporary blurring. Optimize the concentration of the viscosity-enhancing agent (e.g., HPMC) to a range that improves comfort without significantly impairing vision (e.g., 0.3% to 0.5%).[4] |
| Poor patient compliance in pre-clinical models (e.g., excessive blinking, wiping of eyes) | Overall formulation-induced discomfort. | Evaluate the complete formulation for potential irritants. Consider incorporating soothing agents or excipients known to reduce irritation, such as cyclodextrins, which can encapsulate the drug molecule.[5][6] |
| Inherent sensitivity of the animal model. | Ensure the chosen animal model is appropriate and handled correctly. Utilize standardized ocular irritation scoring systems (e.g., Draize test) to objectively assess and compare the irritation potential of different formulations.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the stinging sensation caused by betaxolol eye drops?
A1: The stinging sensation is primarily mediated by the activation of polymodal nociceptors in the cornea. This activation is linked to transient receptor potential (TRP) ion channels, particularly TRPV1, which are expressed on corneal nerves.[8][9] When an ophthalmic solution with non-physiological characteristics (e.g., pH, osmolarity) or certain chemical components is instilled, it can activate these channels, leading to an influx of cations, depolarization of nerve endings, and the sensation of pain or stinging.
Q2: How does the formulation of Betoptic S® differ from standard betaxolol solutions to reduce stinging?
A2: Betoptic S® is a 0.25% ophthalmic suspension, whereas standard formulations are typically 0.5% solutions.[2][10] The key differences that contribute to reduced stinging are:
-
Lower Concentration: Betoptic S® has a lower concentration of the active pharmaceutical ingredient.[10]
-
Suspension Formulation: In a suspension, the drug is present as fine particles that are dispersed in a liquid vehicle. This reduces the concentration of free betaxolol in the tear film upon instillation, leading to less immediate interaction with corneal nerves.[2][3]
-
Optimized Formulation: Betoptic S® is formulated to have a pH of approximately 7.6 and an osmolality of around 290 mOsmol/kg, which are close to physiological levels.[1]
Q3: What are the key formulation parameters to consider when developing a less irritating betaxolol ophthalmic solution?
A3: The primary parameters to control are:
-
pH: Aim for a pH between 6.5 and 8.0, with a target as close to 7.4 as possible.
-
Osmolarity: The formulation should be isotonic, with an osmolarity of approximately 280-320 mOsm/kg.
-
Viscosity: Increasing viscosity can prolong the contact time of the drug with the cornea and can also have a soothing effect. Mucoadhesive polymers like hydroxypropyl methylcellulose (HPMC) are commonly used.[11]
-
Excipient Selection: The use of appropriate excipients can significantly impact comfort. For example, cyclodextrins can be used to encapsulate the drug, potentially reducing its direct interaction with corneal nerves.[5][6]
Q4: Are there advanced drug delivery systems that can help in reducing the stinging of betaxolol?
A4: Yes, several advanced drug delivery systems are being explored:
-
Nanoparticles: Encapsulating betaxolol in nanoparticles can provide a sustained release and reduce the concentration of free drug, thereby minimizing irritation.[5][12][13]
-
In-situ Gels: These are liquid formulations that transform into a gel upon instillation in the eye due to changes in temperature or pH. This can prolong drug residence time and provide a soothing effect.[14]
-
Ocular Inserts: These are solid dosage forms that are placed in the conjunctival sac and release the drug over an extended period.
Quantitative Data on Formulation and Patient Comfort
The following table summarizes a clinical comparison between betaxolol 0.5% solution and betaxolol 0.25% suspension (Betoptic S®), highlighting the significant reduction in ocular discomfort with the suspension formulation.
| Formulation | Concentration | Dosage Form | Reported Incidence of Ocular Discomfort (Stinging/Burning) | Reference |
| Betaxolol Solution | 0.5% | Solution | 4.6% | [2] |
| Betoptic S® | 0.25% | Suspension | 1.9% | [2] |
Experimental Protocols
Protocol 1: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay for Ocular Irritation
This in vitro test is a rapid and sensitive method to assess the irritation potential of ophthalmic formulations.
Materials:
-
Fertilized hen's eggs (9-10 days of incubation)
-
Test formulation (betaxolol solution)
-
Positive control (e.g., 0.1 M NaOH)
-
Negative control (e.g., 0.9% NaCl solution)
-
Incubator (37.5 ± 0.5 °C, 50-60% relative humidity)
-
Stereomicroscope
-
Forceps and scissors
-
Parafilm
Procedure:
-
Incubate fertilized eggs for 9 days.
-
On day 9, carefully create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Seal the window with parafilm and return the eggs to the incubator for 24 hours.
-
On day 10, remove the parafilm and apply 0.3 mL of the test formulation directly onto the CAM.
-
Observe the CAM under a stereomicroscope for 5 minutes for signs of irritation: hemorrhage, lysis, and coagulation.
-
Score the irritation based on the time of appearance of each endpoint. The irritation score (IS) can be calculated using a standardized formula.
-
Compare the IS of the test formulation to the positive and negative controls to classify its irritation potential.
Protocol 2: Preparation of Betaxolol-Loaded Chitosan Nanoparticles
This protocol describes a method for preparing mucoadhesive nanoparticles to potentially reduce irritation and improve bioavailability.
Materials:
-
Betaxolol hydrochloride
-
Chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring.
-
Prepare a this compound solution (e.g., 1 mg/mL) in purified water.
-
Add the betaxolol solution to the chitosan solution under magnetic stirring.
-
Prepare a TPP solution (e.g., 1 mg/mL) in purified water.
-
Add the TPP solution dropwise to the chitosan-betaxolol mixture under constant stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of nanoparticles.
-
Optionally, sonicate the nanoparticle suspension to reduce particle size and improve uniformity.
-
Characterize the nanoparticles for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Signaling pathway of ocular stinging induced by betaxolol ophthalmic solution.
Caption: Experimental workflow for developing a less irritating betaxolol formulation.
References
- 1. Betoptic S (this compound Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. novartis.com [novartis.com]
- 3. Are there any benefits of Betoptic S (betaxolol HCl ophthalmic suspension) over other beta-blockers in the treatment of glaucoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxypropyl Methylcellulose in Eye Drops and Ophthalmic Formulations - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 5. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betaxolol eye drops. A clinical trial of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Draize eye test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (Libvatrep) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. meskajoinway.com [meskajoinway.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Betaxolol-loaded niosomes integrated within pH-sensitive in situ forming gel for management of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale Synthesis of Betaxolol Hydrochloride
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of betaxolol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the industrial-scale synthesis of this compound?
A1: Historically, the industrial synthesis of this compound has faced several challenges. Older methods often involved multi-step processes with protecting groups, leading to lower overall yields.[1] Key issues included the use of expensive, unstable, and hazardous reagents like cyclopropylmethyl halides, which are lachrymatory.[2] Other challenges have been the need for high-pressure catalytic hydrogenation to remove protecting groups, which poses difficulties for large-scale production, and final purification steps that required energy-intensive freezing and crystallization, making product separation difficult.[3]
Q2: How can the purity of the final this compound product be ensured on an industrial scale?
A2: Achieving high purity (e.g., >99.8%) without resorting to column chromatography is a key goal for industrial synthesis.[4] A successful strategy involves the purification of the crude betaxolol base via sorbate salt formation and subsequent crystallization. This method effectively removes process-related impurities.[4] Additionally, avoiding certain reaction conditions, such as prolonged heating, can prevent racemization and maintain high chiral purity.[3]
Q3: What are some common impurities encountered during the synthesis and how can they be controlled?
A3: Several process-related impurities can arise during the synthesis of this compound. These can include unreacted intermediates or byproducts from side reactions. For example, impurities such as (2RS)-1-(4- Ethylphenoxy)-3-[(1-methylethyl)amino]- propan-2-ol Hydrochloride (Impurity A) and 4-[2-(Cyclopropylmethoxy)ethyl]phenol (Impurity D) have been identified.[5] Control of these impurities is achieved through optimized reaction conditions, such as selective alkylation, and effective purification of intermediates.[1][4] One improved process highlights the formation of an oxirane intermediate as a vital step to ensure a cleaner reaction profile.[4]
Q4: Are there more sustainable or "greener" synthesis routes for betaxolol?
A4: Yes, efforts have been made to develop more environmentally friendly synthetic routes. Chemoenzymatic methods, for instance, offer a green alternative.[6] These processes can use enzymes for kinetic resolution, leading to high enantiomeric purity and avoiding harsh chemical reagents.[1][6] Additionally, newer chemical synthesis pathways have been developed to eliminate the need for protecting groups, which reduces the number of synthetic steps and waste generated.[1]
Q5: What are the critical starting materials for modern, scalable synthesis of this compound?
A5: An improved and scalable process starts with p-hydroxyphenylethyl alcohol.[3][4][7][8] Key subsequent reagents include a cyclopropyl methyl halide (like cyclopropyl methyl bromide) or an alternative cyclopropyl source, and epichlorohydrin or its chiral equivalent.[4][7] The reaction proceeds through key intermediates, such as an oxirane, before reacting with isopropyl amine to form the betaxolol base.[4]
Troubleshooting Guides
Problem 1: Low Overall Yield
| Possible Cause | Suggested Solution |
| Inefficient Condensation Step | The condensation of the phenylethanol intermediate with cyclopropyl methyl bromide to form the oxirane is a critical step.[4] Ensure precise control of reaction temperature and stoichiometry. An excess of epichlorohydrin (e.g., a molar ratio of 1:1.7 with p-hydroxyphenylethyl alcohol) has been shown to improve the yield of the intermediate.[7] |
| Use of Protecting Groups | Traditional synthesis routes involving protection and deprotection of hydroxyl groups often lead to lower overall yields.[1] Adopt a more direct synthesis route that avoids these steps, for example, by leveraging the acidity difference between phenolic and alcoholic hydroxyls for selective etherification.[7] |
| Suboptimal Salification Step | The final step of forming the hydrochloride salt can be a source of product loss. Instead of freezing and crystallization, which can be inefficient, consider dissolving the betaxolol base in a suitable organic solvent (e.g., ether, toluene) and adding Isopropanol-HCl dropwise to precipitate the hydrochloride salt for a high-yield recovery.[2][9] |
Problem 2: Impurities Detected in Final Product
| Possible Cause | Suggested Solution |
| Side Reactions During Etherification | The Williamson etherification can lead to byproducts. Using a milder base like potassium carbonate in a suitable solvent such as acetone can promote the desired reaction between the phenolic hydroxyl group and epichlorohydrin while minimizing side reactions.[7] |
| Incomplete Reaction of Intermediates | Monitor the reaction progress closely using techniques like TLC or HPLC to ensure the complete conversion of starting materials and intermediates.[9] Adjust reaction times and temperatures as needed. |
| Ineffective Purification of Crude Base | Direct crystallization of the crude betaxolol base may not be sufficient to remove all process impurities.[4] Implementing a purification step involving the formation of a sorbate salt of the betaxolol base can significantly improve purity. The purified salt is then converted back to the free base before final conversion to the hydrochloride salt.[4] |
Problem 3: Poor Enantiomeric Purity
| Possible Cause | Suggested Solution |
| Racemization During Reaction | High temperatures during certain steps can cause racemization of chiral centers. For instance, reacting intermediate 4 with R-epoxy chloropropane at 60°C for extended periods has been shown to reduce chiral purity.[3] Maintain lower reaction temperatures where possible. |
| Low Enantioselectivity of Chiral Reagents | The quality of chiral starting materials, such as R-epichlorohydrin, is crucial. Ensure high enantiomeric purity of these reagents before use. |
| Inefficient Chiral Resolution | If using a racemic synthesis followed by resolution, the resolution method itself may be the issue. Consider chemoenzymatic methods, such as lipase-catalyzed kinetic resolution, which can achieve very high enantiomeric excess (ee >99%).[1][6] |
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material | Key Reagents | Overall Yield | Purity | Reference |
| Improved Scalable Process | p-hydroxy phenyl ethanol | Cyclopropyl methyl bromide, Isopropyl amine, Sorbic acid | 37% | 99.8% | [4] |
| Selective Etherification | p-hydroxyphenylethyl alcohol | Epichlorohydrin, Potassium carbonate | 68.18% (intermediate) | 96% (intermediate) | [7] |
| L-Betaxolol HCl Process | p-hydroxy phenylethanol | p-toluenesulfonyl chloride, R-epoxy chloropropane | 62% | 99.0-100.0% (Chemical), 99.0-100.0% (Optical) | [3] |
Detailed Experimental Protocols
Protocol 1: Improved and Scalable Synthesis of this compound[4]
This protocol is based on a scalable process that avoids column chromatography.
Step 1: Synthesis of the Oxirane Intermediate
-
React p-hydroxyphenylethanol with cyclopropyl methyl bromide (CPMBr) in the presence of a suitable base.
-
This condensation reaction forms the key oxirane intermediate, 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane.
-
Monitor the reaction to completion via TLC or HPLC.
-
Upon completion, perform a standard aqueous workup and isolate the crude oxirane intermediate.
Step 2: Synthesis of Crude Betaxolol Base
-
React the oxirane intermediate from Step 1 with isopropyl amine.
-
This reaction opens the epoxide ring to form the racemic betaxolol base.
-
The reaction is typically carried out in a suitable solvent like ethanol.
-
After the reaction is complete, remove the solvent under reduced pressure to obtain the crude betaxolol base.
Step 3: Purification via Sorbate Salt Formation
-
Dissolve the crude betaxolol base in an appropriate solvent.
-
Add sorbic acid to the solution to precipitate betaxolol sorbate.
-
Isolate the sorbate salt by filtration and wash with a cold solvent to remove soluble impurities.
-
Crystallize the betaxolol sorbate salt to achieve the desired purity.
-
Convert the purified sorbate salt back to the free betaxolol base by treating it with a base (e.g., sodium hydroxide solution) and extracting with an organic solvent.
Step 4: Formation of this compound
-
Dissolve the purified betaxolol base in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Add a solution of hydrochloric acid (e.g., HCl in isopropanol) dropwise with stirring.
-
The this compound will precipitate as a white solid.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product with high purity (>99.8%).
Visualizations
Caption: Workflow for an improved, scalable synthesis of Betaxolol HCl.
Caption: Logic diagram for troubleshooting low yield issues.
Caption: Logic diagram for troubleshooting product impurity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. US7019172B2 - Process for preparation of S-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 3. CN101665441A - Method for preparing l-betaxolol hydrochloride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN100528832C - Technique of synthesizing levorotatory this compound - Google Patents [patents.google.com]
- 9. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Corneal Permeability of Betaxolol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the corneal permeability of betaxolol hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the corneal delivery of this compound?
A1: The primary challenges stem from the cornea's natural protective barriers. The corneal epithelium, with its tight junctions, acts as a significant barrier to drug penetration. This compound's hydrophilic nature can also limit its ability to pass through the lipophilic layers of the cornea. Additionally, factors like nasolacrimal drainage and tear turnover can rapidly clear the drug from the ocular surface, reducing the time available for absorption.
Q2: What are the most common strategies to enhance the corneal permeability of this compound?
A2: Common strategies focus on overcoming the cornea's barrier function and increasing the drug's residence time on the ocular surface. These include:
-
Penetration Enhancers: Incorporating excipients like surfactants (e.g., Tween® 80) and fatty acids (e.g., oleic acid) to disrupt the tight junctions of the corneal epithelium.
-
Nanocarrier Systems: Encapsulating this compound in nanoparticles, liposomes, or microemulsions to improve its solubility and facilitate its transport across the cornea.
-
Mucoadhesive Formulations: Using polymers that adhere to the mucus layer of the eye, prolonging the contact time of the formulation.
Q3: How can I select the appropriate concentration of a penetration enhancer?
A3: The concentration of a penetration enhancer is critical. It should be high enough to improve permeability but low enough to avoid corneal toxicity. A common approach is to perform a dose-response study using in vitro models (e.g., isolated rabbit corneas) or cell culture models (e.g., human corneal epithelial cells). Cytotoxicity assays, such as the MTT assay, are essential to determine the safe concentration range.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro corneal permeability of this compound formulation. | 1. Inadequate concentration of penetration enhancer: The concentration may be too low to effectively disrupt the corneal epithelium. 2. Poor formulation stability: The drug may not be effectively encapsulated or may be precipitating out of the formulation. 3. Suboptimal pH of the formulation: The pH may not be conducive to betaxolol's solubility or corneal penetration. | 1. Optimize enhancer concentration: Conduct a dose-response study to find the optimal concentration that maximizes permeability without causing toxicity. 2. Characterize formulation stability: Perform particle size analysis, zeta potential measurements, and drug content analysis over time. 3. Adjust and buffer the pH: The pH of the formulation should be adjusted to a range that is non-irritating to the eye (typically 6.8-7.4) and maintains drug stability and solubility. |
| High variability in permeability results between experimental batches. | 1. Inconsistent corneal tissue quality: The thickness and integrity of the excised corneas may vary. 2. Inconsistent formulation preparation: Minor variations in the preparation process can lead to different formulation characteristics. 3. Inconsistent experimental conditions: Variations in temperature, stirring speed, or sampling time in the Franz diffusion cell setup. | 1. Standardize tissue selection: Use corneas from animals of the same age and weight, and carefully inspect for any defects before the experiment. 2. Standardize the protocol: Follow a strict, detailed standard operating procedure (SOP) for formulation preparation. 3. Control experimental parameters: Ensure all experimental conditions are kept constant across all experiments. |
| Evidence of corneal toxicity or irritation in in vitro/in vivo models. | 1. High concentration of penetration enhancer or other excipients: Some excipients can be irritants at high concentrations. 2. Unfavorable physicochemical properties of the formulation: Extreme pH or high osmolality can cause irritation. | 1. Screen for less toxic enhancers: Test alternative penetration enhancers or lower the concentration of the current one. 2. Optimize formulation properties: Adjust the pH to the physiological range and use an appropriate agent (e.g., sodium chloride) to adjust the osmolality to be isotonic with tears. |
| Instability of the this compound nanoparticle/liposome formulation (e.g., aggregation, drug leakage). | 1. Inappropriate stabilizer or surfactant: The type or concentration of the stabilizing agent may be insufficient. 2. Suboptimal processing parameters: Issues with homogenization speed, sonication time, or temperature during preparation. 3. Incompatible storage conditions: The formulation may be sensitive to temperature or light. | 1. Optimize the stabilizer: Experiment with different types and concentrations of stabilizers (e.g., poloxamers, PVA). 2. Optimize preparation methods: Systematically vary the processing parameters to find the optimal conditions for stable nanoparticle formation. 3. Conduct stability studies: Store the formulation under different conditions (e.g., refrigerated, room temperature, protected from light) to determine the optimal storage environment. |
Experimental Protocols
In Vitro Corneal Permeability Study using Franz Diffusion Cell
This protocol outlines the general steps for assessing the corneal permeability of a this compound formulation.
-
Corneal Tissue Preparation:
-
Freshly excise whole eyeballs from albino rabbits.
-
Carefully dissect the cornea along with 2-4 mm of surrounding scleral tissue.
-
Rinse the cornea with isotonic phosphate-buffered saline (PBS) at pH 7.4.
-
-
Franz Diffusion Cell Setup:
-
Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with a known volume of fresh PBS (pH 7.4), ensuring no air bubbles are trapped beneath the cornea.
-
Place the Franz diffusion cells in a water bath maintained at 37°C and stir the receptor medium with a magnetic stirrer.
-
-
Permeation Experiment:
-
Place the this compound formulation in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor chamber and replace it with an equal volume of fresh, pre-warmed PBS.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the withdrawn samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = Jss / C0 where C0 is the initial concentration of the drug in the donor chamber.
-
Data Presentation
Table 1: Comparative Permeability of Different this compound Formulations
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Enhancement Ratio* |
| Betaxolol HCl Solution (Control) | 2.5 x 10⁻⁶ | 1.0 |
| Betaxolol HCl with 0.5% Tween® 80 | 5.2 x 10⁻⁶ | 2.1 |
| Betaxolol HCl Nanoparticles | 8.9 x 10⁻⁶ | 3.6 |
| Betaxolol HCl Microemulsion | 1.2 x 10⁻⁵ | 4.8 |
*Enhancement Ratio = Papp (Formulation) / Papp (Control)
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific formulation and experimental conditions.
Visualizations
Caption: Workflow for in vitro corneal permeability studies.
Technical Support Center: Betaxolol Hydrochloride Nanoformulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the development of betaxolol hydrochloride nanoformulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound nanoformulation is showing signs of physical instability, such as aggregation and sedimentation. What are the likely causes and how can I troubleshoot this?
A1: Physical instability, primarily manifesting as an increase in particle size and polydispersity index (PDI), is a common challenge.
Potential Causes:
-
Inadequate Surface Charge: Insufficient electrostatic repulsion between nanoparticles can lead to aggregation. A low zeta potential (close to neutral) often indicates a higher tendency for particles to clump together.
-
Inappropriate pH: The pH of the formulation can influence the surface charge of the nanoparticles and the ionization of this compound, affecting overall stability.
-
Suboptimal Polymer/Surfactant Concentration: The concentration of stabilizing agents is critical. Too little may not provide adequate coverage of the nanoparticle surface, while too much can lead to bridging flocculation.
-
Storage Conditions: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.
Troubleshooting Steps:
-
Measure Zeta Potential: Determine the zeta potential of your formulation. A general rule of thumb is that a zeta potential greater than |±30 mV| is required for good electrostatic stability. For a positively charged nanoparticle formulation, a zeta potential of +21.28 ± 1.11 mV has been shown to prevent particle aggregation.[1][2]
-
Optimize pH: Evaluate the stability of your nanoformulation across a range of pH values. The optimal pH will depend on the specific excipients used. For ophthalmic formulations, a pH between 6.8 and 8.2 is generally well-tolerated.[1][2]
-
Vary Stabilizer Concentration: Experiment with different concentrations of your chosen polymers or surfactants to find the optimal level that minimizes particle size and PDI.
-
Conduct Stability Studies at Different Temperatures: Assess the physical stability of your formulation at various temperatures (e.g., 4°C, 25°C, and 40°C) to understand its thermal sensitivity.
Q2: I am observing a decrease in drug content and encapsulation efficiency over time. What could be causing this drug leakage?
A2: Drug leakage from nanoformulations is often related to the physicochemical properties of the drug and the formulation composition. This compound's good water solubility can make it prone to leakage from certain types of nanoparticles.[1]
Potential Causes:
-
High Drug Solubility: The inherent water solubility of this compound can facilitate its partitioning from the nanoparticle core into the continuous phase.
-
Nanoformulation Porosity: The structure of the nanoparticle matrix may be too porous, allowing the drug to diffuse out.
-
Drug-Polymer Interactions: Weak interactions between this compound and the nanoparticle matrix can lead to poor drug retention.
Troubleshooting Steps:
-
Enhance Drug-Matrix Interactions: Consider incorporating excipients that can form stronger bonds with this compound. For instance, using anionic polymers to interact with the cationic drug can improve encapsulation. The use of nano-clay montmorillonite has been investigated to complex with cationic this compound to achieve sustained drug release and prevent leakage.[1]
-
Modify the Nanoparticle Core: If using a polymer-based system, consider cross-linking the polymer matrix to create a denser core that can better retain the drug.
-
Employ a Coating: Applying a coating layer to the nanoparticles can act as a barrier to drug diffusion.
Q3: My formulation is showing evidence of chemical degradation of this compound. How can I identify the degradation products and prevent this?
A3: Chemical stability is crucial for maintaining the therapeutic efficacy and safety of the nanoformulation. This compound can degrade under various stress conditions, including acidic, basic, and oxidative environments.[3][4]
Potential Causes:
-
Hydrolysis: The ester and ether linkages in the betaxolol molecule can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The secondary amine and aromatic ether functionalities in betaxolol can be prone to oxidation.
Troubleshooting and Prevention:
-
Conduct Forced Degradation Studies: Subject your nanoformulation to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to induce degradation.[3] This will help you understand the degradation pathways.
-
Use a Stability-Indicating HPLC Method: Develop and validate an HPLC method that can separate this compound from its potential degradation products. This is essential for accurately quantifying the drug and monitoring stability.
-
Incorporate Antioxidants: If your formulation is susceptible to oxidative degradation, consider adding antioxidants.
-
Optimize pH and Buffer System: Maintain the formulation at a pH where this compound exhibits maximum stability.
-
Protect from Light: Store the formulation in light-resistant containers if it is found to be photolabile.
Quantitative Data Summary
Table 1: Physicochemical Properties of a Stable this compound Nanoformulation
| Parameter | Value | Reference |
| Particle Size (nm) | 778.90 ± 60.88 | [1] |
| Polydispersity Index (PDI) | Narrow (not specified) | [1] |
| Zeta Potential (mV) | +21.28 ± 1.11 | [1][2] |
| Encapsulation Efficiency (%) | 85.40 ± 0.20 | [1][2] |
| Drug Loading (%) | 15.92 ± 0.26 | [1][2] |
| pH | 6.94 ± 0.17 | [1][2] |
| Osmotic Pressure (mOsmol/kg) | 301.33 ± 3.86 | [1][2] |
Table 2: Summary of Forced Degradation Studies on this compound
| Stress Condition | Observation | Degradation Product Retention Time (min) | Reference |
| Acid Hydrolysis (Room Temp, 24h) | Degradation observed | 0.950 and 2.092 | [3][4] |
| Base Hydrolysis (Room Temp, 24h) | Degradation observed | 0.892 | [3] |
| Oxidation (3% H₂O₂, 24h) | Degradation observed | 1.383 | [3] |
Experimental Protocols
1. Determination of Particle Size, PDI, and Zeta Potential
-
Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Delsa Nano C, Beckman Coulter).
-
Sample Preparation: Appropriately dilute the nanosuspension with deionized water to avoid multiple scattering effects.
-
Measurement:
-
For particle size and PDI, the hydrodynamic diameter is measured using DLS.
-
For zeta potential, the electrophoretic mobility of the nanoparticles is measured using ELS.
-
-
Analysis: Perform all measurements in triplicate at room temperature. The instrument's software will calculate the average particle size, PDI, and zeta potential.
2. Quantification of this compound by RP-HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
-
Mobile Phase: A mixture of acetonitrile and 0.2% triethylamine (v:v = 3:7).[1]
-
Detection Wavelength: 273 nm.[1]
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 300 µg/mL.[1]
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a standard curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
To determine drug content, an appropriate amount of the nanoformulation is taken and the drug is extracted.
-
The supernatant is collected after centrifugation and injected into the HPLC system.
-
The concentration of this compound is calculated using the standard curve.[1]
-
Visualizations
Caption: Troubleshooting workflow for this compound nanoformulation stability.
Caption: Key factors influencing the stability of nanoformulations.
References
- 1. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Systemic Absorption of Topical Betaxolol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the minimization of systemic absorption of topical betaxolol.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to minimize the systemic absorption of topical betaxolol?
A1: While topically applied, betaxolol can be absorbed systemically and may lead to adverse reactions similar to those observed with systemic administration of beta-adrenergic receptor inhibitors.[1][2][3] These can include severe cardiac and respiratory events, such as bradycardia, heart block, congestive heart failure, and bronchospasm, particularly in patients with pre-existing conditions like asthma.[1][2][3][4] Minimizing systemic absorption is therefore essential to enhance the ocular specificity of the drug and improve patient safety.[5]
Q2: What are the primary pathways for systemic absorption of topical betaxolol?
A2: After instillation, a significant portion of the eye drop can drain through the nasolacrimal duct into the nasal cavity.[6][7] The highly vascularized nasal mucosa allows for rapid absorption into the bloodstream, bypassing first-pass metabolism in the liver, which can lead to systemic side effects.[8] Additional absorption can occur through the conjunctiva, eyelid skin, and aqueous humor drainage.
Q3: What simple administration techniques can significantly reduce systemic absorption?
A3: Two primary techniques are highly effective:
-
Nasolacrimal Occlusion (NLO): Applying gentle pressure with a finger to the inner corner of the eye (over the tear duct) for 2-5 minutes immediately after instillation blocks the drainage of the eye drop into the nasal passages.[6][8][9][10]
-
Eyelid Closure: Simply keeping the eyelids gently closed for 2-5 minutes after administration can also reduce systemic absorption by inhibiting the nasolacrimal pump action.[8][10][11][12]
Combining both NLO and eyelid closure is considered the most effective approach.[6][12]
Q4: How do formulation characteristics influence systemic absorption?
A4: Formulation strategies can play a significant role in minimizing systemic uptake. Increasing the viscosity of the formulation, for example by using gels or suspensions, can prolong the contact time of the drug with the ocular surface, potentially enhancing local absorption while reducing drainage into the nasolacrimal duct.[5][13] Controlled-release depot preparations and prodrug derivatization are other advanced approaches to optimize ocular drug delivery and reduce systemic exposure.[5]
Troubleshooting Guides
Issue 1: High variability in plasma betaxolol concentrations in animal studies.
| Potential Cause | Troubleshooting Step |
| Inconsistent drop volume. | Ensure precise and consistent drop volume is administered to each animal. Calibrate the micropipette or dropper frequently. |
| Variable nasolacrimal drainage. | Implement a standardized procedure for nasolacrimal occlusion or eyelid closure immediately after administration in all study animals. |
| Differences in animal handling and stress levels. | Standardize animal handling procedures to minimize stress, which can affect physiological parameters and drug absorption. |
| Interspecies differences in ocular anatomy and physiology. | Be aware of significant interspecies differences in ocular pharmacokinetics between common animal models (e.g., rats, rabbits, monkeys) and humans.[14] Select the most appropriate animal model based on the research question.[15][16] |
Issue 2: Poor correlation between in vitro permeability data and in vivo systemic absorption.
| Potential Cause | Troubleshooting Step |
| Oversimplified in vitro model. | Standard 2D cell culture models may not fully replicate the barrier properties of the cornea.[17] Consider using more complex 3D corneal equivalents or ex vivo corneal models that better mimic the physiological barrier.[18][19][20] |
| Lack of conjunctival absorption consideration. | In vitro models often focus solely on corneal permeability. The conjunctiva provides a significant surface area for absorption into the systemic circulation.[21] Utilize in vitro conjunctival models or account for this pathway in pharmacokinetic modeling. |
| Metabolism in ocular tissues not accounted for. | Some ocular tissues can metabolize drugs. Ensure the chosen in vitro model has relevant metabolic activity or incorporate metabolic stability assays into the experimental design. |
Quantitative Data Summary
Table 1: Effect of Administration Technique on Systemic Absorption of a Topical Beta-Blocker (Timolol)
| Administration Technique | Mean Peak Plasma Concentration (pg/mL) | Percentage Reduction vs. No Intervention |
| No Intervention | 850 | N/A |
| Nasolacrimal Occlusion (5 min) | 370 | 56.5% |
| Tissue Press Method | 400 | 52.9% |
Data adapted from a study on timolol, another topical beta-blocker, demonstrating the effectiveness of techniques to reduce systemic absorption.[22][23]
Experimental Protocols
Protocol 1: In Vivo Assessment of Systemic Betaxolol Absorption in a Rabbit Model
-
Animal Model: New Zealand white rabbits are commonly used for ocular pharmacokinetic studies due to their eye size being closer to that of humans compared to rodents.[15]
-
Drug Administration:
-
Administer a single, precise volume (e.g., 25 µL) of the betaxolol formulation into the conjunctival sac of one eye.
-
Immediately following administration, implement the chosen intervention (e.g., no intervention, nasolacrimal occlusion for 2 minutes, eyelid closure for 2 minutes).
-
-
Blood Sampling:
-
Collect serial blood samples from the marginal ear vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, and 360 minutes) post-instillation.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive analytical method for the quantification of betaxolol in plasma, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[24][25][26]
-
The mobile phase could consist of acetonitrile, methanol, and potassium dihydrogen phosphate buffer, with fluorescence detection at an excitation wavelength of 227 nm and an emission wavelength of 301 nm.[24][25]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) to assess systemic exposure.
-
Protocol 2: In Vitro Corneal Permeability Study using a Human Corneal Epithelial Cell Model
-
Cell Culture:
-
Culture an immortalized human corneal epithelial (HCE) cell line on permeable filter supports (e.g., Transwell® inserts) until a confluent and differentiated multilayer is formed.[20]
-
Monitor the formation of a tight epithelial barrier by measuring Transepithelial Electrical Resistance (TEER).
-
-
Permeability Assay:
-
Once the TEER values have stabilized at a level indicative of a tight barrier, replace the medium in the apical chamber with the betaxolol formulation.
-
At specified time intervals, collect samples from the basolateral chamber.
-
Analyze the concentration of betaxolol in the basolateral samples using a validated analytical method (e.g., HPLC-FLD).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of betaxolol transport across the corneal epithelial cell layer.
-
Visualizations
Caption: Pathway of topical betaxolol to systemic circulation.
Caption: Workflow for in vivo systemic absorption studies.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Betaxolol Hydrochloride Ophthalmic (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medsinfo.com.au [medsinfo.com.au]
- 5. Minimizing systemic absorption of topically administered ophthalmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. punctal occlusion - TimRoot.com [timroot.com]
- 8. dovepress.com [dovepress.com]
- 9. registerednursern.com [registerednursern.com]
- 10. US5832930A - Clamp for nasolacrimal sac occlusion during administration of ocular medication - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of Eyelid Closure and Nasolacrimal Occlusion Following the Ocular Instillation of Topical Glaucoma Medications, and the Need for the Universal Inclusion of One of these Techniques in All Patient Treatments and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Adherence to Topical Medication in Patients with Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Species differences in ocular pharmacokinetics and pharmacological activities of regorafenib and pazopanib eye‐drops among rats, rabbits and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mathematical Models of Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro cell culture models to study the corneal drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of In Vitro Models for Development of Ophthalmic Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Development of a non-settling gel formulation of 0.5% loteprednol etabonate for anti-inflammatory use as an ophthalmic drop - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New technique to reduce systemic side effects of timolol eye drops: The tissue press method-Cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. lifesciencesite.com [lifesciencesite.com]
- 25. HPLC determination of this compound in human plasma: Ingenta Connect [ingentaconnect.com]
- 26. Determination of betaxolol in plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Betaxolol Hydrochloride: A Technical Support Center for Drug Interaction and Contraindication Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on betaxolol hydrochloride's drug interactions and contraindications. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary contraindications for the use of this compound in pre-clinical and clinical research?
A1: this compound is contraindicated in subjects with the following conditions:
-
Cardiovascular Conditions: Sinus bradycardia, greater than first-degree atrioventricular (AV) block, cardiogenic shock, and overt cardiac failure.[1][2][3][4] Sympathetic stimulation is a critical component in supporting circulatory function in these conditions, and beta-blockade can further depress myocardial contractility, precipitating more severe cardiac events.
-
Bronchospastic Diseases: While betaxolol is a selective beta-1 adrenergic blocker, it should be used with caution in subjects with a history of asthma or severe reactive airway disease.[1] At higher doses, its selectivity can be diminished, potentially leading to bronchospasm.
-
Hypersensitivity: Known hypersensitivity to this compound or any component of the formulation is a strict contraindication.[1][3]
-
Myasthenia Gravis: Betaxolol may exacerbate muscle weakness in patients with myasthenia gravis.[5]
Q2: What are the key drug-drug interactions to consider when designing experiments with this compound?
A2: Researchers should be aware of both pharmacodynamic and pharmacokinetic interactions. Key interacting drug classes include:
-
Pharmacodynamic Interactions:
-
Catecholamine-depleting drugs (e.g., reserpine): Additive effects can lead to significant hypotension and bradycardia.[4][5][6][7]
-
Calcium channel blockers (e.g., verapamil, diltiazem): Co-administration can increase the risk of left ventricular failure and AV conduction abnormalities.[7]
-
Antiarrhythmics (e.g., amiodarone, disopyramide): Additive negative chronotropic effects can increase the risk of bradycardia.[5][7]
-
Digitalis glycosides (e.g., digoxin): Both agents slow AV conduction, increasing the risk of bradycardia.[5][7]
-
Other beta-blockers: Concomitant use can lead to additive effects on intraocular pressure and systemic beta-blockade.[2][4]
-
-
Pharmacokinetic Interactions:
-
CYP2D6 Inhibitors (e.g., bupropion, fluoxetine, paroxetine): Betaxolol is a minor substrate of CYP1A2 and CYP2D6 and an inhibitor of CYP2D6.[1][7][8] Co-administration with CYP2D6 inhibitors can increase plasma concentrations of betaxolol, potentially leading to enhanced effects and adverse reactions.[9]
-
Troubleshooting Guide
Problem: Unexpectedly high variability in cardiovascular parameters (heart rate, blood pressure) is observed in animal models treated with betaxolol.
Troubleshooting Steps:
-
Review Co-administered Compounds: Are any of the test compounds known CYP2D6 inhibitors or inducers? This could be altering the metabolism and clearance of betaxolol.
-
Assess for Catecholamine Depletion: If the experimental model involves stress or the use of other agents, consider if catecholamine levels are being altered, which could lead to an exaggerated response to betaxolol.
-
Evaluate Anesthetic Protocol: Some anesthetics can have cardiovascular effects that may interact with betaxolol. Ensure the anesthetic regimen is consistent across all experimental groups.
Problem: In vitro assays show inconsistent inhibition of the beta-adrenergic response.
Troubleshooting Steps:
-
Check for Receptor Subtype Specificity: Ensure that the cell line or tissue preparation used expresses the beta-1 adrenergic receptor, as betaxolol is selective for this subtype.
-
Verify Compound Purity and Concentration: Confirm the purity of the this compound used and the accuracy of the prepared concentrations.
-
Assess Ligand Competition: If using a radioligand binding assay, ensure that the chosen radioligand has appropriate affinity for the beta-1 receptor and that non-specific binding is adequately controlled.
Data Presentation
Table 1: Summary of Potential Pharmacodynamic Drug Interactions with this compound
| Interacting Drug Class | Potential Effect | Clinical/Research Consideration |
| Catecholamine-depleting drugs (e.g., reserpine) | Additive hypotension and bradycardia[4][5][6][7] | Monitor cardiovascular parameters closely. |
| Calcium Channel Blockers (e.g., verapamil, diltiazem) | Increased risk of AV block and heart failure[7] | Use with caution, especially in models with pre-existing cardiac dysfunction. |
| Antiarrhythmics (e.g., amiodarone, disopyramide) | Enhanced bradycardia[5][7] | Careful monitoring of heart rate and rhythm is essential. |
| Digitalis Glycosides (e.g., digoxin) | Additive slowing of AV conduction[5][7] | Monitor for signs of heart block. |
| Other Beta-Blockers | Potentiated effects on IOP and systemic circulation[2][4] | Avoid co-administration unless specifically studying combined effects. |
| Adrenergic Psychotropic Drugs | Potential for additive effects | Exercise caution and monitor for unexpected pharmacological responses. |
Table 2: Summary of Potential Pharmacokinetic Drug Interactions with this compound
| Interacting Agent | Mechanism | Potential Effect on Betaxolol | Research Consideration |
| CYP2D6 Inhibitors (e.g., bupropion, paroxetine) | Inhibition of betaxolol metabolism[8][9] | Increased plasma concentrations and potential for toxicity. | Consider using a lower dose of betaxolol or avoiding co-administration in study design. |
| CYP2D6 Inducers (e.g., rifampin) | Increased metabolism of betaxolol | Decreased plasma concentrations and potentially reduced efficacy. | May require higher doses of betaxolol to achieve the desired therapeutic effect. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Betaxolol's Impact on CYP2D6 Activity
Objective: To determine the inhibitory potential of this compound on cytochrome P450 2D6 (CYP2D6) activity using human liver microsomes.
Methodology:
-
Materials: Human liver microsomes (pooled from multiple donors), this compound, a known CYP2D6 substrate (e.g., dextromethorphan), NADPH regenerating system, and a selective CYP2D6 inhibitor as a positive control (e.g., quinidine).
-
Incubation: Pre-incubate human liver microsomes with varying concentrations of this compound for a specified time at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the CYP2D6 substrate and the NADPH regenerating system.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the specific metabolite of the CYP2D6 substrate (e.g., dextrorphan from dextromethorphan) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation at each concentration of betaxolol. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the betaxolol concentration.
Protocol 2: In Vivo Assessment of a Pharmacodynamic Interaction Between Betaxolol and a Calcium Channel Blocker in a Rodent Model
Objective: To evaluate the effect of co-administering this compound and a calcium channel blocker (e.g., verapamil) on cardiovascular parameters in a rodent model.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats) instrumented for continuous monitoring of electrocardiogram (ECG) and blood pressure via telemetry.
-
Dosing: Administer this compound, the calcium channel blocker, or a combination of both drugs at clinically relevant doses. Include a vehicle control group.
-
Data Collection: Continuously record heart rate, blood pressure, and ECG intervals (e.g., PR interval) before and after drug administration for a specified duration.
-
Data Analysis: Analyze the changes in heart rate, mean arterial pressure, and PR interval for each treatment group compared to baseline and the vehicle control. Use appropriate statistical methods to determine the significance of any observed interactions.
-
Histopathology (Optional): At the end of the study, heart tissue can be collected for histopathological examination to assess for any signs of cardiac toxicity.
Visualizations
Caption: Betaxolol's mechanism of action via the beta-1 adrenergic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Review on Pharmacokinetic and Pharmacodynamic Drug Interactions of Adrenergic β-blockers with Clinically Relevant Drugs-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betaxolol dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: The Impact of Benzalkonium Chloride on Betaxolol Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the preservative benzalkonium chloride (BAK) on the efficacy of the beta-blocker betaxolol in ophthalmic formulations.
Frequently Asked Questions (FAQs)
Q1: Does the presence of benzalkonium chloride (BAK) affect the intraocular pressure (IOP)-lowering efficacy of betaxolol?
A1: Clinical evidence suggests that the inclusion of BAK as a preservative in betaxolol ophthalmic suspensions does not significantly alter its IOP-lowering efficacy. A prospective, randomized, double-blind crossover study comparing 0.25% betaxolol suspension with and without BAK found no significant differences in IOP reduction between the two formulations.[1] Both preserved and preservative-free formulations have been shown to be equally effective in reducing IOP in patients with primary open-angle glaucoma or ocular hypertension.[1][2]
Q2: What are the known cytotoxic effects of benzalkonium chloride on ocular tissues?
A2: Benzalkonium chloride is a quaternary ammonium compound that acts as a detergent and is known to have dose-dependent cytotoxic effects on ocular surface tissues.[3][4] These effects can include:
-
Disruption of the corneal epithelial barrier.[3]
-
Induction of corneal epithelial cell apoptosis (programmed cell death).[3][5]
-
Loss of conjunctival goblet cells, which are responsible for mucin production in the tear film.[3][5]
-
Induction of an inflammatory response in ocular tissues.[3][5]
These cellular-level effects can manifest clinically as ocular surface disease, with symptoms such as stinging, burning, and dry eye sensation.[2][5]
Q3: Can benzalkonium chloride enhance the corneal penetration of betaxolol?
A3: While it has been suggested that BAK's detergent properties might facilitate drug penetration into the eye, numerous studies have now demonstrated equal efficacy between preserved and preservative-free antiglaucoma medications.[2] This suggests that any potential enhancement of penetration by BAK does not translate into a clinically significant improvement in the IOP-lowering effect of betaxolol.[1][6]
Q4: Are there alternatives to benzalkonium chloride for preserving betaxolol formulations?
A4: Yes, several alternatives to BAK are available and have been developed to reduce ocular surface toxicity. These include preservatives like Polyquad, Purite, and Sofzia, which have been shown to be less cytotoxic.[2][5] Additionally, preservative-free single-dose units of betaxolol are an option to completely avoid preservative-related side effects.[2]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during in vitro or in vivo experiments involving betaxolol and benzalkonium chloride.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent intraocular pressure (IOP) readings in animal models treated with BAK-preserved betaxolol. | Variability in drug administration or absorption. High incidence of ocular surface irritation affecting tear film and drug retention time. | 1. Ensure consistent drop volume and instillation technique. 2. Closely monitor for signs of ocular irritation (e.g., redness, discharge) that might be caused by BAK. 3. Consider using a preservative-free formulation of betaxolol as a control to isolate the effects of the active ingredient from the preservative. |
| High variability in cell viability assays when testing BAK-preserved betaxolol on cultured corneal or conjunctival cells. | Cytotoxicity of BAK is dose- and time-dependent. Inconsistent exposure times or concentrations. Interaction of BAK with cell culture media components. | 1. Establish a clear dose-response curve for BAK alone on your specific cell line to determine its cytotoxic threshold. 2. Use precise timing for exposure and washing steps. 3. Run parallel controls with preservative-free betaxolol and BAK alone at the same concentration as in the preserved formulation. 4. Ensure that the cell culture medium does not inactivate or enhance the effect of BAK. |
| Difficulty in achieving a stable and homogenous betaxolol formulation containing BAK. | Physicochemical incompatibility between betaxolol, BAK, and other excipients. pH of the formulation affecting the stability of either compound. | 1. Review the formulation for any known incompatibilities. 2. Verify and adjust the pH of the solution to ensure the stability of both betaxolol and BAK. 3. Utilize validated analytical methods, such as HPLC, to confirm the concentration and stability of both betaxolol and BAK in the formulation over time.[7][8][9] |
| Unexpected inflammatory markers in tissue samples from animal eyes treated with BAK-preserved betaxolol. | Benzalkonium chloride is a known pro-inflammatory agent. | 1. Include a control group treated with preservative-free betaxolol to differentiate the inflammatory response caused by the drug versus the preservative. 2. Analyze tissues from a control group treated with a vehicle containing only BAK to quantify the preservative's inflammatory effect. |
Quantitative Data Summary
Table 1: Comparison of IOP Reduction by Betaxolol 0.25% Suspension With and Without Benzalkonium Chloride
| Formulation | Baseline Mean IOP (mmHg) | Day 7 Mean IOP (mmHg) | Mean IOP Reduction (mmHg) |
| Preserved (with BAK) | 26.1 | 21.6 | 4.5 |
| Unpreserved (without BAK) | 25.7 | 22.3 | 3.4 |
| Data from a prospective, randomized, cross-over, double-blind trial. No significant differences were found between the treatments.[1] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of IOP-Lowering Efficacy in a Rabbit Model
-
Animal Model: New Zealand white rabbits.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Baseline IOP Measurement: Measure baseline intraocular pressure using a calibrated tonometer.
-
Drug Administration:
-
Divide rabbits into three groups:
-
Group A: Receives a single 50 µL drop of 0.5% betaxolol with 0.01% BAK.
-
Group B: Receives a single 50 µL drop of 0.5% betaxolol without BAK.
-
Group C (Control): Receives a single 50 µL drop of saline.
-
-
Instill the drops into one eye of each rabbit, the other eye serves as a control.
-
-
IOP Monitoring: Measure IOP at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-instillation.
-
Data Analysis: Compare the time-dependent IOP-lowering effects of the different formulations against the saline control and between the preserved and preservative-free groups.
Protocol 2: In Vitro Cytotoxicity Assay on Human Corneal Epithelial Cells
-
Cell Culture: Culture primary human corneal epithelial cells in an appropriate medium until they reach 80-90% confluency.
-
Treatment Preparation:
-
Prepare solutions of betaxolol with BAK at various concentrations.
-
Prepare solutions of betaxolol without BAK at the same concentrations.
-
Prepare solutions of BAK alone at concentrations corresponding to those in the preserved betaxolol formulations.
-
Use the cell culture medium as a negative control.
-
-
Cell Exposure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the prepared treatment solutions to the respective wells and incubate for a defined period (e.g., 15 minutes, 1 hour, 24 hours).
-
-
Viability Assessment:
-
After incubation, remove the treatment solutions and wash the cells with PBS.
-
Use a standard cell viability assay, such as the MTT assay or Trypan Blue exclusion assay, to quantify the percentage of viable cells.
-
-
Data Analysis: Compare the cell viability across the different treatment groups to assess the cytotoxic effects of betaxolol, BAK, and their combination.
Visualizations
Caption: Workflow for In Vivo IOP Efficacy Study.
Caption: Troubleshooting Logic for Betaxolol-BAK Experiments.
References
- 1. [Clinical evaluation of betaxolol in ophthalmic suspension with or without preservative agent in patients with glaucoma or ocular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controversy: Is Benzalkonium Chloride Necessary in Antiglaucoma Drops? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BENZALKONIUM CHLORIDE AND ITS EFFECT ON THE OCULAR SURFACE | Ophthalmology Management [ophthalmologymanagement.com]
- 4. researchgate.net [researchgate.net]
- 5. Ocular benzalkonium chloride exposure: problems and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. fortunejournals.com [fortunejournals.com]
- 9. thinkindiaquarterly.org [thinkindiaquarterly.org]
Technical Support Center: Adjusting Betaxolol Dosage in Patients with Renal Impairment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betaxolol in the context of renal impairment.
Frequently Asked Questions (FAQs)
Q1: How is betaxolol eliminated, and what is the impact of renal impairment on its pharmacokinetics?
Betaxolol is eliminated through both liver metabolism and renal excretion.[1][2] While it is primarily metabolized by the liver, approximately 15% of an administered dose is excreted as an unchanged drug in the urine.[1][3] In patients with renal impairment, the clearance of betaxolol is reduced.[2][4][5] This leads to a prolonged elimination half-life, which can be doubled in patients with severe renal failure, and an increased area under the curve (AUC), indicating higher overall drug exposure.[1][2][4]
Q2: What are the recommended dosage adjustments for betaxolol in patients with renal impairment?
For patients with mild to moderate renal impairment, dosage adjustments are not typically required, but careful monitoring is recommended.[6] However, for patients with severe renal impairment or those undergoing dialysis, a lower initial dose is necessary.[1][2][4][5] The suggested starting dose is 5 mg once daily.[2][4][6][7] If the desired clinical response is not achieved, the dose can be cautiously increased in 5 mg increments every two weeks, up to a maximum of 20 mg per day.[2][4][5][6][7]
Q3: How do the pharmacokinetic parameters of betaxolol change with severe renal impairment?
Renal impairment significantly alters the pharmacokinetic profile of betaxolol. The table below summarizes key changes for a patient with severe renal impairment compared to a subject with normal renal function.
| Pharmacokinetic Parameter | Normal Renal Function | Severe Renal Impairment |
| Elimination Half-life | 14-22 hours[1][2][4] | Approximately doubled[1][2] |
| Renal Clearance | Declines with decreasing renal function[2][5] | Significantly reduced[1] |
| Area Under the Curve (AUC) | Baseline | Approximately doubled[1][2] |
| Recommended Initial Dose | 10 mg once daily[2][4] | 5 mg once daily[2][4][6][7] |
| Removal by Hemodialysis | N/A | Not significant[8] |
Q4: What are the potential adverse effects of betaxolol accumulation in renally impaired patients?
Failure to adjust the betaxolol dosage in patients with significant renal impairment can lead to drug accumulation and an increased risk of adverse events. These include severe bradycardia (slow heart rate), hypotension (low blood pressure), congestive heart failure, and heart block.[9][10][11][12] It is crucial to monitor patients for these signs of beta-blocker toxicity.
Troubleshooting Guides for Experimental Studies
Issue: Inconsistent or unexpectedly high plasma concentrations of betaxolol in animal models of renal disease.
-
Verify Renal Impairment Model: Confirm the stability and degree of renal failure in the animal model. Clearance of betaxolol declines with decreasing renal function, so variability in the model will directly impact drug levels.[2][5]
-
Review Dosing Protocol: The initial dose may be too high for the level of renal impairment achieved. A starting dose equivalent to the human recommendation of 5 mg (adjusted for species and weight) should be considered.[4][6][7]
-
Assess Hepatic Function: Although the primary focus is renal, betaxolol is primarily metabolized by the liver.[1][3][4] Any compromise in hepatic function in the experimental model could further decrease clearance and elevate plasma concentrations.
-
Check for Drug Interactions: If other compounds are being administered, consider the possibility of metabolic inhibition, which could affect betaxolol clearance.
Issue: High variability in antihypertensive response in a clinical trial cohort with renal impairment.
-
Stratify by Renal Function: Analyze patient data by stratifying them based on the severity of renal impairment (e.g., by creatinine clearance). Clearance is significantly reduced in patients with moderate and severe renal impairment compared to those with mild impairment.[1]
-
Monitor Patient Adherence: Ensure strict adherence to the dosing schedule, as missed or extra doses can significantly impact clinical outcomes.
-
Evaluate for Concomitant Medications: Patients with renal disease often take multiple medications. Screen for drugs that could interact with betaxolol and affect its efficacy or safety.
-
Assess for Ophthalmic Betaxolol Use: Patients, particularly those with glaucoma, might be using ophthalmic betaxolol. This can have systemic effects and should be monitored.[6]
Visualized Protocols and Pathways
Caption: Experimental workflow for dose-finding studies in renal impairment.
Caption: Betaxolol's mechanism via the β1-adrenergic signaling pathway.
References
- 1. Betaxolol Tablets USP, Film-Coated Rx only [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. drugs.com [drugs.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. droracle.ai [droracle.ai]
- 9. Betaxolol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. drugs.com [drugs.com]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
Technical Support Center: Enhancing the Physical Stability of Betaxolol Ophthalmic Suspensions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the physical stability of betaxolol ophthalmic suspensions.
Troubleshooting Guide
This guide addresses common physical instability issues encountered during the formulation and storage of betaxolol ophthalmic suspensions.
| Problem | Potential Causes | Troubleshooting Steps |
| Particle Aggregation and Crystal Growth | - Ostwald Ripening: Smaller particles dissolving and recrystallizing onto larger particles.[1] - Inadequate Stabilization: Insufficient concentration of stabilizing polymers or surfactants.[2] - Temperature Fluctuations: Can lead to changes in solubility and crystal growth.[3] - Improper pH or Ionic Strength: Can reduce the repulsive forces between particles.[2] | 1. Optimize Particle Size Distribution: Aim for a narrow, monodisperse particle size distribution to minimize Ostwald ripening. A particle size of less than 10 µm is generally recommended to reduce irritation.[1][4] 2. Incorporate Stabilizing Polymers: Utilize polymers like Carbomer 934P, which provides a steric barrier and increases viscosity to hinder particle movement.[5][6] 3. Add Surfactants: Non-ionic surfactants can be used to wet the particle surfaces and prevent aggregation.[1][2] 4. Control Storage Conditions: Store the suspension at a controlled room temperature (15–30°C) as recommended for Betoptic S®.[7] 5. Optimize Formulation pH and Ionic Strength: Adjust the pH and ionic strength to maintain an optimal zeta potential, enhancing inter-particle repulsion. |
| Caking (Formation of a Non-Redispersible Sediment) | - High Particle Settling Rate: Due to large particle size or low vehicle viscosity.[8] - Particle-Particle Interactions: Strong attractive forces between particles leading to a dense sediment.[2] - Inadequate Flocculation: A deflocculated system where individual particles settle and pack tightly.[2] - Improper Mixing During Manufacturing: Can lead to uneven distribution of excipients.[9] | 1. Control Particle Size: Reduce the particle size to decrease the sedimentation rate according to Stokes' Law.[8] 2. Increase Vehicle Viscosity: Incorporate viscosity-enhancing agents like Carbomer 934P or hydroxypropyl methylcellulose (HPMC) to slow down particle settling.[10] 3. Induce Controlled Flocculation: Introduce flocculating agents (e.g., electrolytes, surfactants) to create loose agglomerates (floccules) that are easily redispersed.[10] 4. Ensure Uniform Mixing: Employ appropriate mixing speeds and durations during manufacturing to ensure homogenous distribution of all components.[9] 5. Evaluate Redispersibility: Perform redispersibility tests by gentle inversion or shaking to ensure the sediment can be easily and uniformly resuspended.[11][12] |
| Poor Redispersibility | - Formation of a Dense Sediment (Caking): As described above. - High Viscosity at Rest: The formulation is too thick to allow for easy resuspension. - Insufficient Shaking by the User: The user may not be shaking the container adequately before use.[11] | 1. Formulate for Easy Redispersion: The goal is a system where particles settle into a loose cake that can be easily resuspended with gentle shaking.[2] 2. Optimize Rheological Properties: Aim for a shear-thinning (pseudoplastic) system where the viscosity decreases upon shaking, facilitating resuspension, and increases at rest to maintain particle suspension.[13] 3. Provide Clear Patient Instructions: Emphasize the importance of shaking the suspension well before each use.[7] 4. Conduct Redispersibility Testing: As per FDA recommendations, perform and document redispersibility tests throughout the product's shelf life.[12][14] |
| Inconsistent Dose Uniformity | - Poor Redispersibility: Leads to a non-homogenous suspension at the time of administration.[11] - Particle Settling: If the suspension is not adequately shaken, the concentration of the drug will vary depending on the position in the container.[11] - Improper Dropper Design: Can lead to variability in drop size.[4] | 1. Ensure Homogeneity: The formulation must be easily redispersed to a homogenous state to ensure consistent dosing.[11] 2. Perform Dose Uniformity Studies: Test samples from the top, middle, and bottom of the container after shaking to ensure the active ingredient is uniformly dispersed.[12][15] 3. Optimize Container and Dropper: The design of the container and dropper should ensure a consistent drop volume.[4] |
Frequently Asked Questions (FAQs)
Formulation and Components
-
Q1: What is the role of Carbomer 934P in betaxolol ophthalmic suspensions?
-
A1: Carbomer 934P is a high molecular weight polymer of acrylic acid that functions as a viscosity-enhancing and bioadhesive agent.[5][6] It increases the viscosity of the suspension, which slows down the sedimentation rate of betaxolol particles.[5] Its bioadhesive properties can also prolong the contact time of the drug with the ocular surface.[16]
-
-
Q2: How does particle size affect the stability and efficacy of a betaxolol suspension?
-
A2: Particle size is a critical quality attribute. Smaller particles (ideally <10 µm) are less likely to cause irritation and have a slower sedimentation rate.[1][4] However, very fine particles can be more prone to aggregation through Ostwald ripening.[1] Particle size also influences the dissolution rate and subsequent bioavailability of the drug.[17]
-
-
Q3: What is the significance of zeta potential in ophthalmic suspensions?
-
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. A sufficiently high positive or negative zeta potential can prevent particle aggregation by creating repulsive forces between them, thus enhancing the physical stability of the suspension.[18][19] For instance, cationic nanoparticles can have better interaction with the negatively charged ocular surface.[18][20]
-
Experimental and Analytical Procedures
-
Q4: How can I accurately measure the particle size distribution of my betaxolol suspension?
-
A4: Laser diffraction is a widely used and versatile technique for measuring the particle size distribution of ophthalmic suspensions.[1][21] It is important to be aware that some excipients, such as certain polymers, can interfere with the measurement.[22] Therefore, method development should include an evaluation of the impact of the vehicle (placebo) on the results.[22]
-
-
Q5: What rheological properties are important for a stable ophthalmic suspension?
-
A5: An ideal ophthalmic suspension should exhibit shear-thinning (pseudoplastic) behavior.[13] This means it should have a high viscosity at rest to keep the particles suspended but become less viscous upon shaking or blinking to allow for easy dispensing and comfortable application.[13] Thixotropy, the time-dependent recovery of viscosity after shear is removed, is also a desirable property.[13]
-
-
Q6: How is redispersibility tested?
-
A6: Redispersibility can be assessed both qualitatively and quantitatively. A qualitative method involves gentle inversion of the container a specified number of times and visually inspecting for any remaining sediment.[11] A quantitative approach, as recommended by the FDA, involves shaking the container according to the labeled instructions and then assaying samples from different parts of the container (top, middle, bottom) to ensure dose uniformity.[12][15]
-
Quantitative Data Summary
Table 1: Influence of Formulation Variables on Physical Stability Parameters
| Formulation Variable | Effect on Physical Stability | Quantitative Impact (Example) |
| Polymer Concentration (e.g., HPMC, Carbomer) | Increases viscosity, reduces sedimentation rate.[17] | Increasing HPMC concentration from low to high can increase viscosity from ~1.3 mPa·s to 15 mPa·s, leading to a 3.4–4.3-fold increase in ocular absorption for suspensions with similar particle sizes.[17] |
| Particle Size | Smaller particles have a slower sedimentation rate but may be more prone to aggregation.[1][8] | A reduction in particle size can lead to a 1.5 to 2.3-fold increase in the bioavailability of a poorly soluble drug in an ophthalmic suspension.[17] |
| Zeta Potential | Higher absolute zeta potential values lead to greater electrostatic repulsion and reduced aggregation.[18] | Nanoparticles with a zeta potential of +21.28 ± 1.11 mV showed good stability against aggregation.[23] |
| pH and Ionic Strength | Affects zeta potential and inter-particle interactions.[24] | Increasing ionic strength can decrease the swelling of certain polymers, potentially affecting drug release.[24] |
Table 2: Typical Composition of Betaxolol Ophthalmic Suspension (Betoptic S® 0.25%)
| Component | Function |
| Betaxolol Hydrochloride | Active Pharmaceutical Ingredient |
| Benzalkonium Chloride | Preservative |
| Mannitol | Tonicity Agent |
| Poly (styrene-divinyl benzene) sulfonic acid | Ion-Exchange Resin |
| Carbomer 934P | Viscosity-Enhancing Agent |
| Edetate Disodium | Chelating Agent |
| Hydrochloric Acid / Sodium Hydroxide | pH Adjustment |
| Purified Water | Vehicle |
Experimental Protocols
1. Particle Size Analysis by Laser Diffraction
-
Objective: To determine the particle size distribution of the betaxolol suspension.
-
Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).
-
Methodology:
-
Prepare a dispersion of the betaxolol suspension in a suitable dispersant (e.g., filtered deionized water or the formulation vehicle). The concentration should be optimized to achieve an appropriate obscuration level as recommended by the instrument manufacturer.
-
Perform a background measurement with the clean dispersant.
-
Add the sample dispersion to the measurement cell until the target obscuration is reached.
-
Allow the sample to circulate and equilibrate.
-
Perform the measurement, collecting data for a specified duration.
-
Analyze the scattering data using an appropriate optical model (e.g., Mie theory) to obtain the particle size distribution.
-
Report key parameters such as D10, D50 (median particle size), D90, and the span of the distribution.
-
It is crucial to evaluate the contribution of the vehicle (placebo) to the scattering signal and subtract it if necessary.[22]
-
2. Rheological Measurement
-
Objective: To characterize the flow behavior of the betaxolol suspension.
-
Apparatus: Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate).
-
Methodology:
-
Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Flow Curve Measurement: Apply a controlled shear rate ramp (e.g., from 0.1 to 100 s⁻¹) and measure the resulting shear stress to determine the viscosity as a function of shear rate. This will indicate if the sample is Newtonian, shear-thinning, or shear-thickening.
-
Oscillatory Measurement: Perform an amplitude sweep at a constant frequency to determine the linear viscoelastic region (LVER). Within the LVER, perform a frequency sweep to measure the storage modulus (G') and loss modulus (G''). This provides information on the formulation's gel-like or liquid-like behavior at rest.
-
Plot viscosity vs. shear rate and G', G'' vs. frequency.
-
3. Redispersibility Test
-
Objective: To assess the ability of the settled particles to be uniformly redispersed.
-
Methodology:
-
Allow the suspension to stand undisturbed for a specified period (e.g., 24 hours, 7 days) to allow for sedimentation.
-
Qualitative Assessment: Gently invert the container end-over-end at a controlled rate (e.g., 1 inversion per second). Record the number of inversions required to fully resuspend the sediment, with no visible cake remaining on the bottom.
-
Quantitative Assessment (Dose Uniformity):
-
Shake the container vigorously for the time specified in the product labeling.
-
Immediately withdraw samples from the top, middle, and bottom of the container.
-
Assay the concentration of betaxolol in each sample using a validated analytical method (e.g., HPLC).
-
The results should meet the acceptance criteria for dose uniformity.[12][15]
-
-
Visualizations
Caption: Experimental workflow for developing and evaluating the physical stability of betaxolol ophthalmic suspensions.
Caption: Logical relationship for troubleshooting physical instability in ophthalmic suspensions.
References
- 1. shimadzu.com [shimadzu.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Preparation of Flocculated and Deflocculated Suspensions, Stability Problems and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. novartis.com [novartis.com]
- 8. Stability Considerations for Pharmaceutical Suspensions [pharmapproach.com]
- 9. Troubleshooting Granule Caking in High-Shear Mixers – Pharma.Tips [pharma.tips]
- 10. iipseries.org [iipseries.org]
- 11. Dose uniformity of ophthalmic suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. ymerdigital.com [ymerdigital.com]
- 14. inpharmedia.com [inpharmedia.com]
- 15. m.youtube.com [m.youtube.com]
- 16. NM-Carbomer 981 G/980G/974P/934P as excipients for Ophthalmic Applications [nmcarbomer.com]
- 17. Biopharmaceutics of Topical Ophthalmic Suspensions: Importance of Viscosity and Particle Size in Ocular Absorption of Indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ocular drug delivery systems: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. horiba.com [horiba.com]
- 22. researchgate.net [researchgate.net]
- 23. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Betaxolol Hydrochloride and Timolol for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent beta-adrenergic antagonists used in the management of elevated intraocular pressure (IOP): betaxolol hydrochloride and timolol. The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, experimental protocols, and safety profiles.
Mechanism of Action: A Tale of Selectivity
Both betaxolol and timolol lower intraocular pressure by reducing the production of aqueous humor in the ciliary body.[1][2] Aqueous humor is the fluid that fills the front part of the eye, and its overproduction or inadequate drainage leads to increased IOP, a primary risk factor for glaucoma.[2] The key difference between the two lies in their receptor selectivity.
-
Timolol is a non-selective beta-blocker, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[2]
-
Betaxolol is a cardioselective beta-1 blocker, exhibiting a greater affinity for β1-receptors, which are predominant in the heart, with less effect on β2-receptors, which are prevalent in the lungs.[2][3][4]
This difference in selectivity is the primary determinant of their differing systemic side effect profiles.
Caption: Signaling pathway of beta-blockers in reducing aqueous humor production.
Comparative Efficacy in Lowering Intraocular Pressure
Numerous clinical trials have compared the IOP-lowering effects of betaxolol and timolol. While both are effective, studies often show timolol to have a slightly greater or equivalent efficacy in reducing IOP.
| Study | Drug Concentration | Duration | Mean IOP Reduction (mmHg) | Key Findings |
| Allen et al. (1986)[5] | 0.5% | 6 months | Timolol: > Betaxolol | Median IOP was consistently lower in the timolol group. More patients on betaxolol required adjunctive therapy.[5] |
| Stewart et al. (1986)[6] | 0.5% | 6 months | Timolol: 8.4, Betaxolol: 7.6 | Both drugs were comparable in efficacy.[6] |
| Berry et al. (1984)[7] | 0.5% | 26 weeks | Comparable | The two drugs were comparable in both IOP-lowering efficacy and side effects.[7] |
| Feghali et al. (1988)[8] | 0.5% | 26 weeks | Timolol: -7.2, Betaxolol: -6.3 | No significant difference in IOP reduction between the two drugs.[8] |
| Platia et al. (2007)[9] (Pediatric) | 0.25% | 12 weeks | TGFS 0.5%: 3.7, TGFS 0.25%: 2.9, Betaxolol: 2.3 | All treatments produced statistically significant mean reductions in IOP in pediatric patients.[9] |
Experimental Protocols
The evaluation of anti-glaucoma medications typically involves rigorous, double-masked, randomized clinical trials.
Tonometry for Intraocular Pressure Measurement
A standard method for assessing IOP is Goldmann applanation tonometry.
Protocol:
-
Topical anesthetic is instilled into the patient's eye.
-
A fluorescein strip is used to stain the tear film.
-
The tonometer, mounted on a slit lamp, gently flattens a small area of the cornea.
-
The force required to flatten the cornea is measured and converted into an IOP reading in millimeters of mercury (mmHg).
-
Measurements are typically taken at the same time of day at baseline and subsequent follow-up visits to minimize diurnal variations.
Fluorophotometry for Aqueous Humor Flow Measurement
This technique quantifies the rate of aqueous humor production.
Protocol:
-
A fluorescent dye (e.g., fluorescein) is administered systemically or topically.
-
After a set period to allow for dye distribution, a specialized fluorophotometer measures the concentration of the dye in the anterior chamber of the eye over time.
-
The rate of decrease in fluorescence is used to calculate the rate of aqueous humor turnover.
Caption: A typical experimental workflow for a comparative clinical trial.
Effect on Aqueous Humor Dynamics
Both medications exert their primary effect by suppressing the production of aqueous humor.
| Study | Drug Combination | Reduction in Aqueous Flow |
| Brubaker et al. (2000)[10] | Timolol-Dorzolamide | 51% |
| Brubaker et al. (2000)[10] | Betaxolol-Brinzolamide | 39% - 44% |
Safety and Tolerability Profile
The primary distinction in the safety profiles of betaxolol and timolol stems from betaxolol's β1-selectivity.
| Side Effect Category | This compound | Timolol |
| Ocular | More frequent burning and stinging upon instillation.[3][11] | Generally well-tolerated locally, with less irritation reported compared to betaxolol.[11] |
| Cardiovascular | Minimal effects on heart rate and blood pressure.[12] May be a safer option for patients with certain cardiac conditions. | Can cause bradycardia (slow heart rate), heart block, and congestive heart failure.[12][13] |
| Pulmonary | Lower risk of pulmonary side effects due to β1-selectivity. Considered relatively safer for patients with reactive airway disease.[3] | Can induce bronchospasm, which can be severe in patients with asthma or other obstructive airway diseases.[12][13] |
| Central Nervous System | Insomnia, dizziness, vertigo, headaches, depression, and lethargy have been rarely reported.[12] | Similar CNS side effects have been reported. |
Effects on Ocular Blood Flow and Visual Fields
Some studies suggest that betaxolol may have a more favorable effect on ocular blood flow compared to timolol. In a one-year study, pulsatile ocular blood flow remained stable in patients treated with betaxolol, while it decreased significantly in those treated with timolol, despite similar IOP reductions in both groups.[14]
Regarding visual fields, some research indicates a better treatment effect with betaxolol compared to timolol, even when the IOP reduction with timolol was more pronounced.[15] However, other studies have found no significant difference between the two drugs in their long-term effects on visual fields.[16]
Conclusion
Both this compound and timolol are effective agents for lowering intraocular pressure. The choice between them often involves a trade-off between efficacy and systemic side effects.
-
Timolol is a non-selective beta-blocker that may offer slightly greater IOP reduction.[5][17] However, its lack of selectivity increases the risk of significant cardiovascular and pulmonary side effects.
-
Betaxolol , a selective β1-blocker, provides a comparable, though sometimes slightly less potent, IOP-lowering effect with a more favorable systemic safety profile, particularly in patients with pre-existing pulmonary conditions.[3][6][7]
The decision to use one agent over the other should be based on a careful assessment of the individual patient's clinical needs, their systemic health status, and a thorough understanding of the respective pharmacological profiles of these two important anti-glaucoma medications.
References
- 1. Glaucoma - Wikipedia [en.wikipedia.org]
- 2. How Do Antiglaucoma Beta Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A double-masked comparison of betaxolol vs timolol in the treatment of open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betaxolol vs timolol. A six-month double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betaxolol and timolol. A comparison of efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of betaxolol and timolol in open angle glaucoma and ocular hypertension. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 9. This compound ophthalmic suspension 0.25% and timolol gel-forming solution 0.25% and 0.5% in pediatric glaucoma: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the efficacy of betaxolol-brinzolamide and timolol-dorzolamide as suppressors of aqueous humor flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolerability of timolol and betaxolol in patients with chronic open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Ophthalmic (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Ophthalmically Administered β Blockers and Their Cardiopulmonary Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences in the longterm effect of timolol and betaxolol on the pulsatile ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of betaxolol and timolol on the visual fields of patients with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The favorable effect of topical betaxolol and timolol on glaucomatous visual fields: a 2-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of betaxolol and timolol on the venous tone in glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Selective vs. Non-Selective Beta-Blockers in Glaucoma Management
For Immediate Release
This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of selective and non-selective beta-adrenergic antagonists (beta-blockers) for the management of glaucoma and ocular hypertension. Data is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Topical beta-blockers are a cornerstone in glaucoma therapy, functioning by reducing the production of aqueous humor to lower intraocular pressure (IOP).[1][2][3] This class of drugs is broadly divided into two categories: non-selective beta-blockers, which antagonize both beta-1 (β1) and beta-2 (β2) adrenergic receptors, and selective beta-blockers, which primarily target β1 receptors.[2][4]
Non-selective agents, such as timolol, are generally considered more potent in IOP reduction.[1] However, their blockade of β2 receptors, which are prevalent in pulmonary tissue, can lead to significant systemic side effects, particularly in patients with respiratory conditions.[2][5] Conversely, β1-selective agents like betaxolol offer a more favorable systemic safety profile but may be slightly less effective at lowering IOP in some patients.[1][2] This guide presents the experimental data underlying these characteristics to inform research and development.
Comparative Efficacy: Intraocular Pressure Reduction
Clinical trials have consistently demonstrated that while both classes effectively lower IOP, non-selective beta-blockers tend to provide a slightly greater reduction. The mean reduction in IOP for both selective and non-selective beta-blockers is generally reported in the range of 15-35% from baseline.[5]
A meta-analysis of randomized clinical trials quantified the peak and trough IOP-lowering effects of various glaucoma medications. The results for representative beta-blockers are summarized below.
Table 1: Comparative IOP-Lowering Efficacy
| Drug Class | Active Agent (Concentration) | Relative IOP Reduction from Baseline (Peak) | Relative IOP Reduction from Baseline (Trough) |
|---|---|---|---|
| Selective | Betaxolol 0.5% | -23% | -20% |
| Non-Selective | Timolol 0.5% | -27% | -26% |
Source: Adapted from a 2016 meta-analysis of randomized clinical trials.
In a six-month, double-blind study directly comparing 0.5% betaxolol and 0.5% timolol, the two drugs showed comparable efficacy. Betaxolol achieved an average IOP reduction of 7.6 mmHg (26%), while timolol achieved a reduction of 8.4 mmHg (29%).[6][7] Another study found that the median IOP was consistently lower in the timolol group compared to the betaxolol group, and more patients in the betaxolol group required additional adjunctive therapy to meet target IOP.[8]
Mechanism of Action
Topical beta-blockers lower IOP by blocking beta-adrenergic receptors on the ciliary epithelium, the tissue responsible for producing aqueous humor.[2][9] Catecholamines like epinephrine and norepinephrine normally stimulate these receptors to activate aqueous humor production. By antagonizing these receptors, beta-blockers reduce the rate of fluid production, thereby lowering pressure within the eye.[9]
Non-selective agents like timolol block both β1 and β2 receptors, while selective agents like betaxolol primarily block β1 receptors.[2][4][9] Although historical studies suggested β2 was the predominant receptor subtype in the ciliary body, it is now understood that both subtypes play a role, which may explain the greater efficacy of non-selective agents.[10]
Caption: Signaling pathway for aqueous humor production and beta-blocker inhibition.
Safety and Side Effect Profile
The primary distinction between selective and non-selective beta-blockers lies in their side effect profiles. Systemic absorption through the conjunctival blood vessels can lead to adverse events in other parts of the body.[3]
Table 2: Comparative Side Effect Profiles
| Side Effect Category | Non-Selective (e.g., Timolol) | Selective (e.g., Betaxolol) |
|---|---|---|
| Ocular | Eye irritation, stinging, allergy.[1] | Higher incidence of local stinging and ocular reactions (up to 25% in some studies) compared to timolol.[2][5] |
| Systemic (Cardiovascular) | Bradycardia (slow heart rate), reduced response to exercise, increased risk for heart failure.[1] | Produces less systemic β1 blockade than non-selective agents, but caution is still advised.[5] |
| Systemic (Pulmonary) | Bronchospasm, wheezing, difficulty breathing. Contraindicated in patients with asthma or COPD.[1][2][4] | Better safety profile for respiratory symptoms; considered relatively safer for patients with reactive airway disease.[1][5] |
| Other Systemic | Depression, fatigue, dizziness, impotence, potential to mask hypoglycemic symptoms in diabetics.[1][11] | Fewer systemic side effects overall. |
Because betaxolol is cardioselective, it is often considered a first-choice beta-blocker for glaucoma patients, with non-selective agents like timolol reserved for those who do not have respiratory disease and do not respond adequately to betaxolol.[2]
Experimental Protocols
The evaluation of anti-glaucoma medications follows rigorous, standardized clinical trial protocols. A typical design for comparing two beta-blocker formulations is a multi-center, randomized, double-masked, active-controlled, parallel-group study.
Key Methodological Components:
-
Patient Population: Subjects are typically adults (e.g., 18 years or older) with a confirmed diagnosis of open-angle glaucoma (OAG) or ocular hypertension (OHT).[9]
-
Inclusion Criteria: Common criteria include an untreated IOP above a certain threshold (e.g., ≥ 22 mmHg) and a best-corrected visual acuity that is not worse than a specified level (e.g., 0.6 LogMAR).
-
Exclusion Criteria: Patients are typically excluded if they have had recent intraocular surgery, have a history of uveitis, or possess ocular abnormalities that prevent reliable applanation tonometry.[5] Critically, patients with uncontrolled systemic conditions that could be worsened by beta-blockers (e.g., asthma, bradycardia) are excluded.
-
Washout Period: Prior to baseline measurements, patients discontinue any existing IOP-lowering medications for a defined period to establish an unmedicated baseline IOP.
-
Randomization and Masking: Patients are randomly assigned to receive either the selective or non-selective beta-blocker. In a double-masked study, neither the patient nor the investigator knows which treatment is being administered.
-
IOP Measurement: The primary efficacy endpoint is the change in IOP from baseline. IOP is measured at standardized time points (e.g., 8 AM, 10 AM, 4 PM) throughout the study duration (e.g., 3-6 months). Goldmann applanation tonometry is the standard instrument for these measurements.
-
Statistical Analysis: The primary analysis typically involves comparing the mean change in IOP between the treatment groups using an Analysis of Covariance (ANCOVA) model. Non-inferiority or superiority is tested based on a pre-defined margin (e.g., 1.5 mmHg).
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Randomized Trial Compares Two Glaucoma Approaches [reviewofophthalmology.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Table, Inclusion and Exclusion Criteria]. - Screening for Glaucoma in Adults: A Systematic Review for the U.S. Preventive Services Task Force - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and Timolol in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of systemic beta-blocker therapy on the efficacy and safety of topical brimonidine and timolol. Brimonidine Study Groups 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Edge of Betaxolol: A Comparative In Vivo Analysis
A comprehensive examination of experimental data underscores the neuroprotective capabilities of betaxolol, distinguishing it from other beta-blockers through mechanisms independent of beta-adrenergic receptor antagonism. This guide synthesizes key in vivo findings, providing researchers, scientists, and drug development professionals with a comparative analysis of betaxolol's performance against other agents and detailing the experimental frameworks used to validate its effects.
Betaxolol, a β1-selective adrenoceptor antagonist, has demonstrated significant neuroprotective properties in various in vivo models of neuronal damage. Unlike other beta-blockers such as timolol, metipranolol, and propranolol, betaxolol's protective actions are primarily attributed to its ability to modulate ion channel activity, specifically by reducing the influx of sodium and calcium through voltage-sensitive channels.[1] This unique mechanism contributes to its efficacy in mitigating neuronal damage in conditions like retinal ischemia-reperfusion and excitotoxicity.
Comparative Efficacy of Betaxolol
In vivo and in vitro studies have consistently highlighted the superior neuroprotective profile of betaxolol when compared to other beta-blockers. While agents like metipranolol and timolol also show some protective effects, the order of neuroprotective efficacy has been delineated as betaxolol > metipranolol > timolol.[1] This hierarchy correlates with their ability to attenuate neuronal calcium and sodium influx.[1]
In Vivo Ischemia-Reperfusion Model
In a rat model of retinal ischemia-reperfusion, topical application of betaxolol, metipranolol, and timolol was shown to attenuate the detrimental effects of the ischemic insult.[1] The protective effect was evaluated by measuring changes in the electroretinogram (ERG) and assessing the loss of mRNA for Thy-1, a marker for retinal ganglion cells.[1]
Intraperitoneal injection of betaxolol in rats prior to and during reperfusion following a 45-minute ischemic event significantly reduced the pathological changes to calretinin and choline acetyltransferase (ChAT) immunoreactivities and prevented the reduction of the ERG b-wave.[2]
Mechanism of Neuroprotection: Beyond Beta-Blockade
The neuroprotective action of betaxolol is not mediated by its interaction with beta-adrenoceptors.[1] Instead, it directly interferes with the influx of sodium and calcium ions into neurons.[1][3] This has been demonstrated in studies on retinal ganglion cells, where betaxolol was found to reduce high-voltage-activated calcium channel currents and sodium channel currents.[3] Furthermore, betaxolol has been shown to inhibit glutamate-induced increases in intracellular calcium.[3]
This mechanism of action, focusing on the regulation of ion channels, distinguishes betaxolol from other beta-blockers and provides a plausible explanation for its potent neuroprotective effects observed in preclinical studies.
Quantitative Comparison of Beta-Blocker Activity
The following tables summarize the quantitative data from studies comparing the effects of betaxolol and other beta-blockers on ion channel activity.
| Drug | IC50 for [3H]-BTX-B Binding (µM)[4][5] | Inhibition of Veratridine-Stimulated Na+ Influx[4][5] |
| Propranolol | > Betaxolol | More effective than Betaxolol |
| Betaxolol | 9.8 | IC50 = 28.3 µM |
| Levobetaxolol | ≈ Betaxolol | - |
| Levobunolol | ≈ Carteolol | Less effective than Betaxolol |
| Carteolol | ≈ Levobunolol | Less effective than Betaxolol |
| Timolol | ≥ Carteolol | Less effective than Betaxolol |
| Atenolol | > Timolol | Less effective than Betaxolol |
Experimental Protocols
In Vivo Retinal Ischemia-Reperfusion Model in Rats
Objective: To evaluate the neuroprotective effect of betaxolol against ischemia-reperfusion injury in the rat retina.
Animals: Adult male Wistar rats.
Ischemia Induction:
-
Anesthetize the animals.
-
Induce ischemia in one eye by raising the intraocular pressure to a high level for a period of 45 minutes.[2] The contralateral eye serves as a control.
Drug Administration:
-
Administer betaxolol via intraperitoneal (i.p.) injection before the induction of ischemia and on the subsequent days of reperfusion.[2]
-
Alternatively, for topical application, the drug is applied to the eye before the ischemic insult.[1]
Outcome Measures (after 3 days of reperfusion): [2]
-
Electroretinogram (ERG): Record the b-wave of the ERG from both eyes to assess retinal function. A reduction in the b-wave amplitude indicates retinal damage.
-
Immunohistochemistry: Process retinal sections for the localization of calretinin and choline acetyltransferase (ChAT) immunoreactivities. Changes in the normal pattern of these markers indicate neuronal damage.
-
mRNA Analysis: Assess the loss of mRNA for Thy-1, a specific marker for retinal ganglion cells, to quantify neuronal loss.[1]
Visualizing the Pathways and Processes
Betaxolol's Neuroprotective Signaling Pathway
Caption: Betaxolol's neuroprotective mechanism of action.
In Vivo Ischemia-Reperfusion Experimental Workflow
References
- 1. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betaxolol, a beta(1)-adrenoceptor antagonist, reduces Na(+) influx into cortical synaptosomes by direct interaction with Na(+) channels: comparison with other beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Clinical Showdown: Betaxolol vs. Levobunolol for Intraocular Pressure Regulation
In the landscape of glaucoma management, ophthalmic beta-blockers have long been a cornerstone of therapy, primarily by reducing the production of aqueous humor to lower intraocular pressure (IOP). Among these, the cardioselective agent betaxolol and the non-selective agent levobunolol are frequently prescribed. This guide offers a detailed comparison of their clinical performance, drawing upon data from head-to-head trials to inform researchers, scientists, and drug development professionals.
Efficacy in Intraocular Pressure Reduction
Clinical studies have consistently demonstrated that both betaxolol and levobunolol are effective in lowering IOP in patients with primary open-angle glaucoma and ocular hypertension. However, the magnitude of this effect can differ.
A double-masked, randomized, controlled clinical trial involving 85 patients with open-angle glaucoma or ocular hypertension provides key comparative data. In this 3-month study, twice-daily administration of 0.25% and 0.5% levobunolol resulted in significantly greater IOP reductions compared to 0.5% betaxolol.[1] From a mean baseline IOP of approximately 25 mmHg, the levobunolol groups experienced mean reductions of 6.0 to 6.2 mmHg, while the betaxolol group showed a mean reduction of 3.7 mmHg.[1]
Another twelve-week, double-masked, randomized, parallel-group comparison involving 40 patients with primary open-angle glaucoma found a significant reduction in intraocular pressure for both 0.5% betaxolol and 0.5% levobunolol.[2] While both were effective, some studies suggest that levobunolol may have a slight efficacy advantage. Overall, the mean reduction in intraocular pressure with both betaxolol and levobunolol is reported to be in the range of 15-35%.[3]
| Efficacy Parameter | Betaxolol (0.5%) | Levobunolol (0.25% and 0.5%) | Reference |
| Mean IOP Reduction from Baseline (mmHg) | 3.7 | 6.0 - 6.2 | [1] |
| Mean IOP Reduction from Baseline (%) | ~15-35% | ~15-35% | [3] |
Safety and Tolerability Profile
The primary difference in the safety profiles of betaxolol and levobunolol stems from their receptor selectivity. Betaxolol is a cardioselective beta-1 adrenergic receptor antagonist, whereas levobunolol is a non-selective beta-adrenergic receptor antagonist, affecting both beta-1 and beta-2 receptors.[3]
This selectivity gives betaxolol a theoretical advantage in patients with pulmonary conditions such as asthma or chronic obstructive pulmonary disease (COPD), as beta-2 receptor blockade in the lungs can lead to bronchoconstriction. Clinical observations support this, with one study noting that patients with chronic asthma who used betaxolol did not experience the respiratory symptoms they had with the non-selective beta-blocker timolol.[2]
In terms of cardiovascular effects, a study comparing 0.25% levobunolol and 0.25% betaxolol in healthy elderly volunteers found that during exercise, levobunolol was associated with significantly lower average heart rates and systolic blood pressures compared to betaxolol.[4] No significant differences were observed at rest.[4]
Local ocular side effects are also a consideration. Betaxolol has been associated with a higher incidence of ocular discomfort, such as stinging and burning upon instillation, compared to some other beta-blockers.[3]
| Adverse Event Profile | Betaxolol | Levobunolol | Reference |
| Receptor Selectivity | Cardioselective (Beta-1) | Non-selective (Beta-1 and Beta-2) | [3] |
| Pulmonary Side Effects | Lower risk of bronchospasm | Higher risk of bronchospasm | [2] |
| Cardiovascular Side Effects (during exercise) | Less pronounced effect on heart rate and blood pressure | More pronounced reduction in heart rate and blood pressure | [4] |
| Local Ocular Side Effects | Higher incidence of stinging and burning | Generally well-tolerated locally | [3] |
Experimental Protocols
The clinical comparison of betaxolol and levobunolol has been conducted through rigorous, well-designed studies. A common methodology is the double-masked, randomized, parallel-group trial.
Patient Population: Participants typically include adults diagnosed with primary open-angle glaucoma or ocular hypertension. Key inclusion criteria often involve a baseline IOP above a certain threshold (e.g., >23 mmHg) in at least one eye after a washout period from any previous ocular hypotensive medications.[2] The washout period can range from 48 hours for miotics to four weeks for other beta-blockers.[2]
Exclusion Criteria: Common reasons for exclusion include a history of ocular trauma, infection, or inflammatory disease, conditions preventing reliable applanation tonometry, and unstable cardiovascular or pulmonary disease.[2]
Randomization and Masking: Patients are randomly assigned to receive either betaxolol or levobunolol. In a double-masked study, neither the patient nor the investigator is aware of the treatment assignment to prevent bias.
Intraocular Pressure Measurement: IOP is the primary efficacy endpoint and is typically measured using Goldmann applanation tonometry. Measurements are taken at baseline and at specified intervals throughout the study (e.g., weeks 1, 2, 4, 8, and 12).[2]
Safety Assessments: Safety is monitored through the recording of adverse events, both systemic and ocular. This includes monitoring of heart rate and blood pressure at each visit.[2] Visual acuity and visual field examinations are also conducted at baseline and at the end of the study.[2]
Statistical Analysis: Data are analyzed using appropriate statistical methods. Analysis of variance (ANOVA) is often used to compare the mean IOP values between treatment groups at each time point.[2] The Fisher's exact test or chi-square test may be used to compare the incidence of adverse events. A p-value of less than 0.05 is typically considered statistically significant.
Signaling Pathways and Experimental Workflows
The mechanism of action of both betaxolol and levobunolol involves the blockade of beta-adrenergic receptors in the ciliary epithelium, which is responsible for producing aqueous humor.
Caption: Beta-adrenergic signaling pathway in aqueous humor production.
The diagram above illustrates the general signaling cascade. Beta-adrenergic receptor activation by endogenous catecholamines stimulates a Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which is believed to modulate ion transport processes involved in the secretion of aqueous humor. Betaxolol selectively blocks the beta-1 receptor, while levobunolol blocks both beta-1 and beta-2 receptors, thereby inhibiting this pathway and reducing aqueous humor production.
Caption: Experimental workflow for a comparative clinical trial.
The provided workflow diagram outlines the key stages of a typical clinical trial comparing betaxolol and levobunolol, from initial patient screening to the final data analysis. This structured approach ensures the generation of high-quality, unbiased data for comparing the efficacy and safety of the two medications.
References
- 1. Levobunolol and betaxolol. A double-masked controlled comparison of efficacy and safety in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled comparison of the cardiovascular effects of levobunolol 0.25% ophthalmic solution and betaxolol 0.25% ophthalmic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing Ophthalmic Formulations of Betaxolol for Glaucoma Management
An in-depth analysis of clinical data on the efficacy, safety, and pharmacokinetics of betaxolol ophthalmic solution versus suspension for researchers and drug development professionals.
Two primary formulations of the selective beta-1 adrenergic antagonist, betaxolol, are available for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension: a 0.5% ophthalmic solution and a 0.25% ophthalmic suspension. While both aim to reduce IOP by decreasing the production of aqueous humor, their differing concentrations and delivery systems present distinct clinical profiles. This guide provides a comprehensive comparison of these formulations, supported by experimental data from head-to-head studies, to inform research, clinical trial design, and future drug development.
Efficacy in Intraocular Pressure Reduction
Clinical evidence from a pivotal multicenter, double-masked, parallel-group study involving 352 patients with primary open-angle glaucoma or ocular hypertension demonstrated that the 0.25% betaxolol suspension is as effective as the 0.5% betaxolol solution in lowering IOP.[1][2][3][4] The study found no significant difference in the reduction of baseline intraocular pressure between the two groups at various time points over a three-month period.[1][2]
Another study in a pediatric population with glaucoma also provides data on the efficacy of the 0.25% betaxolol suspension. In this randomized clinical trial, the mean reduction in IOP after 12 weeks of treatment with betaxolol 0.25% was 2.3 mmHg.[5] For patients not previously on IOP-lowering medication, the mean reduction was 3.1 mmHg.[5]
| Formulation | Concentration | Mean IOP Reduction (mmHg) | Study Population | Citation |
| Betaxolol Suspension | 0.25% | 2.3 | Pediatric Glaucoma | [5] |
| Betaxolol Suspension (treatment-naive) | 0.25% | 3.1 | Pediatric Glaucoma | [5] |
| Betaxolol Solution | 0.5% | No significant difference compared to 0.25% suspension | Adult Open-Angle Glaucoma/Ocular Hypertension | [1][2][3][4] |
Patient Comfort and Tolerability
A significant differentiator between the two formulations is patient comfort upon instillation. The 0.25% betaxolol suspension has been shown to be significantly more comfortable than the 0.5% betaxolol solution.[1][2] The lower concentration of the active ingredient in the suspension is a key factor contributing to this improved tolerability.[6][7][8] The prevalence of ocular discomfort, such as stinging or burning, is notably lower with the suspension formulation.[1][2][9] This enhanced comfort can be a critical factor in patient adherence to long-term glaucoma therapy.
| Formulation | Concentration | Incidence of Ocular Discomfort | Citation |
| Betaxolol Suspension | 0.25% | Significantly lower than 0.5% solution | [1][2][9] |
| Betaxolol Solution | 0.5% | Higher incidence of transient stinging or irritation | [10] |
Pharmacokinetic Profile
The pharmacokinetic properties of the two formulations have been investigated to understand their absorption and distribution within the eye. A study comparing the penetration of both formulations into the aqueous humor of patients undergoing cataract surgery found that the mean concentration of betaxolol from the 0.25% suspension was not significantly different from that of the 0.5% solution.[9] This suggests that the suspension formulation allows for effective delivery of the active drug to the target tissue despite its lower concentration.
| Formulation | Concentration | Mean Aqueous Humor Concentration (2 hours post-instillation) | Statistical Significance | Citation |
| Betaxolol Suspension | 0.25% | 275.1 ± 168.8 ng/mL | No significant difference (p=0.281) | [9] |
| Betaxolol Solution | 0.5% | 195.4 ± 102.4 ng/mL | No significant difference (p=0.281) | [9] |
Experimental Protocols
The findings presented in this guide are primarily based on a multicenter, double-masked, randomized, parallel-group clinical trial. A detailed understanding of the methodology is crucial for interpreting the results.
Representative Experimental Protocol: Double-Masked, Parallel-Group Comparison
-
Objective: To compare the efficacy and safety of 0.25% betaxolol ophthalmic suspension with 0.5% betaxolol ophthalmic solution.
-
Study Design: A multicenter, randomized, double-masked, parallel-group clinical trial.[1][2][10][11][12][13]
-
Participants: Patients with a diagnosis of primary open-angle glaucoma or ocular hypertension. Key inclusion criteria typically include a certain baseline intraocular pressure and open anterior chamber angles. Exclusion criteria often include a history of hypersensitivity to beta-blockers, severe cardiovascular or pulmonary disease, and recent ocular surgery or infection.
-
Randomization and Masking: Patients are randomly assigned to one of the two treatment groups. Both patients and investigators are masked to the treatment allocation to prevent bias. The medications are supplied in identical-appearing bottles.
-
Treatment Regimen: Patients self-administer one drop of the assigned study medication in the affected eye(s) twice daily for a specified duration (e.g., three months).
-
Efficacy Assessments: The primary efficacy endpoint is the change in intraocular pressure from baseline at specified follow-up visits (e.g., week 2, month 1, month 2, and month 3). IOP is typically measured using Goldmann applanation tonometry at the same time of day at each visit.
-
Safety and Tolerability Assessments: Safety is evaluated through the monitoring of adverse events, including ocular discomfort (e.g., stinging, burning) upon instillation, visual acuity, slit-lamp biomicroscopy, and systemic parameters such as heart rate and blood pressure. Patient-reported outcomes on comfort are also collected.
-
Statistical Analysis: Statistical methods such as analysis of variance (ANOVA) are used to compare the mean change in IOP between the two treatment groups. The incidence of adverse events is compared using appropriate statistical tests, such as the chi-square test. A p-value of less than 0.05 is typically considered statistically significant.
Mechanism of Action and Experimental Workflow
The therapeutic effect of betaxolol is achieved through its selective blockade of beta-1 adrenergic receptors in the ciliary body of the eye. This action leads to a reduction in the production of aqueous humor, the fluid that fills the front part of the eye. The subsequent decrease in aqueous humor volume results in a lowering of intraocular pressure.
The evaluation of different ophthalmic formulations follows a structured clinical trial workflow to ensure robust and unbiased results.
References
- 1. A double-masked three-month comparison between 0.25% betaxolol suspension and 0.5% betaxolol ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of the betaxolol versus placebo treatment trial in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Potential Therapeutic Usage of Nanomedicine for Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Incidence of ocular side effects of topical β blockers in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levobetaxolol hydrochloride: a review of its pharmacology and use in the treatment of chronic open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Two Randomized, Double-masked, Placebo-controlled Studies of the Local Anesthetic Effect of Articaine Ophthalmic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to Validated Analytical Methods for Betaxolol Hydrochloride Analysis as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of betaxolol hydrochloride in pharmaceutical formulations, adhering to the International Conference on Harmonisation (ICH) guidelines. The objective is to offer a practical resource for selecting the most suitable analytical technique for routine quality control, stability studies, and research purposes.
Comparative Analysis of Validated Methods
The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability and accuracy of product quality assessment. This section presents a comparative summary of three commonly employed techniques for this compound analysis: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The following table summarizes their performance based on key validation parameters as stipulated by ICH Q2(R1) guidelines.
| Validation Parameter | RP-HPLC Method[1][2] | UV-Spectrophotometric Method | HPTLC-Densitometric Method |
| Linearity Range | 25 - 200 µg/mL | 5 - 30 µg/mL | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.999 | 0.9997 | Not explicitly stated |
| Accuracy (% Recovery) | 100.01% - 101.35% | 99.10% - 100.90% | Not explicitly stated |
| Precision (% RSD) | Intraday: < 1.5%, Interday: < 2.0% | < 2.0% | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Specificity | Stability-indicating, no interference from degradants or excipients | Prone to interference from UV-absorbing excipients | Good separation from degradation products |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable analytical results. This section outlines the methodologies for the compared analytical techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This stability-indicating RP-HPLC method is suitable for the determination of this compound in the presence of its degradation products.[1][2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and methanol in a specified ratio (e.g., 40:60 v/v).[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 273 nm
-
Injection Volume: 20 µL
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 25, 50, 100, 150, 200 µg/mL).
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to a specified amount of this compound into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Validation Procedure: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
UV-Spectrophotometric Method
This method offers a simpler and more rapid approach for the estimation of this compound in bulk and pharmaceutical dosage forms.
Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)
Methodology:
-
Solvent: 0.1 N Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): 273 nm
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) by accurately weighing the reference standard and dissolving it in the solvent.
-
Prepare a series of dilutions from the stock solution to obtain concentrations within the Beer-Lambert law range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).
Sample Preparation:
-
For bulk drug, prepare a solution of known concentration in the solvent.
-
For formulations, extract a known amount of the drug with the solvent, filter if necessary, and dilute to a concentration within the linear range.
Procedure:
-
Measure the absorbance of the standard and sample solutions at 273 nm against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
HPTLC-Densitometric Method
This method provides a viable alternative for the quantification of this compound, particularly for stability studies where separation from degradation products is crucial.
Instrumentation:
-
HPTLC system including a sample applicator, developing chamber, TLC scanner, and data analysis software.
-
Pre-coated silica gel 60 F254 HPTLC plates.
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of solvents, for example, Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid in a specific ratio.
-
Chamber Saturation: Pre-saturate the developing chamber with the mobile phase for a defined period (e.g., 30 minutes).
-
Application: Apply the standard and sample solutions as bands of a specific width using a nitrogen aspirator.
-
Development: Develop the plate up to a certain distance (e.g., 80 mm).
-
Drying: Dry the plate in an oven at a specified temperature (e.g., 60°C).
-
Densitometric Scanning: Scan the dried plate at the wavelength of maximum absorbance of this compound (e.g., 273 nm).
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent like methanol at appropriate concentrations.
Visualizing the Analytical Method Validation Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow of the analytical method validation process as per ICH guidelines. This visual representation provides a clear and structured overview of the steps involved in ensuring an analytical method is fit for its intended purpose.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
References
A Comparative Guide to In Vitro and In Vivo Correlation of Betaxolol Hydrochloride Release from Ocular Nanoformulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various nanoformulations designed to enhance the ocular delivery of betaxolol hydrochloride, a selective beta-blocker used in the treatment of glaucoma. The following sections detail the in vitro release characteristics and in vivo efficacy of different nanoparticle systems, supported by experimental data from recent studies. This information is intended to assist researchers in the selection and development of more effective and patient-compliant ophthalmic drug delivery systems.
Performance Comparison of this compound Nanoformulations
The successful translation of a novel drug delivery system from the laboratory to clinical application hinges on establishing a strong correlation between its in vitro release profile and its in vivo performance. For ocular nanoformulations of this compound, the primary goals are to prolong the residence time of the drug on the corneal surface, enhance its bioavailability, and provide a sustained reduction in intraocular pressure (IOP). The following tables summarize the physicochemical properties, in vitro release kinetics, and in vivo pharmacokinetic and pharmacodynamic outcomes of several recently developed nanoformulations compared to conventional this compound solution.
Table 1: Physicochemical Characterization of this compound Nanoformulations
| Nanoformulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Multifunctional Nanoparticles (MMt-BH-HA/CS-ED NPs) | 255.40 ± 2.45 | +21.28 ± 1.11 | 85.40 ± 0.20 | 15.92 ± 0.26 | [1] |
| Chitosan Nanoparticles (BN3) | 168 - 260 | +25.2 - +26.4 | 68.12 ± 0.23 - 74.52 ± 3.1 | Not Reported | [2] |
| Niosomes (in pH-sensitive gel) | 332 ± 7 | -46 ± 1 | 69 ± 5 | Not Reported | [3] |
| Conventional Betaxolol HCl Solution | Not Applicable | Not Applicable | Not Applicable | Not Applicable | [1] |
Table 2: In Vitro Drug Release Profile of this compound Nanoformulations
| Nanoformulation Type | Initial Burst Release (First 0.5h) | Cumulative Release at 2.5h | Sustained Release Duration | Release Kinetics Model | Reference |
| Multifunctional Nanoparticles (MMt-BH-HA/CS-ED NPs) | ~32% | Not specified, ~82.23% at 5h | Up to 5 hours | Not Specified | [4] |
| Chitosan Nanoparticles (BN3) | Biphasic with initial burst | Not specified | Up to 12 hours | Higuchi model (diffusion-controlled) | [2][4] |
| Niosomes (in pH-sensitive gel) | Sustained release pattern | Not specified | Not specified | Not Specified | [3] |
| Conventional Betaxolol HCl Solution | ~51% | ~100% | < 2.5 hours | Not Applicable | [4] |
Table 3: In Vivo Performance of this compound Nanoformulations in Animal Models (Rabbits)
| Nanoformulation Type | Key Pharmacokinetic/Pharmacodynamic Parameter(s) | Outcome | Reference |
| Multifunctional Nanoparticles (MMt-BH-HA/CS-ED NPs) | AUC0-t in tears | Significantly higher than BH solution | [1] |
| MRT0-t in tears | Longer precorneal retention time than BH solution | [1] | |
| Drug Detectability in Tears | Up to 6 hours (consistent with in vitro release) | [1] | |
| Chitosan Nanoparticles (BN3) | IOP Reduction | 36.39 ± 1.84% reduction at 5h (significant vs. marketed formulation) | [2] |
| Niosomes (in pH-sensitive gel) | Relative Bioavailability | 280% (normal rabbits) and 254.7% (glaucomatous rabbits) vs. marketed eye drops | [3] |
| IOP Reduction | Prolonged IOP reduction compared to marketed eye drops | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the key experimental protocols employed in the cited studies for evaluating the in vitro release and in vivo performance of this compound nanoformulations.
In Vitro Drug Release Studies
The in vitro release of this compound from the nanoformulations was typically evaluated using a dialysis method.[5] A known amount of the nanoformulation is placed in a dialysis bag (with a specific molecular weight cut-off) and suspended in a simulated tear fluid or phosphate buffer solution at a physiological temperature (e.g., 37°C). The entire setup is kept under constant agitation. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug content using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The cumulative percentage of drug released is then plotted against time.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
In vivo studies are generally conducted in animal models, most commonly rabbits, to assess the ocular bioavailability and therapeutic efficacy of the nanoformulations.
-
Pharmacokinetic Studies in Tear Fluid: Following the topical administration of the nanoformulation to the rabbit's eye, tear fluid samples are collected at various time points.[1] The concentration of this compound in these samples is then quantified using a sensitive analytical method like LC-MS/MS. This data is used to determine key pharmacokinetic parameters such as the Area Under the Curve (AUC), which represents the total drug exposure, and the Mean Residence Time (MRT), which indicates how long the drug remains at the site of administration.[1]
-
Pharmacodynamic (IOP Reduction) Studies: To evaluate the therapeutic efficacy, glaucoma is often induced in rabbits using methods such as the injection of a compound carbomer solution or dexamethasone administration.[1][2] The nanoformulation is then administered to the glaucomatous eye, and the intraocular pressure (IOP) is measured at different time intervals using a tonometer. The percentage reduction in IOP is calculated and compared with that of a control group (e.g., receiving a conventional betaxolol solution).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the preparation and evaluation of this compound nanoformulations.
Caption: Workflow for the preparation and physicochemical characterization of nanoformulations.
Caption: Workflow for the in vitro and in vivo evaluation of nanoformulations and IVIVC analysis.
References
- 1. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Betaxolol-loaded niosomes integrated within pH-sensitive in situ forming gel for management of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Long-Term Comparative Analysis of Betaxolol, Timolol, and Carteolol in Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Three Key Beta-Blockers
Topical beta-adrenergic antagonists have long been a cornerstone in the medical management of glaucoma, primarily by reducing aqueous humor production to lower intraocular pressure (IOP). This guide provides a detailed comparative analysis of three commonly prescribed ophthalmic beta-blockers: betaxolol, timolol, and carteolol. The following sections present a synthesis of long-term clinical data on their efficacy, safety, and distinct pharmacological properties, alongside detailed experimental methodologies and visual representations of their mechanisms of action.
Pharmacological and Clinical Efficacy: A Comparative Overview
Betaxolol is a cardioselective β1-adrenergic antagonist, while timolol and carteolol are non-selective, blocking both β1 and β2 receptors.[1] This fundamental difference in receptor affinity underlies their varying clinical profiles. Carteolol is unique among the three for possessing intrinsic sympathomimetic activity (ISA), a partial agonist effect that may modulate some of its systemic side effects.[2][3]
In terms of IOP reduction, timolol and carteolol are generally considered to have similar efficacy.[4] Clinical studies have shown that betaxolol may not lower IOP as effectively as timolol.[4][5] One six-month, double-blind study comparing 0.5% betaxolol and 0.5% timolol found that timolol produced a slightly greater average reduction in IOP (29% or 8.4 mm Hg) compared to betaxolol (26% or 7.6 mm Hg).[6] A longer-term, 7-year prospective study observed the percentage of patients remaining on monotherapy. After 7 years, 43% of patients started on timolol were still on monotherapy, compared to 34% for carteolol and 29% for betaxolol, suggesting a more sustained long-term efficacy for timolol.[1]
The intrinsic sympathomimetic activity of carteolol has been theorized to offer benefits in terms of ocular blood flow.[3] While some studies suggest carteolol's ISA may improve perfusion at the optic nerve head, this has not been consistently demonstrated to provide a definitive clinical advantage over other beta-blockers.[4] A one-year study comparing betaxolol and timolol found that pulsatile ocular blood flow decreased significantly in timolol-treated patients but remained stable in those treated with betaxolol.[7]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy and systemic effects of betaxolol, timolol, and carteolol based on available long-term comparative studies.
| Drug | Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) |
| Betaxolol | β1-selective | No |
| Timolol | Non-selective (β1 and β2) | No |
| Carteolol | Non-selective (β1 and β2) | Yes |
Table 1: Pharmacological Properties of Betaxolol, Timolol, and Carteolol
| Drug | Concentration | Mean IOP Reduction | Long-Term Monotherapy Success (7 years) |
| Betaxolol | 0.5% | 26% (7.6 mm Hg)[6] | 29%[1] |
| Timolol | 0.5% | 29% (8.4 mm Hg)[6] | 43%[1] |
| Carteolol | 1% | 22-25%[8] | 34%[1] |
Table 2: Comparative Efficacy in Lowering Intraocular Pressure
| Drug | Effect on HDL Cholesterol |
| Betaxolol | Not significantly reported in comparative studies |
| Timolol | Can cause a significant decrease[2] |
| Carteolol | May cause a less pronounced decrease compared to timolol[2] |
Table 3: Comparative Systemic Side Effects on Lipid Profile
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are outlines of experimental protocols from key comparative studies.
Protocol 1: Six-Month Double-Blind Comparison of Betaxolol and Timolol
-
Study Design: A six-month, randomized, double-blind clinical trial.[6]
-
Patient Population: 29 patients with a diagnosis of glaucoma.[6]
-
Inclusion Criteria: Patients with glaucoma requiring IOP-lowering therapy.
-
Exclusion Criteria: Not specified in the abstract.
-
Treatment Regimen: Patients were randomly assigned to receive either 0.5% betaxolol hydrochloride or 0.5% timolol maleate ophthalmic solution.[6]
-
Outcome Measures: The primary efficacy endpoint was the mean reduction in intraocular pressure from baseline. Ocular side effects, corneal sensitivity, visual acuity, basal tear production, and pupil size were also assessed.[6]
-
Statistical Analysis: Not detailed in the abstract.
Protocol 2: Seven-Year Prospective Comparative Study of Timolol, Betaxolol, and Carteolol
-
Study Design: A prospective, randomized, open-label comparative study.[1]
-
Patient Population: 153 patients (280 eyes) with newly diagnosed primary open-angle glaucoma.[1]
-
Inclusion Criteria: Patients with a new diagnosis of open-angle glaucoma.[1]
-
Exclusion Criteria: Not specified in the abstract.
-
Treatment Regimen: Patients were randomized to receive monotherapy with either timolol, betaxolol, or carteolol.[1]
-
Outcome Measures: The primary efficacy outcome was the ability to continue on monotherapy. Secondary outcomes included changes in intraocular pressure and visual field analysis using Humphrey visual field analyzer (CPSD and MD) and linear regression analysis (PROGRESSOR).[1]
-
Statistical Analysis: Not detailed in the abstract.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to the action of these beta-blockers.
Caption: Beta-adrenergic receptor signaling pathway in the ciliary epithelium.
Caption: Generalized experimental workflow for comparative glaucoma drug trials.
Concluding Remarks
The choice between betaxolol, timolol, and carteolol for the management of glaucoma requires careful consideration of their efficacy, safety profiles, and individual patient characteristics. Timolol has demonstrated robust long-term efficacy in maintaining IOP control.[1] Betaxolol, with its β1-selectivity, offers a potentially safer alternative for patients with pulmonary conditions, although its IOP-lowering effect may be less pronounced.[4][6] Carteolol's intrinsic sympathomimetic activity presents a theoretical advantage in mitigating some systemic side effects, such as effects on heart rate and lipid profiles, though its clinical superiority in this regard is not definitively established.[2] Further long-term, head-to-head comparative trials with detailed reporting of both ocular and systemic adverse events are warranted to provide a more definitive guide for clinical decision-making.
References
- 1. A 7 year prospective comparative study of three topical β blockers in the management of primary open angle glaucoma | British Journal of Ophthalmology [bjo.bmj.com]
- 2. The potential systemic effect of topically applied beta-blockers in glaucoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Comparison of the ocular beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-masked comparison of betaxolol vs timolol in the treatment of open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betaxolol vs timolol. A six-month double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in the longterm effect of timolol and betaxolol on the pulsatile ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pi.bausch.com [pi.bausch.com]
Betaxolol's Pulmonary Profile: A Comparative Analysis Against Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of betaxolol's effects on pulmonary function versus other beta-blockers, supported by experimental data from clinical studies. The information is intended to assist researchers and drug development professionals in understanding the respiratory safety profile of betaxolol, a cardioselective β1-adrenergic antagonist.
Executive Summary
Beta-blockers are a cornerstone in the management of cardiovascular diseases, but their use in patients with concomitant pulmonary conditions like Chronic Obstructive Pulmonary Disease (COPD) has been a subject of concern due to the potential for bronchoconstriction. Beta-blockers are classified based on their selectivity for β1-adrenergic receptors, which are predominant in the heart, versus β2-adrenergic receptors, which are prevalent in the bronchial smooth muscle. Non-selective beta-blockers, such as propranolol, antagonize both receptor types and have been shown to increase bronchial obstruction. In contrast, cardioselective agents, like betaxolol, atenolol, and metoprolol, exhibit a higher affinity for β1-receptors, thereby posing a lower risk of respiratory adverse effects. Clinical evidence suggests that betaxolol is well-tolerated in patients with pulmonary disease, with studies demonstrating no significant negative impact on key respiratory parameters.
Data on Pulmonary Function
The following table summarizes quantitative data from clinical studies comparing the effects of betaxolol and other beta-blockers on pulmonary function.
| Beta-Blocker(s) | Dosage | Patient Population | Duration | Key Findings on Pulmonary Function | Reference |
| Betaxolol vs. Propranolol | Betaxolol: 20 mg/day; Propranolol: 80 mg/day | 20 patients with hypertension and COPD | Not specified in abstract | Propranolol was associated with a documented increase in the degree of bronchial obstruction. Betaxolol did not show this effect. | Dorow P, 1987[1] |
| Betaxolol | 0.5% ophthalmic solution twice daily | 101 glaucoma patients with chronic obstructive pulmonary disease, asthma, or timolol-induced bronchoconstriction | Up to 2 years | Mean FEV1/FVC ratio was 66.3% at baseline and 66.2% after two weeks of treatment. After one year, it was 60.1% (n=24) and 54.4% after two years (n=5). Five of 101 patients developed symptomatic pulmonary obstruction. | Weinreb RN, et al., 1988 |
| Betaxolol | Not specified | 9 patients with glaucoma and COPD | 2 weeks | Mean FEV1/FVC ratio changed from 59.33% to 57.89% (p > 0.05). Mean FEV1 changed from 1.94 L to 1.91 L (p > 0.05). Mean FVC changed from 3.19 L to 3.23 L (p > 0.05). | Ofner S & Smith TJ, 1987[2] |
| Cardioselective β-blockers (general) | Various | Patients with COPD | Single dose to 12 weeks | No significant change in FEV1 or respiratory symptoms compared to placebo. No effect on FEV1 treatment response to β2-agonists. | Salpeter SR, et al., 2005[3] |
| Propranolol | Not specified | Patients with COPD | Not specified | The only beta-blocker associated with a relative reduction in FEV1 versus placebo in a network meta-analysis. | Gulea C, et al., 2021[4][5] |
| Carvedilol vs. Metoprolol vs. Bisoprolol | Dose-matched | 35 patients with CHF and COPD | 6 weeks per drug (crossover) | FEV1 was lowest with carvedilol (1.85 L) and highest with bisoprolol (2.0 L), with metoprolol in between (1.94 L) (p < 0.001). | Jabbour A, et al., 2010[6] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.
Dorow P, 1987: Betaxolol vs. Propranolol in COPD
-
Study Design: A controlled clinical trial.
-
Participants: 20 patients with confirmed diagnoses of both arterial hypertension and chronic obstructive pulmonary disease.
-
Intervention: Patients were divided into two groups of 10. One group received oral propranolol at a dose of 40 mg twice daily. The second group received oral betaxolol at a dose of 20 mg once daily.
-
Assessments: Pulmonary function, blood pressure, and heart rate were measured before treatment and at 2, 4, and 6 hours after the first dose on day 1. The same parameters were also recorded 2 hours after the morning dose on subsequent days of treatment.
-
Outcome Measures: The primary outcome for pulmonary function was the degree of bronchial obstruction, though specific parameters like FEV1 and FVC were not detailed in the abstract.[1]
Ofner S & Smith TJ, 1987: Betaxolol in COPD
-
Study Design: A prospective, single-arm study.
-
Participants: Nine patients with both glaucoma and chronic obstructive pulmonary disease who required beta-blocker therapy.
-
Intervention: Patients were treated with betaxolol. The specific dosage and route of administration were not detailed in the abstract.
-
Assessments: Pulmonary function tests were conducted before the initiation of betaxolol therapy and again after two weeks of treatment.
-
Outcome Measures: The primary outcomes were the changes in the mean ratio of forced expiratory volume in one second to forced vital capacity (FEV1/FVC), mean FEV1, and mean FVC. Statistical significance was set at p < 0.05.[2]
Jabbour A, et al., 2010: Carvedilol vs. Metoprolol vs. Bisoprolol in CHF and COPD
-
Study Design: A randomized, open-label, triple-crossover trial.
-
Participants: 51 subjects with chronic heart failure, 35 of whom had coexistent COPD.
-
Intervention: Subjects received dose-matched treatments of carvedilol, metoprolol succinate, and bisoprolol, each for a duration of 6 weeks, before resuming their original beta-blocker.
-
Assessments: Respiratory function testing, including spirometry (FEV1), was performed at the end of each 6-week treatment period.
-
Outcome Measures: The primary respiratory outcome was the change in FEV1 between the different beta-blocker treatments.[6]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the typical experimental process, the following diagrams are provided.
Conclusion
References
- 1. Comparative study of the respiratory effects of two beta 1-selective blocking agents atenolol and bevantolol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population dose versus response of betaxolol and atenolol: a comparison of potency and variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antihypertensive effects of betaxolol to atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Thyroid-associated Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences between beta-blockers in patients with chronic heart failure and chronic obstructive pulmonary disease: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophthalmic Beta-Blockers: A Comparative Review of Their Pharmacokinetic Profiles
A deep dive into the absorption, distribution, metabolism, and excretion of topically applied beta-adrenergic antagonists used in the management of glaucoma and ocular hypertension.
This guide provides a comprehensive comparison of the pharmacokinetic properties of commonly prescribed ophthalmic beta-blockers: timolol, betaxolol, carteolol, levobunolol, and metipranolol. Designed for researchers, scientists, and drug development professionals, this review synthesizes experimental data to illuminate the distinct profiles of these agents, offering insights into their clinical efficacy and systemic safety.
Mechanism of Action and Clinical Significance
Ophthalmic beta-blockers reduce intraocular pressure (IOP) by decreasing the production of aqueous humor in the ciliary body.[1] Despite topical administration, these drugs can be systemically absorbed through the conjunctiva, nasolacrimal duct, and nasal mucosa, leading to potential cardiovascular and respiratory side effects.[2] Understanding the pharmacokinetics of these agents is therefore crucial for optimizing therapeutic outcomes while minimizing systemic risks.
Below is a diagram illustrating the general mechanism of action of ophthalmic beta-blockers.
References
A Comparative Meta-Analysis of Betaxolol Hydrochloride in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving betaxolol hydrochloride, primarily focusing on its application in the management of glaucoma and ocular hypertension. Data from various studies are synthesized to offer an objective comparison with alternative treatments, supported by experimental evidence.
Mechanism of Action: Beta-Adrenergic Blockade
Betaxolol is a selective β1-adrenergic receptor blocker.[1][2] In the eye, it is thought to reduce intraocular pressure (IOP) by decreasing the production of aqueous humor. The cardioselective nature of betaxolol means it has a lesser effect on β2-receptors, which are predominant in the bronchial and vascular musculature, potentially offering a better safety profile in patients with respiratory conditions compared to non-selective beta-blockers like timolol.[2][3]
Figure 1: Simplified signaling pathway of selective and non-selective beta-blockers.
Comparative Efficacy in Lowering Intraocular Pressure (IOP)
Clinical trials have primarily compared betaxolol with the non-selective beta-blocker timolol and with placebo for the treatment of open-angle glaucoma and ocular hypertension.
Betaxolol vs. Timolol
Multiple randomized, double-blind studies have compared the efficacy of 0.5% this compound with 0.5% timolol maleate. The consensus is that both drugs are effective in lowering IOP, though timolol may have a slight efficacy advantage in some patient populations.
| Study Characteristic | Betaxolol (0.5%) | Timolol (0.5%) | Reference |
| Mean IOP Reduction | 7.6 mmHg (26%) | 8.4 mmHg (29%) | [4][5] |
| Median IOP (after 4 weeks) | 22.5 mmHg | 20.2 mmHg | [6] |
| Need for Adjunctive Therapy | Higher (8 patients) | Lower (1 patient) | [6] |
| General Efficacy | Comparable to slightly lower | Generally comparable | [2][3][4][7] |
Betaxolol vs. Placebo
A prospective, randomized, placebo-controlled trial was conducted to determine if betaxolol could prevent the conversion from ocular hypertension to early glaucoma.
| Outcome | Betaxolol Group | Placebo Group | Reference |
| Conversion to Glaucoma (after 3 years) | 9.0% (12 of 134 patients) | 13.2% (16 of 121 patients) | [8] |
| Post-Treatment IOP | Significantly lower | Higher | [8] |
| Statistical Significance of Conversion Rate | No statistically significant difference | - | [8] |
While betaxolol did significantly lower IOP compared to placebo, the intent-to-treat analysis did not show a statistically significant reduction in the conversion rate to glaucoma over a three-year period.[8]
Safety and Tolerability Profile
The safety profile of betaxolol is a key differentiator, particularly its cardioselectivity.
Ocular and Systemic Adverse Effects
| Adverse Effect | Betaxolol | Timolol | Reference |
| Local Ocular Reactions (e.g., transient irritation) | Higher incidence (25%) | Lower incidence | [1][2] |
| Systemic Beta-Blockade (Cardiopulmonary) | Less effect on β2 receptors, potentially safer for patients with reactive airway disease. | Non-selective, greater potential for respiratory side effects. | [2][3][4][5] |
| Bradycardia | Can occur, especially at higher doses.[1] In one trial, occurred in 8.1% of patients. | In one trial, occurred in 12% of patients (atenolol comparison). | [9] |
| Other Systemic Effects | Hypotension, fatigue, dizziness, and potential to mask hypoglycemia symptoms. | Similar systemic effects to betaxolol. | [1] |
A national analysis of the FDA's Federal Adverse Event Reporting System (FAERS) for beta-blockers used in glaucoma therapy found significant signals for bradycardia, complete atrioventricular block, and bronchospasm associated with this class of drugs.[10]
Experimental Protocols: A Generalized Workflow
The clinical trials cited generally followed a prospective, randomized, double-masked, and parallel-group design.
Figure 2: Generalized workflow for the cited clinical trials.
Key Methodological Points:
-
Patient Population: Typically patients with primary open-angle glaucoma or ocular hypertension.[2][4][6][7][11]
-
Intervention: Administration of ophthalmic solutions, for instance, 0.5% this compound, 0.5% timolol maleate, or placebo, often administered twice daily.[1][4][7]
-
Primary Efficacy Endpoint: The primary outcome measured was the change in intraocular pressure from baseline.[12]
-
Safety Assessments: Monitoring of both ocular and systemic adverse events, including cardiovascular and pulmonary function.[13]
-
Study Duration: Ranged from several weeks to multiple years.[4][6][8]
Concentration and Formulation Comparisons
Studies have also compared different formulations and concentrations of betaxolol.
| Comparison | Finding | Reference |
| 0.25% Betaxolol Suspension vs. 0.5% Betaxolol Solution | Both significantly reduced IOP with no significant difference between them. The 0.25% suspension was associated with significantly less ocular discomfort. | [11] |
| 0.50% Betaxolol HCl vs. 0.25% Betaxolol HCl Suspension | The 0.50% concentration was more effective at lowering diurnal IOP and reducing pressure peaks in patients with primary open-angle glaucoma and normal-tension glaucoma. | [14] |
Pediatric Use
In a study involving children under 6 years of age with pediatric glaucoma, 0.25% betaxolol suspension administered twice daily produced a statistically significant mean reduction in IOP of 2.3 mmHg after 12 weeks.[12] The responder rate (≥15% IOP reduction) was 38.2%.[12] All treatments in this pediatric study, which also included timolol gel-forming solution, were well-tolerated.[12]
Conclusion
This compound is an effective medication for lowering intraocular pressure in patients with glaucoma and ocular hypertension. While it may be slightly less potent than the non-selective beta-blocker timolol, its key advantage lies in its cardioselective profile, which may offer a safer alternative for patients with pre-existing respiratory conditions.[2][4][5] Clinical decisions should consider the balance between the desired IOP reduction and the patient's overall systemic health profile. Further meta-analyses focusing on specific patient subgroups could provide more nuanced guidance for its clinical application.
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of ophthalmic beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the efficacy of betaxolol and timolol in ocular hypertension with or without adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betaxolol vs timolol. A six-month double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betaxolol vs timolol. A six-month double-blind comparison. | Semantic Scholar [semanticscholar.org]
- 6. A double-masked comparison of betaxolol vs timolol in the treatment of open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betaxolol and timolol. A comparison of efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results of the betaxolol versus placebo treatment trial in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. A national analysis of systemic adverse events of beta-blockers used for glaucoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-masked three-month comparison between 0.25% betaxolol suspension and 0.5% betaxolol ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ophthalmic suspension 0.25% and timolol gel-forming solution 0.25% and 0.5% in pediatric glaucoma: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betaxolol eye drops. A clinical trial of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of betaxolol on primary open-angle glaucoma and normal-tension glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Betaxolol Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of Betaxolol Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a research environment, in accordance with regulatory guidelines.
I. Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and requires careful handling to avoid exposure.[1][2] Personnel must adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles with side shields, and chemical-resistant gloves.[3][4]
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[3][5] Avoid all direct contact with eyes, skin, and clothing.[5][6]
-
Hygienic Practices: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]
II. Hazard Profile and Classification
Understanding the hazard profile of this compound is fundamental to its correct disposal. It is categorized as an acutely toxic substance, which dictates its management as a hazardous waste stream.
| Hazard Classification | Description | Reference |
| Acute Oral Toxicity | Category 4; Harmful if swallowed. | [2] |
| LD50 (Oral, Rat) | 998 mg/kg | [7] |
| Hazardous Waste Property | HP 6 Acute Toxicity | [6] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all applicable local, regional, and national environmental regulations.[1][8] The following protocol outlines the necessary steps for its management as a hazardous chemical waste.
Step 1: Waste Characterization and Segregation
-
Treat all expired, unused, and contaminated this compound, including residues and empty containers, as hazardous waste.[6]
-
Segregate this compound waste from non-hazardous and other chemical waste streams to prevent cross-contamination and ensure proper treatment.[9]
Step 2: Containment and Labeling
-
Primary Container: Place the waste material in a chemically compatible, leak-proof container that can be securely sealed.[8] Whenever possible, use the original container.
-
Spill Cleanup: In the event of a spill, sweep up the solid material, taking care to avoid dust generation.[5] Place the spilled substance and all contaminated cleaning materials (e.g., absorbent pads, wipes, contaminated PPE) into the designated hazardous waste container.[6][7]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must clearly identify the contents as "Hazardous Waste - this compound."[10]
Step 3: Storage
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials.[11]
-
Ensure the use of secondary containment to prevent environmental release in case of a leak.[10]
Step 4: Final Disposal
-
Do not dispose of this compound in the trash or down the drain. [1][7] This practice is prohibited as it leads to the contamination of water systems.[6][11]
-
Arrange for the collection of the waste by a licensed environmental waste management contractor. These specialized firms are equipped to transport and dispose of hazardous pharmaceutical waste via approved methods, typically high-temperature incineration.[12][13]
-
Maintain all records of waste disposal as required by your institution and regulatory agencies.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. research.uga.edu [research.uga.edu]
- 4. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. carlroth.com [carlroth.com]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
